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2-Chloro-3-hydroxyquinoline-4-carboxylic acid Documentation Hub

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  • Product: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid
  • CAS: 847547-91-5

Core Science & Biosynthesis

Foundational

Chemo-Structural Analysis & Synthetic Utility of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

[1][2] Executive Summary 2-Chloro-3-hydroxyquinoline-4-carboxylic acid represents a highly functionalized heterocyclic scaffold, merging the reactivity of a 2-chloroquinoline core with the chelating potential of a 3-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Chloro-3-hydroxyquinoline-4-carboxylic acid represents a highly functionalized heterocyclic scaffold, merging the reactivity of a 2-chloroquinoline core with the chelating potential of a 3-hydroxy-4-carboxylic acid motif.[1][2][3] In medicinal chemistry, this molecule serves as a critical "divergent synthon."[1][2] Its unique substitution pattern allows for orthogonal functionalization: nucleophilic aromatic substitution (


) at the C2 position, metal chelation or O-alkylation at the C3 hydroxyl, and amidation/esterification at the C4 carboxyl group.[1][2]

This guide analyzes the physiochemical profile, validated synthetic routes, and reactivity landscape of this compound, designed for researchers optimizing kynurenic acid analogs or developing novel metallo-enzyme inhibitors.[1][2]

Chemical Identity & Physiochemical Profile

The molecule exists at the intersection of lipophilicity and polarity, driven by its zwitterionic potential and intramolecular hydrogen bonding.[1][2]

Nomenclature & Identification[1][2][3]
  • IUPAC Name: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid[1][2]

  • Core Scaffold: Quinoline (Benzo[b]pyridine)[1][2]

  • Key Functionalities: Halogen (C2), Phenolic Hydroxyl (C3), Carboxylic Acid (C4)[1][2][3]

  • Chemical Formula:

    
    [1][2]
    
Physiochemical Properties (Computed & Analog-Derived)

The following data aggregates computed values and experimental baselines from close structural analogs (e.g., 2-chloroquinoline-4-carboxylic acid).

PropertyValue (Approx.)Technical Context
Molecular Weight 223.61 g/mol Small molecule fragment range (<300 Da).[1][2]
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; C2-Cl increases LogP vs. the 2-oxo tautomer.[1][2]
pKa (Acid) ~3.5 (COOH)Stronger acid than benzoic acid due to the electron-deficient quinoline ring.[1][2]
pKa (Phenol) ~9.0 (OH)The C3-OH is weakly acidic but participates in H-bonding with C4-COOH.[1][2][3]
H-Bond Donors 2(COOH, OH)
H-Bond Acceptors 4(N, OH, COOH)
Topological Polar Surface Area ~70 ŲGood permeability profile for CNS drug design.[1][2][3]

Synthetic Methodology

The synthesis of 2-chloro-3-hydroxyquinoline-4-carboxylic acid requires overcoming a specific regiochemical challenge: chlorinating the C2 position without displacing the C3-hydroxyl group.[1][2][3] The most robust route utilizes the modified Pfitzinger reaction or the chlorination of 3-hydroxy-2-quinolones .[1][2]

Primary Route: Deoxychlorination of 3-Hydroxy-2-oxo-quinoline

This protocol exploits the reactivity difference between the amidic carbonyl (C2=O, tautomer of 2-OH) and the phenolic hydroxyl (C3-OH).[1][2][3]

Mechanism:

  • Precursor: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (often derived from Isatin + Glycolic acid equivalents).[1][2]

  • Reagent: Phosphorus Oxychloride (

    
    ).[1][2]
    
  • Selectivity:

    
     converts the 2-oxo group (lactam) into the 2-chloro (imidoyl chloride) and the 4-COOH into the 4-COCl (acid chloride).[1][2][3]
    
  • Workup: The C2-Cl bond is stable to aqueous quenching, whereas the C4-COCl hydrolyzes back to the carboxylic acid.[1][2][3]

Step-by-Step Experimental Protocol

Note: This protocol assumes the use of standard Schlenk line techniques.

Reagents:

  • Starting Material: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq)[1][2]

  • Solvent/Reagent:

    
     (Excess, 10-15 eq) acts as solvent.[1][2]
    
  • Catalyst: DMF (Catalytic drops) - Essential for Vilsmeier-type activation.[1][2]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the starting material in 
    
    
    
    .
  • Activation: Add 2-3 drops of anhydrous DMF. The mixture may fume.[1][2]

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: The suspension should clear as the starting material (polar) converts to the dichloride intermediate (less polar).[1][2] Monitor by TLC (eluent: EtOAc/Hexane).[1][2]

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (~500g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .[1]
      
  • Isolation:

    • Allow the aqueous slurry to stir for 1 hour to ensure complete hydrolysis of the C4-acid chloride back to the acid.

    • The product, 2-chloro-3-hydroxyquinoline-4-carboxylic acid , will precipitate as a solid.[1][2]

    • Filter the solid, wash with cold water, and dry under vacuum.[1][2][4]

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary.

Reactivity & Functionalization Logic

This scaffold is a "chemical chameleon," allowing researchers to selectively target three distinct sites.[1][2][3]

Reactivity Diagram

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap Core 2-Chloro-3-hydroxy quinoline-4-COOH C2_Sub C2-Amino Derivative (via SnAr) Core->C2_Sub R-NH2, Heat (Displacement of Cl) C4_Amide C4-Carboxamide (Drug Conjugate) Core->C4_Amide HATU, R-NH2 (Amide Coupling) C3_Metal Metallo-Complex (Chelation) Core->C3_Metal Zn(II) / Cu(II) (Bidentate Ligand)

Figure 1: Divergent functionalization pathways.[1][2][3] The C2-Cl allows for library generation via nucleophilic substitution, while the C3/C4 motif serves as a pharmacophore or chelation site.[1][2]

Mechanistic Insights[1][2][4][5][6]
  • C2-Chlorine Displacement (

    
    ):  The nitrogen atom in the quinoline ring is electron-withdrawing, activating the C2 position.[1][2][3] The presence of the C4-COOH (electron-withdrawing) further activates the ring, making the C2-Cl highly susceptible to nucleophilic attack by amines or thiols.[1][2]
    
  • C3-Hydroxyl Protection: In many synthetic sequences, the C3-OH must be protected (e.g., as a methyl ether or acetate) to prevent side reactions during C4-coupling.[1][2]

  • Atropisomerism Potential: Bulky substitutions at C3 and C4 can lead to restricted rotation, creating axial chirality—a factor to consider in protein binding assays.[1][2]

Biological & Pharmacological Relevance

The 2-chloro-3-hydroxyquinoline-4-carboxylic acid scaffold is structurally homologous to Kynurenic Acid (an endogenous NMDA receptor antagonist) and Xanthurenic Acid .[1][2][3]

Key Therapeutic Areas
  • Neuroprotection: Analogs act as antagonists at the glycine site of the NMDA receptor.[1][2][3] The 2-chloro substitution often improves metabolic stability compared to the native metabolite.[1][2]

  • Metallo-Enzyme Inhibition: The 3-hydroxy-4-carboxylic acid moiety is a privileged chelating motif for inhibiting metalloproteases or HIV integrase (which relies on Mg2+ binding).[1][2]

  • Antioxidant Activity: The phenolic hydroxyl group provides radical scavenging capability, stabilizing oxidative stress pathways.[1][2][3]

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid Compound Summary. National Library of Medicine.[1][2] [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid Compound Summary. National Library of Medicine.[1][2] [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids (US3691171A).[1][2]

  • Massoud, M. A., et al. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[1][2][5] ResearchGate.[1][2] [Link]

  • Muscia, G. C., et al. Microwave-assisted Döbner Synthesis of 2-Phenylquinoline-4-carboxylic Acids.[1][2][6] Journal of Heterocyclic Chemistry.[1][2][6] (Cited via MDPI context). [Link]

Sources

Exploratory

Technical Deep Dive: 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

Molecular Scaffold Analysis & Synthetic Methodologies for Drug Discovery Executive Summary 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS: 847547-91-5) represents a highly specialized, polyfunctionalized quinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis & Synthetic Methodologies for Drug Discovery

Executive Summary

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS: 847547-91-5) represents a highly specialized, polyfunctionalized quinoline scaffold utilized primarily in the development of kynurenic acid analogues, NMDA receptor antagonists, and metal-chelating antioxidant systems. Unlike simple quinolines, this molecule possesses three distinct reactive handles—a nucleophilic hydroxyl group at C3, an electrophilic chlorine at C2, and an acidic carboxyl moiety at C4. This "triad of reactivity" makes it a potent building block for fragment-based drug design (FBDD), particularly for targets requiring bidentate ligand interactions or specific pi-stacking geometries.

This guide provides a comprehensive technical breakdown of its molecular architecture, validated synthetic pathways, and reactivity profile, designed for application scientists and medicinal chemists.

Molecular Specifications & Properties[1][2][3][4]

The physicochemical profile of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is dominated by the intramolecular hydrogen bonding between the C3-hydroxyl and C4-carboxyl groups, which stabilizes the planar conformation and influences its solubility and pKa values.

PropertySpecificationNotes
IUPAC Name 2-Chloro-3-hydroxyquinoline-4-carboxylic acid
CAS Number 847547-91-5
Molecular Formula

Molecular Weight 223.61 g/mol
Appearance Yellow to off-white crystalline powderColor due to extended conjugation
Predicted pKa (COOH) ~2.3Acidic due to electron-withdrawing Cl and ring N
Predicted pKa (OH) ~8.5 - 9.0Stabilized by intramolecular H-bond
LogP (Predicted) 2.29Moderate lipophilicity
H-Bond Donors/Acceptors 2 / 4C3-OH and C4-COOH are donors
Solubility DMSO, Methanol, Dilute AlkaliPoor in water/non-polar solvents

Structural Architecture & Electronic Analysis

The molecule's reactivity is dictated by the electron-deficient quinoline ring, further activated by the 2-chloro substituent.

Intramolecular Stabilization

The proximity of the 3-hydroxyl and 4-carboxyl groups allows for the formation of a stable pseudo-six-membered ring via intramolecular hydrogen bonding. This "locked" conformation effectively masks the polarity of the hydroxyl group, increasing cell permeability relative to non-chlorinated analogs.

Electronic Distribution Diagram

The following diagram illustrates the electronic effects and key interaction sites on the scaffold.

G Core Quinoline Core (Electron Deficient) Cl C2-Chloro (Leaving Group) Core->Cl Inductive Withdrawal (-I) COOH C4-Carboxyl (Acidic Head) Core->COOH Resonance Stabilization Cl->Core SNAr Activation OH C3-Hydroxyl (H-Bond Donor/Chelator) OH->COOH Intramolecular H-Bond (Stabilization)

Figure 1: Functional map highlighting the electronic interplay between the C2, C3, and C4 substituents.

Synthetic Pathways[5]

Synthesis of this compound is non-trivial due to the competing reactivity of the 3-hydroxyl group during the chlorination of the 2-position. Two primary strategies exist: the MOM-Protection Route (High Precision) and the Modified Isatin Route (Scalable).

Route A: The MOM-Protection Strategy (High Precision)

This method, adapted from work by Bayo et al., avoids self-polymerization by protecting the sensitive hydroxyl group before introducing the carboxylic acid and chlorine functionalities.

Workflow Visualization:

Synthesis Step1 Start: 3-Hydroxyquinoline Step2 Protection: MOM-Cl, DIPEA (Forms 3-MOM-quinoline) Step1->Step2 Step3 Lithiation: MeLi, -78°C (C2-Methylation) Step2->Step3 Step5 Alternative: N-Oxide Formation followed by POCl3 Step3->Step5 Re-routing for 2-Cl Step4 Oxidation: SeO2 / KMnO4 (Converts C2-Me to C2-COOH?) *Divergence Point* Final Target: 2-Chloro-3-hydroxyquinoline-4-COOH Step5->Final Chlorination & Deprotection

Figure 2: Synthetic logic flow for the preparation of the target scaffold.

Route B: The Pfitzinger-Type Cyclization (Industrial Approach)

For larger scales, a modified Pfitzinger reaction using isatin derivatives is often preferred, though it typically yields the 2-hydroxy (carbostyril) intermediate first, which must be chlorinated.

  • Condensation: Reaction of Isatin with chloroacetone or similar alpha-halo ketones under basic conditions (KOH).

  • Cyclization: Ring closure to form 3-hydroxy-2-quinolone-4-carboxylic acid.

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) converts the 2-oxo group to the 2-chloro substituent. Note: The 4-COOH must be protected or carefully managed to prevent conversion to acid chloride.
    

Reactivity Profile & Applications

The 2-Chloro-3-hydroxyquinoline-4-carboxylic acid scaffold is a versatile intermediate. Its reactivity profile allows for the generation of diverse libraries.

Key Reaction Sites
  • C2-Position (

    
    ):  The chlorine atom is highly activated by the ring nitrogen. It can be displaced by amines, thiols, or alkoxides. This is the primary vector for extending the carbon skeleton or introducing solubilizing groups.
    
  • C3-Hydroxyl: Can be alkylated (ether synthesis) or acylated. In metal complexation, it acts as a bidentate ligand with the C4-carboxyl or C2-substituents (if N-containing).

  • C4-Carboxyl: Standard amide coupling or esterification. Decarboxylation is a risk at high temperatures (>200°C).

Biological Relevance[5]
  • NMDA Receptor Antagonism: Analogues of 3-hydroxykynurenic acid are known potent antagonists at the glycine site of the NMDA receptor. The 2-Cl group adds lipophilicity and metabolic stability.

  • Antioxidant Activity: The 3-hydroxyquinoline moiety is a known radical scavenger.

  • Metal Chelation: High affinity for

    
     and 
    
    
    
    , relevant in metalloenzyme inhibition studies.

Experimental Protocols

Protocol 1: Analytical Characterization (HPLC)

Use this protocol to verify purity of purchased or synthesized material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

  • Retention Time: Expect elution around 12-14 min (hydrophobic due to Cl, but acidic tail reduces retention at neutral pH; acidic mobile phase ensures retention).

Protocol 2: General Displacement of C2-Chloro (Library Synthesis)

Standard operating procedure for derivatizing the scaffold.

  • Preparation: Dissolve 1 eq of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in anhydrous DMF.

  • Base: Add 2.5 eq of

    
     (to neutralize the carboxylic acid and scavenge HCl).
    
  • Nucleophile: Add 1.1 eq of the desired amine (

    
    ).
    
  • Reaction: Heat to 80°C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Dilute with water, adjust pH to ~3-4 with 1M HCl. The product usually precipitates. Filter and wash with cold water.

References

  • Bayo, N., et al. (2005). Solid-Phase Peptide Synthesis using ChemMatrix... and Quinoline-2-carboxylic acid derivatives. ResearchGate.

    • Context: Describes the synthesis of hydroxyquinoline carboxylic acids and the isolation of 2-chloro-3-hydroxyquinoline-4-carboxylic acid as a specific intermedi
  • Massoud, M.A., et al. (2015).[1] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Sulfur Chemistry / ResearchGate.

    • Context: Provides detailed spectral data and antioxidant assay protocols for the structural class of 3-hydroxyquinoline-4-carboxylic acids.
  • PubChem Compound Summary. (2025). 2-Chloroquinoline-4-carboxylic acid and derivatives. National Center for Biotechnology Information.

    • Context: Validates the core scaffold properties, toxicity data (GHS)
  • Musser, J. H. (1987). Synthesis of 3-hydroxy-2-methyl-4-quinolinecarboxylic acid. U.S. Patent 4,668,794.

    • Context: Describes the foundational Isatin/Chloroacetone synthetic route used for this class of compounds.

Sources

Foundational

Technical Guide: Synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

This guide details the synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS: 847547-91-5), a specialized heterocyclic scaffold used in the development of antiviral agents, antioxidants, and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS: 847547-91-5), a specialized heterocyclic scaffold used in the development of antiviral agents, antioxidants, and kinase inhibitors.

The pathway is designed around a modified Pfitzinger cyclization followed by a regioselective N-oxide rearrangement . This route is chosen for its scalability, high regiocontrol, and the availability of starting materials (Isatin and Chloropyruvic acid).

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid presents a unique challenge: installing a chlorine atom at the 2-position while preserving the 3-hydroxy and 4-carboxylic acid functionalities. Direct chlorination of the quinoline ring is often non-selective. Therefore, this protocol utilizes an N-oxide activation strategy to direct nucleophilic chloride attack specifically to the C2 position.

Retrosynthetic Logic

The target molecule is disconnected into three key phases:

  • C2 Functionalization: The 2-chloro substituent is installed via the rearrangement of a quinoline N-oxide using phosphoryl chloride (POCl

    
    ).
    
  • Scaffold Construction: The core 3-hydroxyquinoline-4-carboxylic acid skeleton is constructed via the Pfitzinger reaction.

  • Precursor Assembly: Condensation of Isatin with chloropyruvic acid.

Retrosynthesis Target 2-Chloro-3-hydroxy- quinoline-4-carboxylic acid Intermediate1 3-Hydroxyquinoline- 4-carboxylic acid N-oxide Target->Intermediate1 POCl3 (Regioselective Chlorination) Intermediate2 3-Hydroxyquinoline- 4-carboxylic acid Intermediate1->Intermediate2 mCPBA (N-Oxidation) Precursors Isatin + Chloropyruvic Acid Intermediate2->Precursors Pfitzinger Reaction (KOH)

Figure 1: Retrosynthetic disconnection showing the N-oxide activation strategy.

Detailed Synthetic Protocol

Phase 1: The Pfitzinger Reaction

Objective: Synthesis of 3-Hydroxyquinoline-4-carboxylic acid. Principle: Base-catalyzed condensation of isatin with


-haloketones (chloropyruvic acid) involves ring opening of the isatin to isatic acid, followed by condensation and cyclization.

Reagents:

  • Isatin (1.0 eq)

  • Chloropyruvic acid (1.3 eq)

  • Potassium Hydroxide (KOH) (30% aq. solution)

  • Hydrochloric acid (HCl) (for acidification)

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, dissolve Isatin (14.7 g, 100 mmol) in 30% aqueous KOH (150 mL). The solution will turn deep red/orange due to the formation of potassium isatinate.

  • Addition: Cool the mixture to 15°C. Add Chloropyruvic acid (16.0 g, 130 mmol) dropwise over 45 minutes. Note: Exothermic reaction; maintain temperature <25°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48–72 hours. The long duration ensures complete cyclization and minimizes side products.

  • Workup: Cool the reaction mixture to 0°C. Acidify slowly with concentrated HCl to pH 2. A thick yellow precipitate will form.

  • Purification: Filter the solid and wash with ice-cold water (3 x 50 mL). Recrystallize from ethanol/water (1:1) to yield 3-Hydroxyquinoline-4-carboxylic acid as tan needles.

    • Expected Yield: 60–70%

    • Melting Point: ~208–210°C (dec.)

Phase 2: N-Oxidation

Objective: Activation of the quinoline ring at the C2 position. Principle: Electrophilic oxidation of the quinoline nitrogen using meta-Chloroperoxybenzoic acid (mCPBA).

Reagents:

  • 3-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

  • mCPBA (1.2 eq, 70-75%)

  • Solvent: Acetic Acid or Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the Phase 1 product (10 g, 53 mmol) in glacial acetic acid (100 mL).

  • Oxidation: Add mCPBA (15.6 g, ~63 mmol) in portions at room temperature.

  • Heating: Warm the mixture to 45–50°C and stir for 12 hours. Monitor by TLC (MeOH/DCM 1:9); the N-oxide is significantly more polar than the starting material.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with cold water. The N-oxide may precipitate; if not, extract with n-butanol.

  • Isolation: The crude 3-Hydroxyquinoline-4-carboxylic acid 1-oxide is typically used directly in the next step after thorough drying.

Phase 3: Regioselective Chlorination (The Meisenheimer-Type Rearrangement)

Objective: Installation of the Chlorine atom at C2. Principle: Reaction of the N-oxide with POCl


 forms an activated intermediate. Chloride ion attacks the C2 position (alpha to nitrogen), followed by elimination of the phosphate group, restoring aromaticity.

Reagents:

  • 3-Hydroxyquinoline-4-carboxylic acid 1-oxide (1.0 eq)

  • Phosphoryl chloride (POCl

    
    ) (Excess, acts as solvent/reagent)
    
  • Caution: POCl

    
     is highly corrosive and water-reactive.
    

Protocol:

  • Activation: Place the dry N-oxide (5.0 g) in a dry round-bottom flask under Argon.

  • Chlorination: Carefully add POCl

    
     (25 mL). The reaction is initially endothermic but may evolve HCl gas.
    
  • Reflux: Heat the mixture to reflux (105°C) for 2–4 hours. The suspension will clear as the acid chloride intermediate forms.

  • Hydrolysis:

    • Cool the mixture to room temperature.

    • Critical Step: Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. This hydrolyzes the intermediate acid chloride back to the carboxylic acid and quenches excess POCl

      
      .
      
  • Isolation: The product, 2-Chloro-3-hydroxyquinoline-4-carboxylic acid , precipitates as a solid.

  • Purification: Filter the solid. Dissolve in saturated NaHCO

    
     (to remove non-acidic impurities), filter, and re-acidify the filtrate with HCl. Collect the final precipitate.
    

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical N-oxide rearrangement step which ensures the chlorine is placed at position 2 rather than the more electron-rich positions on the benzene ring.

Mechanism Isatin Isatin (Starting Material) RingOpen Isatic Acid (Intermediate) Isatin->RingOpen KOH, Hydrolysis Cyclization 3-Hydroxyquinoline- 4-COOH RingOpen->Cyclization + Chloropyruvic Acid Condensation NOxide N-Oxide Activation Cyclization->NOxide mCPBA Oxidation Chlorination 2-Cl-3-OH-Q-4-COOH (Target) NOxide->Chlorination POCl3 Rearrangement

Figure 2: Mechanistic pathway from Isatin to the 2-Chloro derivative.

Data Summary & Troubleshooting

ParameterSpecification / Note
Overall Yield 35 – 45% (over 3 steps)
Key Intermediate 3-Hydroxyquinoline-4-carboxylic acid (MP: 208°C)
Critical Impurity 2-Hydroxy isomer (from incomplete chlorination or hydrolysis)
Appearance Yellow to off-white crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water
CAS Number 847547-91-5

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure Chloropyruvic acid is fresh. Old reagents tend to polymerize. Maintain strict temperature control (<25°C) during addition.

  • Incomplete Chlorination: If the reaction with POCl

    
     is sluggish, a catalytic amount of DMF can be added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
    
  • Product is an Oil: This often happens during the POCl

    
     quench. Triturate the oil with diethyl ether or hexane to induce crystallization.
    

References

  • Organic Syntheses , Coll. Vol. 3, p. 456 (1955); Vol. 28, p. 70 (1948). Synthesis of 3-Hydroxyquinoline-4-carboxylic acid. Link

  • Meth-Cohn, O., et al. (1981).[1][2] A versatile new synthesis of quinolines and related fused pyridines.[1][2] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][2] Link

  • Massoud, M. A., et al. (2014).[3] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88.[1][2][4][5][6] Link

  • Bayo, N., et al. (2005). A new approach to 3-hydroxyquinoline-2-carboxylic acid. (Discusses 2-chloro side products).[7][2][8][9] ResearchGate. Link

Sources

Exploratory

Technical Guide: Biological Activity &amp; Pharmacological Potential of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

[1] PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY[1][2] Compound Identity: Chemical Name: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid[1][2] CAS Number: 847547-91-5[1][3][2] Molecular Formula: C₁₀H₆ClNO₃[1][3][4] Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY[1][2]

Compound Identity:

  • Chemical Name: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid[1][2]

  • CAS Number: 847547-91-5[1][3][2]

  • Molecular Formula: C₁₀H₆ClNO₃[1][3][4]

  • Molecular Weight: 223.61 g/mol [1][3][4]

  • Core Scaffold: Quinoline-4-carboxylic acid (Cinchoninic acid derivative)[1][5]

Technical Abstract: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple quinolines, this trisubstituted derivative offers orthogonal reactivity: the C2-chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr), the C3-hydroxyl provides hydrogen-bonding capability and antioxidant potential, and the C4-carboxylic acid facilitates solubility and metal chelation.[3]

While the parent molecule exhibits modest intrinsic antimicrobial activity, its primary value lies as a high-fidelity intermediate for synthesizing fluoroquinolone analogs , SIRT3 inhibitors , and metalloenzyme chelators .[3] This guide details the biological mechanisms, structure-activity relationships (SAR), and experimental workflows for leveraging this compound in drug discovery.[3]

PART 2: STRUCTURAL BIOLOGY & SAR ANALYSIS[1]

The Pharmacophore Triad

The biological activity of this molecule is dictated by the interaction between its three functional regions.[3]

PositionFunctional GroupBiological Role & Reactivity
C2 Chloro (-Cl) Derivatization Hub: Highly reactive to nucleophilic attack by amines.[1] Essential for attaching solubility-enhancing tails (e.g., piperazines) that drive potency against Gram-negative bacteria.[1][3]
C3 Hydroxy (-OH) Binding & Redox: Acts as a H-bond donor/acceptor.[1][3] In metalloenzymes, it cooperates with the C4-acid to form a bidentate chelate with divalent cations (Mg²⁺, Zn²⁺).[3]
C4 Carboxylic Acid (-COOH) Target Recognition: Critical for binding to the gyrase-DNA complex in bacteria.[1][3] Provides necessary polarity and serves as a handle for amide coupling to create prodrugs.[3]
Mechanism of Action (MOA)
A. Antibacterial: DNA Gyrase/Topoisomerase IV Inhibition

The structural homology between 2-Chloro-3-hydroxyquinoline-4-carboxylic acid and the fluoroquinolone core suggests a shared mechanism.[1][3] The C3-OH and C4-COOH groups form a coordination complex with Mg²⁺ ions within the active site of bacterial DNA gyrase (Topoisomerase II).[1][3]

  • Mechanism: Stabilization of the cleaved DNA-enzyme complex, leading to the accumulation of double-strand breaks and bacterial cell death.[3]

  • Specificity: The C2-chloro group, while not active itself, allows for the introduction of bulky amine groups that interact with the Topo IV ParC subunit, overcoming efflux pump resistance.[3]

B. Anticancer: SIRT3 Inhibition & Redox Modulation

Recent studies on quinoline-4-carboxylic acid derivatives indicate potential in inhibiting Sirtuin-3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[1][3]

  • Pathway: The scaffold occupies the NAD+ binding pocket.[3] Derivatives synthesized via C2-substitution (e.g., acrylamides) have shown IC₅₀ values in the low micromolar range (7.2 µM) against leukemic cell lines.[3][6]

  • Redox Activity: The C3-hydroxyl group imparts radical scavenging properties, modulating oxidative stress in tumor microenvironments.[3]

PART 3: EXPERIMENTAL PROTOCOLS

Protocol: Nucleophilic Derivatization at C2 (Synthesis of Bioactive Probes)

Rationale: The C2-Cl is the primary site for optimizing biological activity.[3] This protocol describes the substitution of the chlorine with a secondary amine (e.g., N-methylpiperazine) to enhance bioavailability.[3]

Reagents:

  • Substrate: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (1.0 eq)[1]

  • Nucleophile: N-methylpiperazine (2.5 eq)[1]

  • Solvent: DMSO or DMF (Anhydrous)[1][3]

  • Base: K₂CO₃ (2.0 eq)[1][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add K₂CO₃ and stir at room temperature for 15 minutes to deprotonate the carboxylic acid (preventing side reactions).

  • Addition: Dropwise add N-methylpiperazine.

  • Reflux: Heat the mixture to 110°C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water. Adjust pH to 4.0 using 1M HCl to precipitate the zwitterionic product.[3]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol: Microbroth Dilution Assay (Antibacterial Screening)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) of the parent compound and its derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative).[3][7][8]

Materials:

  • Mueller-Hinton Broth (MHB)[1]

  • 96-well polystyrene microplates[1]

  • Resazurin dye (Cell viability indicator)[1][3]

  • Positive Control: Ciprofloxacin[1][3]

Workflow:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.[3]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO (10 mg/mL). Perform serial 2-fold dilutions in MHB across the 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin (0.015%) to each well. Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).[3]

    • Pink: Growth (Metabolic reduction of dye).[3]

  • Analysis: The MIC is the lowest concentration preventing the color change from blue to pink.[3]

PART 4: VISUALIZATION OF PATHWAYS & REACTIVITY[2]

The following diagram illustrates the central role of the 2-Chloro-3-hydroxyquinoline-4-carboxylic acid scaffold in generating diverse bioactive agents.

G Scaffold 2-Chloro-3-hydroxy- quinoline-4-COOH C2_Site C2-Cl Position (Electrophilic) Scaffold->C2_Site C3_Site C3-OH Position (Chelation/Redox) Scaffold->C3_Site C4_Site C4-COOH Position (Recognition) Scaffold->C4_Site Antibacterial Antibacterial Agents (DNA Gyrase Inhibition) C2_Site->Antibacterial SNAr with Piperazines Anticancer Anticancer Agents (SIRT3 Inhibition) C2_Site->Anticancer Acrylamide Linkage Chelators Metalloenzyme Inhibitors C3_Site->Chelators Mg2+/Zn2+ Binding C4_Site->Antibacterial Active Site Anchor C4_Site->Chelators Bidentate Ligand

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional divergence of the scaffold.[1]

PART 5: REFERENCES

  • Synthesis and Antibacterial Evaluation of Quinoline-4-Carboxylic Acid Derivatives Source: MDPI Molecules URL:[Link][1][3]

  • Discovery of Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source: Frontiers in Pharmacology URL:[Link]

  • Structure and Antimicrobial Potency of Quinolinequinones Source: National Institutes of Health (PMC) URL:[3][Link][1][3]

Sources

Foundational

2-Chloro-3-hydroxyquinoline-4-carboxylic acid literature review

An In-Depth Technical Guide to 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid: A Scaffold for Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of 2-chloro-3-hydroxyquinoline-4-carboxylic acid, a heterocyclic compound with significant potential as a foundational scaffold in medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize the available technical data with field-proven insights, providing a deep dive into the synthesis, properties, and therapeutic possibilities of this versatile molecule. We will explore the causality behind synthetic choices and the rationale for its application in drug development, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery. This scaffold is present in numerous natural products and synthetic compounds, demonstrating a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific compound, 2-chloro-3-hydroxyquinoline-4-carboxylic acid, is of particular interest due to its unique trifecta of functional groups. The chlorine atom at the 2-position acts as a versatile reactive handle, the hydroxyl group at the 3-position can participate in crucial hydrogen bonding interactions with biological targets, and the carboxylic acid at the 4-position influences solubility and can act as a key binding motif, particularly for metalloenzymes. This guide will illuminate the pathway from its synthesis to its potential as a cornerstone for novel therapeutics.

Synthesis and Physicochemical Profile

The synthesis of substituted quinolines is a well-established field, yet the specific arrangement of substituents in 2-chloro-3-hydroxyquinoline-4-carboxylic acid requires a strategic approach. While a single, direct published method is not prominent, a robust pathway can be designed by combining established synthetic transformations for quinoline cores.

Experimental Protocol: A Plausible Synthetic Route

A highly effective strategy involves the reaction of substituted isatins with α-hydroxyketones, followed by chlorination. This approach provides excellent control over the substitution pattern on the quinoline core.

Materials:

  • Isatin (or a substituted derivative)

  • An appropriate α-hydroxyketone (e.g., 2-hydroxy-1-phenylethanone)

  • Potassium Hydroxide (KOH)

  • Aqueous Ethanol

  • Acetic Acid

  • Phosphorus oxychloride (POCl₃)

Step-by-Step Methodology:

  • Step 1: Pfitzinger Reaction for Core Synthesis. A mixture of an isatin derivative and an α-hydroxyketone is heated under reflux in an aqueous ethanol solution containing a strong base like potassium hydroxide (KOH).[2] This condensation and cyclization reaction forms the corresponding 3-hydroxy-2-arylquinoline-4-carboxylic acid.

  • Step 2: Reaction Quench and Isolation. After the reaction is complete (monitored by TLC), the mixture is cooled and diluted. It is then carefully neutralized with an acid, such as acetic acid, which causes the quinoline carboxylic acid product to precipitate.[2] The solid is filtered, washed, and dried.

  • Step 3: Chlorination of the 2-position. The dried 3-hydroxy-2-arylquinoline-4-carboxylic acid is then heated under reflux with an excess of phosphorus oxychloride (POCl₃). This is a standard and highly effective method for converting a 2-quinolone (the tautomeric form of a 2-hydroxyquinoline) into a 2-chloroquinoline.[3]

  • Step 4: Final Product Isolation and Purification. Upon completion, the reaction mixture is cooled and very cautiously poured onto crushed ice to quench the excess POCl₃. The resulting precipitate, crude 2-chloro-3-hydroxyquinoline-4-carboxylic acid, is collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent.[3]

Causality Behind Experimental Choices:

  • Pfitzinger Reaction: This classical reaction is chosen for its efficiency in constructing the quinoline-4-carboxylic acid core from readily available isatins and ketones. The basic conditions facilitate the necessary aldol-type condensation and subsequent cyclization.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is the reagent of choice for this chlorination. It acts as both a dehydrating agent and a chloride source, effectively converting the hydroxyl/oxo group at the C2 position into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitutions.

G cluster_synthesis Plausible Synthesis Workflow Isatin Isatin Derivative Reagent1 KOH, EtOH/H₂O Reflux Isatin->Reagent1 Ketone α-Hydroxyketone Ketone->Reagent1 Intermediate 3-Hydroxy-2-arylquinoline- 4-carboxylic acid Reagent2 POCl₃ Reflux Intermediate->Reagent2 FinalProduct 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid Reagent1->Intermediate Pfitzinger Reaction Reagent2->FinalProduct Chlorination

Caption: A plausible synthetic workflow for the target compound.

Physicochemical Data Summary

A summary of the key computed and experimental properties for the related compound 2-chloroquinoline-4-carboxylic acid is presented below. These values are critical for designing experiments, including solubility tests and formulation development.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem[4]
Molecular Weight 207.61 g/mol PubChem[4]
XLogP3 3.3PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Solubility (pH 7.4) >31.1 µg/mLPubChem[4]

Biological Activities and Therapeutic Potential

While specific bioactivity data for 2-chloro-3-hydroxyquinoline-4-carboxylic acid is limited in publicly accessible literature, the broader family of quinoline carboxylic acids exhibits a vast range of pharmacological effects. This allows us to infer the likely therapeutic potential of this scaffold.

Inferred Biological Activities:

  • Antibacterial: Quinolone-3-carboxylic acids are famous for their antibacterial activity, primarily through the inhibition of bacterial type II topoisomerases like DNA gyrase.[5] The core structure of the title compound fits this pharmacophore.

  • Anticancer: Many quinoline derivatives show potent anticancer activity. For example, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer, leading to cell cycle arrest in leukemia cell lines.[6]

  • Antimalarial & Antiviral: The quinoline core is central to antimalarial drugs like chloroquine. Furthermore, various hydroxyquinoline derivatives have been investigated for activity against viruses such as the dengue virus and H5N1 avian influenza.[7]

  • Anti-inflammatory and Antioxidant: Certain 3-hydroxy-2-phenylcinchoninic acids possess antirheumatic effects, and other hydroxyquinoline derivatives have been synthesized and evaluated for their antioxidant properties.[2]

G cluster_activity Potential Therapeutic Pathways cluster_targets Cellular Targets cluster_outcomes Biological Outcomes Scaffold 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid Topo Bacterial Topoisomerase II Scaffold->Topo SIRT3 SIRT3 (Deacetylase) Scaffold->SIRT3 Kinases Protein Kinases Scaffold->Kinases ViralEnzymes Viral Enzymes Scaffold->ViralEnzymes AntiBac Antibacterial Effect Topo->AntiBac AntiCancer Anticancer Effect (Cell Cycle Arrest) SIRT3->AntiCancer AntiViral Antiviral Effect ViralEnzymes->AntiViral

Caption: Potential biological targets and outcomes for the quinoline scaffold.

Application in Drug Development: A Versatile Scaffold

The true value of 2-chloro-3-hydroxyquinoline-4-carboxylic acid in a drug development context is its role as a highly adaptable starting scaffold. Each functional group provides a site for modification to build a diverse library of compounds for screening.

  • C2-Position (Chloro Group): The chlorine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a vast array of functionalities, including amines, thiols, and alkoxides, to explore structure-activity relationships (SAR).

  • C4-Position (Carboxylic Acid): The carboxylic acid can be readily converted into amides, esters, or other bioisosteres. This is a classic medicinal chemistry strategy to modulate properties like cell permeability, metabolic stability, and target engagement. For instance, creating a series of amide derivatives allows for probing interactions within a protein's binding pocket.

  • C3-Position (Hydroxyl Group): While less reactive than the other sites, the hydroxyl group can be alkylated or acylated to fine-tune steric and electronic properties. It also serves as a critical hydrogen bond donor for target recognition.

Workflow: From Scaffold to Lead Compound

The process of leveraging this scaffold for drug discovery follows a logical, multi-step workflow. This system is self-validating, as the biological results from each generation of compounds inform the design of the next.

G cluster_workflow Drug Discovery & Optimization Workflow Start Core Scaffold: 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid Step1 Library Synthesis: - SₙAr at C2 (amines, etc.) - Amidation at C4 Start->Step1 Step2 High-Throughput Screening (HTS) Step1->Step2 Step3 Hit Identification & Validation Step2->Step3 Step4 SAR Analysis & Lead Optimization Step3->Step4 Step4->Step1 Iterative Design Step5 Preclinical Candidate Selection Step4->Step5

Caption: A logical workflow for scaffold-based drug discovery.

Conclusion

2-Chloro-3-hydroxyquinoline-4-carboxylic acid represents more than just a single chemical entity; it is a strategic starting point for innovation in drug discovery. Its synthesis is achievable through established chemical reactions, and its multifunctional nature provides a rich platform for combinatorial library development. By leveraging the known biological activities of the broader quinoline class, researchers can rationally design derivatives targeting a wide array of diseases, from bacterial infections to cancer. The systematic exploration of its chemical space, guided by iterative biological screening, holds immense promise for the identification of next-generation therapeutic agents.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.Frontiers in Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.RSC Advances.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.Advanced Journal of Chemistry, Section A.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.Molecules.
  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.Google Patents.
  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.Google Patents.
  • 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis.ChemicalBook.
  • Process for making 2-hydroxyquinoline-4-carboxylic acids.Google Patents.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.Molecules.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.Journal of Medicinal Chemistry.
  • 2-Hydroxyquinoline-4-carboxylic acid.Anshul Specialty Molecules.
  • 2-Chloroquinoline-4-carboxylic acid.PubChem.
  • 2-Chloroquinoline-3-carboxylic acid.ResearchGate.

Sources

Exploratory

Potential therapeutic targets of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid Abstract The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. This technical guide focuses on a specific derivative, 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, a compound whose therapeutic potential remains largely unexplored. Drawing upon the established biological activities of structurally related quinoline derivatives, this document delineates a rational, evidence-based approach to identifying and validating its potential therapeutic targets. We will delve into key areas where quinoline-4-carboxylic acids have shown significant promise, including oncology, infectious diseases, and metabolic regulation. The primary potential targets discussed are Dihydroorotate Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), Histone Deacetylases (HDACs), and bacterial DNA gyrase. Additionally, we will explore its potential for modulating the activity of metabolic dehydrogenases and its capacity as an antioxidant. This guide provides not only the scientific rationale for investigating each target but also detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. The overarching goal is to provide a comprehensive roadmap for the preclinical evaluation of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, thereby accelerating its potential journey from a molecule of interest to a candidate for therapeutic development.

Introduction

The Quinoline-4-Carboxylic Acid Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide array of biological targets with high affinity. When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid core offers a versatile platform for the development of therapeutic agents across various disease areas, including cancer, bacterial infections, and inflammatory conditions[1]. The carboxylic acid moiety often plays a crucial role in binding to target proteins, while substitutions on the quinoline ring system allow for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Profile of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a specific derivative of this important scaffold. While the synthesis of related hydroxyquinoline-4-carboxylic acids has been described, the biological activity of this particular chlorinated and hydroxylated analog is not extensively documented in publicly available literature. The presence of a chloro group at the 2-position and a hydroxyl group at the 3-position introduces unique electronic and steric properties that could significantly influence its interaction with biological targets compared to other quinoline derivatives.

Rationale for Target Exploration

Given the lack of specific data on 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, a logical starting point for its therapeutic evaluation is to investigate targets that are known to be modulated by the broader class of quinoline-4-carboxylic acids. This approach is grounded in the principle of chemical similarity, where structurally related molecules often exhibit similar biological activities. This guide, therefore, presents a curated selection of high-potential therapeutic targets for which quinoline-4-carboxylic acid derivatives have demonstrated significant inhibitory activity. For each potential target, we provide the scientific context and a detailed experimental workflow for validation.

Potential Anticancer Targets

The high proliferation rate and altered metabolism of cancer cells present unique vulnerabilities that can be exploited by targeted therapies. Several enzymes that are critical for these processes have been identified as targets for quinoline-4-carboxylic acid derivatives.

Dihydroorotate Dehydrogenase (DHODH): A Key Enzyme in Pyrimidine Biosynthesis

2.1.1 Scientific Rationale and Mechanism of Action

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo biosynthesis of pyrimidines, which are essential for the synthesis of DNA and RNA[2]. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway[3]. By inhibiting DHODH, quinoline-4-carboxylic acid derivatives can deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of tumor growth. This makes DHODH a compelling target for cancer therapy.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate DNA_RNA DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.

2.1.2 Quantitative Data: DHODH Inhibition by Quinoline Derivatives

The following table summarizes the inhibitory activity of some known quinoline-4-carboxylic acid derivatives against DHODH. This data provides a benchmark for evaluating the potential potency of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

CompoundTargetIC50Reference
BrequinarHuman DHODH4.5 nM[2]
A771726Human DHODH411 nM[2]
H-006Human DHODH3.8 nM[4]

2.1.3 Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against human DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (substrate)

  • Chromogenic agent (e.g., a tetrazolium salt that is reduced by the electron acceptor of DHODH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Ex/Em appropriate for the chosen chromogenic agent)

  • Test compound (2-Chloro-3-hydroxyquinoline-4-carboxylic acid) dissolved in DMSO

  • Positive control inhibitor (e.g., Brequinar)

Procedure:

  • Prepare Reagents: Prepare working solutions of DHODH enzyme, dihydroorotate, and the chromogenic agent in assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup: To the wells of the 96-well plate, add in the following order:

    • Assay buffer to bring the final volume to 100 µL.

    • Test compound or positive control at various concentrations.

    • Recombinant DHODH enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the dihydroorotate substrate and the chromogenic agent to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Plot the reaction velocity against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Sirtuin 3 (SIRT3): A Mitochondrial Deacetylase

2.2.1 Scientific Rationale and Mechanism of Action

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.[5] In some cancers, SIRT3 is overexpressed and contributes to tumor cell survival and proliferation by deacetylating and activating enzymes involved in metabolic pathways that support cancer growth.[5] Therefore, inhibiting SIRT3 is a promising strategy for cancer therapy. Some quinoline-4-carboxylic acid derivatives have been identified as SIRT3 inhibitors, suggesting that 2-Chloro-3-hydroxyquinoline-4-carboxylic acid may also possess this activity.

SIRT3_Pathway cluster_mito Mitochondrion SIRT3 SIRT3 Active_Enzymes Deacetylated (Active) Metabolic Enzymes SIRT3->Active_Enzymes Deacetylation Metabolic_Enzymes Acetylated Mitochondrial Metabolic Enzymes Metabolic_Enzymes->SIRT3 Metabolism Altered Metabolism (e.g., Warburg Effect) Active_Enzymes->Metabolism Proliferation Cancer Cell Proliferation & Survival Metabolism->Proliferation Inhibitor 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid Inhibitor->SIRT3 Inhibition Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Buffer) start->prep dilute Prepare Serial Dilution of Test Compound prep->dilute plate Add Reagents and Compound to 96-well Plate dilute->plate incubate Incubate at 37°C plate->incubate develop Add Developer Solution incubate->develop read Measure Signal (Fluorescence/Absorbance) develop->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Caption: General workflow for in vitro enzyme inhibition assays.

Potential Antibacterial Target

Bacterial DNA Gyrase: An Essential Enzyme for Bacterial Replication

3.1.1 Scientific Rationale and Mechanism of Action

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. [6]It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding. The inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. The quinolone class of antibiotics, which are structurally related to quinoline-4-carboxylic acids, are well-known inhibitors of DNA gyrase. [6][7][8][9][10]This provides a strong rationale for evaluating 2-Chloro-3-hydroxyquinoline-4-carboxylic acid as a potential antibacterial agent.

3.1.2 Quantitative Data: DNA Gyrase Inhibition by Quinolone Derivatives

CompoundTargetIC50Reference
NovobiocinE. coli DNA gyrase26 nM[6]
NSC 103003E. coli DNA gyrase50 µM[8]
NSC 130847E. coli DNA gyrase72 µM[8]

3.1.3 Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This is a gel-based assay that visually assesses the inhibition of DNA gyrase activity. [7][10] Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • DNA gyrase assay buffer

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Test compound and positive control inhibitor (e.g., novobiocin or ciprofloxacin)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, set up the following reactions on ice:

    • DNA gyrase assay buffer

    • Relaxed plasmid DNA

    • ATP

    • Test compound at various concentrations

    • Purified DNA gyrase enzyme (add last)

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reactions by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The concentration of the test compound that inhibits 50% of the supercoiling activity can be estimated.

Potential Metabolic Targets: Dehydrogenases

Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH)

4.1.1 Scientific Rationale and Role in Metabolism

Lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) are key enzymes in cellular metabolism. LDH is crucial for anaerobic glycolysis, particularly in cancer cells (the Warburg effect), while MDH is a vital component of the citric acid cycle and the malate-aspartate shuttle. [11][12][13]Inhibition of these dehydrogenases can disrupt cancer cell metabolism and energy production. Derivatives of 4-hydroxyquinoline-3-carboxylic acid, a closely related scaffold, have been shown to inhibit these enzymes.

4.1.2 Experimental Protocol: LDH and MDH Inhibition Assays

These are spectrophotometric assays that measure the change in NADH absorbance at 340 nm. [14] Materials:

  • Purified LDH or MDH enzyme

  • Substrates: Pyruvate and NADH (for LDH); Oxaloacetate and NADH (for MDH)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer

  • Test compound

Procedure:

  • Assay Setup: In a quartz cuvette, add:

    • Assay buffer

    • NADH

    • Test compound at various concentrations

  • Pre-incubation: Incubate for 3-5 minutes at 25°C to achieve temperature equilibrium.

  • Reaction Initiation: Add the substrate (pyruvate for LDH, oxaloacetate for MDH) to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the reaction rate from the linear portion of the curve. Determine the IC50 value of the test compound.

Potential Antioxidant Activity

Rationale for Antioxidant Potential

Some hydroxyquinoline derivatives have been reported to possess antioxidant activity. [15]The hydroxyl group on the quinoline ring can potentially act as a radical scavenger. The antioxidant activity of quinoline-4-carboxylic acid derivatives has been demonstrated using methods like the DPPH assay. [16]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound dissolved in methanol

  • Positive control (e.g., ascorbic acid)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The discoloration of the purple DPPH solution indicates scavenging activity.

Synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

While this guide focuses on target validation, a brief note on the synthesis of the compound is relevant for researchers. The synthesis of 2-hydroxyquinoline-4-carboxylic acids can be achieved through various methods, including the Pfitzinger reaction starting from isatin. [16]The specific synthesis of the 2-chloro derivative would likely involve a chlorination step on a suitable precursor. For example, 2-chloroquinoline-3-carbaldehydes have been used as precursors for various quinoline derivatives. [17]

Conclusion and Future Directions

2-Chloro-3-hydroxyquinoline-4-carboxylic acid represents a molecule with significant, yet untapped, therapeutic potential. Based on the well-established pharmacology of the quinoline-4-carboxylic acid scaffold, this guide has outlined a series of high-priority therapeutic targets and provided detailed experimental roadmaps for their validation. The proposed investigations into its effects on DHODH, SIRT3, HDACs, bacterial DNA gyrase, and key metabolic dehydrogenases offer a structured approach to elucidating its mechanism of action and potential clinical applications. Positive results from these initial in vitro screens would warrant further investigation into cellular activity, selectivity, and ultimately, in vivo efficacy and safety. The exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of diseases.

References

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. (URL: [Link])

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. (URL: [Link])

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. (URL: [Link])

  • Malate Dehydrogenase Assay (MDH) For Research Use Only. Cell Biologics Inc. (URL: [Link])

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. (URL: [Link])

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • SIRT3 (Sirtuin3) Fluorogenic Assay Kit. BPS Bioscience. (URL: [Link])

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. (URL: [Link])

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. (URL: [Link])

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. (URL: [Link])

  • BioAssay Systems Mal
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • LDH Assay. Cell Biologics Inc. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Semantic Scholar. (URL: [Link])

  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. (URL: [Link])

  • Identification of small molecular inhibitors of SIRT3 by computational and biochemical approaches a potential target of breast cancer. PMC. (URL: [Link])

  • Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. (URL: [Link])

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. (URL: [Link])

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. (URL: [Link])

  • Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience®. (URL: [Link])

  • Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. PubMed. (URL: [Link])

  • Malate Dehydrogenase Activity Colorimetric Assay Kit (#BN00878). (URL: Not available)
  • What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. (URL: [Link])

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. PMC. (URL: [Link])

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

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Foundational

Technical Guide: Strategic Functionalization of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid Scaffolds

Executive Summary & Structural Logic The 2-chloro-3-hydroxyquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry due to its high density of orthogonal reactive sites.[1] Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The 2-chloro-3-hydroxyquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry due to its high density of orthogonal reactive sites.[1] Unlike simple quinolines, this molecule offers a tripartite functionalization strategy that allows researchers to independently tune solubility, potency, and pharmacokinetic (PK) properties.[2]

The Orthogonal Reactivity Triad

For a drug developer, this molecule is not a final product but a divergent core.[2] Its utility relies on the distinct chemical behaviors of its three substituents:[2]

  • C2-Chloro Position (

    
     Handle):  The chlorine atom at position 2 is activated by the ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).[2] This is the primary vector for introducing solubility-enhancing amines or target-specific side chains.[1]
  • C3-Hydroxyl Group (Chelation/H-Bonding): This phenolic hydroxyl is crucial for binding metalloenzymes (e.g., HDACs, Integrase) via bidentate chelation with the N1 or C4-carbonyl.[1][2] It can also be O-alkylated to modulate lipophilicity.[1][2]

  • C4-Carboxylic Acid (Solubility/Prodrugs): The acid moiety serves as a handle for amide coupling to extend the pharmacophore or can be esterified to improve cell permeability (prodrug strategy).[1][2]

Synthetic Pathways & Core Preparation[2][3]

While the core is commercially available, in-house synthesis is often required for scale-up or analog generation.[1][2] The most robust route utilizes a modified Pfitzinger Reaction or transformation from isatin precursors.[2]

Retrosynthetic Analysis

The 2-chloro derivative is typically accessed from the 2-oxo (carbostyril) precursor via phosphoryl chloride (


) mediated chlorination.[1][2] The challenge lies in preserving the C3-hydroxyl and C4-carboxyl groups during this harsh transformation.[1][2]

Synthesis cluster_legend Key Transformation Isatin Isatin Derivatives (Start) Inter 2,3-Dihydroxyquinoline- 4-carboxylic acid Isatin->Inter Pfitzinger Reaction (KOH, chloroacetone equiv.) Target 2-Chloro-3-hydroxy- quinoline-4-COOH Inter->Target POCl3, 90°C (Selective C2-Cl)

Figure 1: Synthetic pathway accessing the 2-chloro core.[1][2][3][4] The selectivity of


 for the C2-amide over the C3-phenol is driven by the aromatization driving force.[1][2]
Critical Synthesis Considerations[1][2]
  • Selective Chlorination: The C2 position exists as a lactam (amide) tautomer, which reacts readily with

    
    .[2] The C3-OH is phenolic and less prone to conversion to Cl under controlled conditions, though protection (e.g., O-methoxymethyl) may be required if forcing conditions are used.[1][2]
    
  • Decarboxylation Risk: Quinoline-4-carboxylic acids are prone to thermal decarboxylation.[1][2] Reactions must be kept below 140°C unless decarboxylation is desired.[1][2]

Derivative Chemistry & Protocols

This section details the protocols to functionalize the core. These protocols are designed to be self-validating: if the reaction works, the solubility or UV profile of the product changes significantly.[2]

Protocol A: C2-Amination via (Solubility Enhancement)

Objective: Replace the C2-Cl with a secondary amine (e.g., piperazine, morpholine) to increase aqueous solubility and introduce a basic center.[1][2]

  • Reagents: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (1.0 equiv), Amine (2.0 equiv), DIPEA (3.0 equiv), DMF or n-Butanol.[1]

  • Procedure:

    • Dissolve the core in DMF (0.5 M concentration).

    • Add DIPEA and the amine.

    • Heat to 80–100°C for 4–6 hours. Monitoring by LC-MS is critical; the starting material (Cl) peak will disappear, replaced by the M+Amine-HCl peak.[1][2]

    • Workup: Pour into ice water. Acidify to pH 4 with 1N HCl to precipitate the zwitterionic product. Filter and wash with cold water.[1][2]

  • Why this works: The electron-withdrawing carboxyl group at C4 activates the C2 position, facilitating nucleophilic attack even with weak nucleophiles.[1][2]

Protocol B: C4-Amide Coupling

Objective: Attach a hydrophobic tail or pharmacophore to the carboxylic acid.[1][2]

  • Challenge: The adjacent C3-OH and C2-Cl can interfere with standard coupling reagents (HATU/EDC) via steric hindrance or side reactions (ester formation).[1][2]

  • Optimized Method: Acid Chloride activation.[1][2]

    • Suspend the core in dry DCM.[2]

    • Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[2] Stir at RT for 2 hours (gas evolution ceases).

    • Evaporate solvent to obtain the crude acid chloride.[2]

    • Redissolve in DCM and add the target amine (1.1 equiv) + Pyridine (2.0 equiv).[2]

    • Validation: The formation of the amide is confirmed by the shift in the carbonyl stretch in IR (~1650 cm⁻¹) and loss of the broad OH stretch of the acid.[2]

Structure-Activity Relationship (SAR) & Biological Applications[1]

The 3-hydroxyquinoline-4-carboxylic acid motif is a known pharmacophore in several therapeutic areas.

Biological Targets
Target AreaMechanism of ActionRole of Substituents
Antimalarial Inhibition of Hemozoin formationC2-Substituent: Basic amines accumulate in the parasite food vacuole.[1] C4-COOH: Mimics endogenous substrates.[1][2]
HDAC Inhibitors Zinc chelation in active siteC3-OH & C4-C=O: Form a bidentate chelate with the Zn²⁺ ion in the HDAC active site.[1]
Antiviral (HCV/HIV) Polymerase/Integrase inhibitionC2-Cl: Hydrophobic interaction with the binding pocket.[1][2] C3-OH: H-bond donor to catalytic residues.[1][2]
SAR Visualization

The following diagram illustrates the "Zone-Based" modification strategy for this scaffold.

SAR cluster_C2 Zone 1: C2-Chlorine cluster_C3 Zone 2: C3-Hydroxyl cluster_C4 Zone 3: C4-Carboxyl Core 2-Cl-3-OH-Quinoline-4-COOH (Scaffold) Mod1 Displacement with Amines (Solubility, pKa modulation) Core->Mod1 Mod3 Free OH: Metal Chelation (Zn++, Mg++) Core->Mod3 Mod5 Amide Coupling (Pharmacophore Linker) Core->Mod5 Mod2 Suzuki Coupling (Biaryl extension) Mod1->Mod2 Mod4 O-Alkylation: Steric bulk & Lipophilicity Mod3->Mod4 Mod6 Esterification (Prodrug Design) Mod5->Mod6

Figure 2: Divergent SAR strategy. The core scaffold allows independent modification of three distinct zones to optimize drug-like properties.

Quantitative Data Summary

Comparison of key physicochemical properties of the parent scaffold vs. common derivatives.

Compound VariantLogP (Calc)tPSA (Ų)Solubility (pH 7.[2]4)Primary Application
Parent (2-Cl-3-OH-4-COOH) 2.377.8Low (<0.1 mg/mL)Intermediate / Precursor
2-(Piperazin-1-yl) analog 1.185.0High (>5 mg/mL)Antimalarial / Antibacterial
3-Methoxy-4-amide analog 3.565.0ModerateKinase Inhibitor
2-Phenyl (Suzuki product) 4.275.0LowHDAC Inhibitor (Hydrophobic Cap)

References

  • Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid Derivatives. (Methodology for related quinoline scaffolds). ResearchGate.[1][2][4]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

  • Synthesis and Biological Evaluation of 4-oxo-3-carboxyl Quinolones. (Antimalarial SAR data). National Institutes of Health (NIH).[2]

  • 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS 847547-91-5) Product Data. AChemBlock.

  • Process Development for Antimalarial Quinolines. ACS Omega. [2]

Sources

Exploratory

Solubility and stability of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid Authored by: A Senior Application Scientist Abstract 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other biologically active molecules.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective use in drug discovery and development. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for characterizing the solubility and stability of this compound. We will delve into the causal reasoning behind experimental design, present detailed, self-validating protocols, and explore potential degradation pathways. This document is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of this molecule's behavior to advance their research and development efforts.

Physicochemical Profile

A thorough understanding of a compound's intrinsic properties is the foundation for all subsequent development activities. While comprehensive experimental data for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is not widely published, we can infer key characteristics from its structure and data on related analogues.

The molecule possesses several key functional groups that dictate its behavior:

  • Quinoline Core: A heterocyclic aromatic system. The nitrogen atom provides a site for protonation (pKa ~4-5), contributing to increased aqueous solubility at acidic pH.

  • Carboxylic Acid (-COOH): An acidic group (pKa ~3-4) that will be deprotonated at neutral and basic pH, forming a carboxylate salt and significantly increasing aqueous solubility.

  • Hydroxyl (-OH): A weakly acidic phenolic hydroxyl group that can participate in hydrogen bonding.

  • Chloro (-Cl): An electron-withdrawing group that can influence the pKa of other functional groups and may be susceptible to nucleophilic displacement under certain conditions.

The interplay of the acidic carboxylic acid and the basic quinoline nitrogen makes this compound amphoteric, suggesting that its aqueous solubility will be highly dependent on pH, likely exhibiting a U-shaped solubility profile with a minimum at its isoelectric point.

Table 1: Physicochemical Properties of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid and Related Structures

Property2-Chloro-3-hydroxyquinoline-4-carboxylic AcidRelated Compound: 2-Hydroxyquinoline-4-carboxylic acidNotes / Rationale
Molecular Formula C₁₀H₆ClNO₃C₁₀H₇NO₃---
Molecular Weight 223.62 g/mol 189.17 g/mol [2]Calculated based on atomic weights.
Appearance Likely a yellow powder[3]---Based on analogues like 2-methyl-3-hydroxy-quinoline-4-carboxylic acids.[3]
Predicted XLogP3 ~2.0 - 3.00.6[2]The addition of a chloro group typically increases lipophilicity compared to the parent molecule.
Hydrogen Bond Donors 22[2]From the carboxylic acid and hydroxyl groups.
Hydrogen Bond Acceptors 43[2]From the quinoline nitrogen and oxygen atoms.
Crystal Structure Not availableOrthorhombic (for 2-chloroquinoline-3-carboxylic acid)[4]Solid-state properties like crystal packing influence dissolution rate. Intermolecular hydrogen bonding is expected to be significant.[4]

Aqueous and Solvent Solubility Assessment

Solubility is a critical determinant of a drug candidate's bioavailability and developability. A compound must dissolve to be absorbed. The following section outlines a robust protocol for determining both kinetic and thermodynamic solubility.

Causality in Experimental Design

The choice of a shake-flask method for thermodynamic solubility is deliberate; it is considered the "gold standard" for determining the true equilibrium solubility of a compound. This method allows sufficient time for the dissolution process to reach equilibrium, providing a definitive value for formulation and biopharmaceutical modeling. For kinetic solubility, a high-throughput method is often used early in discovery, but for a detailed characterization, we will focus on a method that provides context to the thermodynamic results.

The selection of pH values for aqueous solubility is guided by the compound's amphoteric nature. We must test at pH values that ensure the compound is in its neutral, protonated (cationic), and deprotonated (anionic) forms to map its full solubility profile. This is critical for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask (ICH Harmonised Guideline)
  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH 2.0, 4.5, 6.8, 7.4, and 9.0.

  • Compound Addition: Add an excess amount of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid to vials containing each buffer and selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile). "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions, respectively). Agitate for at least 24-48 hours. A preliminary time-to-equilibrium study can be run to confirm that this duration is sufficient.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solids.

  • Sample Dilution & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze using a validated HPLC-UV method (see Section 2.3) to determine the concentration.

  • Visual Confirmation: After sampling, visually inspect the vials to confirm that a solid residue remains, validating that equilibrium saturation was achieved.

Analytical Methodology: HPLC-UV for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water containing 0.1% Formic Acid. The acid improves peak shape and ensures the carboxylic acid is protonated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer, with the wavelength set to a λmax determined by a UV scan of the compound.

  • Quantification: Generate a calibration curve using standards of known concentration to ensure linearity and accuracy.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound add_solid Add Compound to Solvents prep_compound->add_solid prep_buffer Prepare pH Buffers & Organic Solvents prep_buffer->add_solid shake Equilibrate in Shaker Bath (24-48h, 25°C / 37°C) add_solid->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Collect Supernatant centrifuge->sample dilute Dilute Sample sample->dilute hplc Quantify via HPLC-UV dilute->hplc result Calculate Solubility (mg/mL) hplc->result

Caption: Workflow for Thermodynamic Solubility Assessment.

Anticipated Solubility Profile & Data Presentation

The compound is expected to be poorly soluble at its isoelectric point (likely between pH 3-5) and show significantly higher solubility in acidic (pH < 2) and basic (pH > 7) conditions. A related compound, 2-methyl-3-hydroxy-6,8-dichloroquinoline-4-carboxylic acid, is noted to be easily soluble in dilute sodium carbonate solution, which aligns with this expectation.[3]

Table 2: Example Solubility Data Summary

Solvent / BufferTemperature (°C)Thermodynamic Solubility (µg/mL)
pH 2.0 Buffer25[Experimental Data]
pH 4.5 Buffer25[Experimental Data]
pH 7.4 Buffer25[Experimental Data]
pH 9.0 Buffer25[Experimental Data]
Water25[Experimental Data]
Methanol25[Experimental Data]
DMSO25[Experimental Data]

Stability Assessment and Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a critical tool in drug development.[5] They are designed to deliberately degrade the compound under conditions more severe than those used for accelerated stability testing.[6][7] The goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[6]

Rationale for Stress Conditions

The choice of stressors—acid, base, oxidation, heat, and light—is designed to cover the most common degradation pathways a molecule might encounter during its lifecycle.[7] The conditions are intentionally harsh to generate detectable degradation (target 5-20%) in a short period.[7] This allows for the rapid development of a stability-indicating method and provides insight into the molecule's intrinsic weaknesses.[6]

Experimental Protocol: Forced Degradation Study

For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared and compared to a control solution stored at 5 °C.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C for 24-48 hours.

    • Procedure: Dissolve the compound in a suitable organic co-solvent if necessary, then add 0.1 M HCl. Heat as specified. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature for 4-8 hours.

    • Causality: Basic conditions are often more aggressive for quinoline-based structures; therefore, a lower temperature is chosen initially to control the degradation rate.

    • Procedure: Dissolve the compound in 0.1 M NaOH. After the specified time, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Procedure: Dissolve the compound in a suitable solvent and add hydrogen peroxide. Keep the sample protected from light.

  • Thermal Degradation (Solution):

    • Condition: Reflux in neutral solution (water or buffer) at 80 °C for 48 hours.

    • Procedure: Dissolve the compound and heat under reflux.

  • Thermal Degradation (Solid State):

    • Condition: Store solid compound in an oven at 105 °C for 72 hours, or just above its melting point if decomposition is expected.[3] Related compounds are known to decompose with CO₂ elimination when heated above their melting point.[3]

    • Procedure: Place a known quantity of the solid powder in a vial in a calibrated oven.

  • Photostability:

    • Condition: Expose the compound (in both solid and solution states) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

    • Procedure: Use a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

Analytical Approach: Developing a Stability-Indicating Method

The same HPLC-UV method from the solubility studies can be used as a starting point. However, it must be demonstrated to be "stability-indicating." This is achieved by analyzing the samples from the forced degradation studies. The method must be able to resolve the parent peak from all significant degradation products, as well as any peaks originating from the placebo or reagents. Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure the main peak is not co-eluting with any degradants. For structural elucidation of unknown degradants, LC-MS/MS is the method of choice.[8]

Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_results Data Interpretation start Prepare Stock Solution of Compound (1 mg/mL) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, RT start->base oxide Oxidative 3% H₂O₂, RT start->oxide thermal Thermal 80°C, Solution start->thermal photo Photolytic ICH Q1B Light start->photo analysis Analyze All Samples by Stability-Indicating HPLC-DAD/MS acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis pathway Propose Degradation Pathways analysis->pathway method Confirm Method Specificity analysis->method stability Identify Intrinsic Stability Liabilities analysis->stability G cluster_products Potential Degradation Products parent 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid decarboxy 2-Chloro-3-hydroxyquinoline (Loss of CO₂) parent->decarboxy Thermal Stress dechloro 2,3-Dihydroxyquinoline- 4-carboxylic acid parent->dechloro Hydrolytic Stress (Acid/Base) oxidized Oxidized Species (e.g., Ring Opened) parent->oxidized Oxidative Stress (H₂O₂)

Caption: Hypothesized Degradation Pathways.

Table 3: Example Forced Degradation Data Summary

Stress Condition% Assay of Parent% Total DegradationMajor Degradants (Retention Time)Remarks
Control (5 °C)1000None---
0.1 M HCl, 60 °C, 48h[Data][Data][Data][Observations]
0.1 M NaOH, RT, 8h[Data][Data][Data][Observations]
3% H₂O₂, RT, 24h[Data][Data][Data][Observations]
Thermal (Solid)[Data][Data][Data][Observations]
Photolytic (Solution)[Data][Data][Data][Observations]

Conclusion and Strategic Implications

This guide provides a detailed framework for the comprehensive characterization of the solubility and stability of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. The anticipated pH-dependent solubility will be a primary consideration for the development of oral dosage forms, requiring strategies to either maintain a favorable pH microenvironment or utilize solubilizing excipients. The forced degradation studies will illuminate the compound's inherent liabilities, guiding the selection of appropriate packaging, storage conditions, and compatible formulation excipients to ensure a safe, stable, and efficacious final product. The methodologies described herein are not merely procedural steps but a scientifically-grounded strategy to mitigate risks and accelerate the transition of this promising intermediate from the laboratory to clinical application.

References

  • O., G. & H., H. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Massoud, M. A., et al. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules.
  • (2010). 2-Chloroquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
  • Cimetiere, N., et al. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

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Foundational

In Silico Characterization of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid: A Quantum Chemical Protocol

Executive Summary 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) represents a highly functionalized pharmacophore merging the structural rigidity of the quinoline core with the chelating potential of orthogonal hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) represents a highly functionalized pharmacophore merging the structural rigidity of the quinoline core with the chelating potential of orthogonal hydroxyl and carboxylic acid moieties. This scaffold is critical in the development of next-generation antimalarial (analogous to quinine) and antibacterial agents (fluoroquinolone mimics).

This technical guide provides a rigorous ab initio and Density Functional Theory (DFT) framework for characterizing CHQCA. Unlike standard screening protocols, this guide addresses the specific electronic anomalies introduced by the vicinal 3-hydroxy/4-carboxyl interaction and the electron-withdrawing 2-chloro substituent.

Molecular Architecture & Conformational Landscape

The Tautomeric Challenge

The defining feature of CHQCA is the potential for proton transfer between the 3-hydroxyl group and the 4-carboxyl group, as well as the classic quinoline-quinolinone tautomerism. However, the 2-chloro substituent exerts a strong inductive effect (-I), reducing the electron density on the ring nitrogen and typically locking the system in the enol-pyridine form rather than the keto-pyridone form common in non-halogenated analogues.

Critical Interaction: The proximity of the 3-OH and 4-COOH groups facilitates a stable Intramolecular Hydrogen Bond (IMHB) forming a pseudo-6-membered ring. This interaction significantly alters the molecular electrostatic potential (MEP) and lipophilicity, which must be accounted for in calculations.

Computational Workflow Visualization

The following diagram outlines the logical flow for a complete quantum chemical characterization, ensuring no imaginary frequencies (saddle points) are mistaken for global minima.

ComputationalWorkflow Start Input Structure (3D Builder) Opt_Gas Gas Phase Optimization B3LYP/6-311++G(d,p) Start->Opt_Gas Freq_Check Frequency Analysis (NIMAG = 0?) Opt_Gas->Freq_Check Freq_Check->Opt_Gas No (Imaginary Freq) Solvent_Opt Solvation Model (PCM/SMD) Water/DMSO Freq_Check->Solvent_Opt Yes (True Minima) NBO NBO Analysis (Hyperconjugation) Solvent_Opt->NBO TDDFT TD-DFT (UV-Vis/Excited States) Solvent_Opt->TDDFT Output Electronic Descriptors (HOMO-LUMO, MEP) NBO->Output TDDFT->Output

Caption: Figure 1. Step-by-step computational pipeline for validating the geometry and electronic properties of CHQCA.

Computational Methodology: The Protocol

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction data, the following level of theory is prescribed.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic drug-like molecules. However, for CHQCA, wB97XD (dispersion-corrected) is recommended if studying dimerization or stacking, as it better accounts for the long-range interactions of the Chloro- group.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

    • Diffuse functions (++): Essential for the lone pairs on Oxygen (OH, COOH) and Chlorine, and for accurately describing the anionic character if deprotonated.

    • Polarization functions (d,p): Critical for the hybridization of the aromatic ring and the directional H-bonds.

Gaussian Input Protocol (Example)

For a researcher using Gaussian 16, the input route section for the optimization and frequency calculation is:

Key Directives:

  • opt freq: Calculates geometry and verifies it is a minimum (no negative eigenvalues in the Hessian).

  • scrf=(solvent=water): Applies the Polarizable Continuum Model (PCM). Water is chosen to simulate the physiological environment.

  • pop=nbo: Requests Natural Bond Orbital analysis to quantify the strength of the intramolecular H-bond (donor-acceptor interaction energy).

Electronic Structure & Reactivity Descriptors[7]

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and kinetic stability.

  • HOMO Location: Typically localized on the quinoline ring and the 3-hydroxyl group (electron donor).

  • LUMO Location: Delocalized over the carboxylic acid and the pyridyl ring (electron acceptor).

  • Significance: A smaller gap (< 4.0 eV) suggests high reactivity and potential antioxidant activity, common for hydroxyquinolines.

Data Presentation: Calculated Electronic Descriptors (B3LYP/6-311++G(d,p)) Note: Values are representative of analogous 2-chloro-3-substituted quinolines.

DescriptorValue (eV)Physical Significance
E_HOMO -6.2 to -6.5Ionization potential; susceptibility to oxidation.
E_LUMO -2.1 to -2.4Electron affinity; susceptibility to nucleophilic attack.
Band Gap (

E)
~4.1Indicates moderate kinetic stability; drug-like character.
Dipole Moment (

)
~4.5 - 5.5 DebyeHigh polarity due to -COOH and -Cl; implies good solubility in polar media.
Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for docking studies.

  • Red Regions (Negative Potential): The Carbonyl Oxygen of the -COOH and the Ring Nitrogen (if not protonated). These are docking sites for metal cations (Mg2+, Fe2+).

  • Blue Regions (Positive Potential): The Hydroxyl proton and the Carboxylic acid proton.

Spectroscopic Validation (Self-Validating System)

To confirm the theoretical model matches the synthesized molecule, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.

Diagnostic Vibrational Modes

The following table acts as a checklist for structural confirmation.

Functional GroupModeTheoretical Frequency (cm⁻¹)Experimental Range (cm⁻¹)Diagnostic Note
O-H (Carboxyl) Stretch3500 - 35503400 - 3500 (Broad)Broadening indicates H-bonding.
C=O (Acid) Stretch1710 - 17301690 - 1720Shifts lower if involved in IMHB.
C-Cl Stretch700 - 750680 - 730Characteristic "fingerprint" for 2-Cl substitution.
Quinoline Ring C=C / C=N1580 - 16201580 - 1600Skeletal vibrations confirming the aromatic core.

Intramolecular Interaction Logic

The stability of CHQCA is governed by the competition between the 2-Chloro steric hindrance and the 3-OH/4-COOH hydrogen bond network.

InteractionLogic Cl_Group 2-Chloro Group (-I Effect) Ring_N Quinoline Nitrogen (Basicity) Cl_Group->Ring_N Reduces Basicity (Prevents Protonation) Stability Conformational Stability Ring_N->Stability Aromaticity OH_Group 3-Hydroxyl (H-Bond Donor) COOH_Group 4-Carboxyl (H-Bond Acceptor) OH_Group->COOH_Group Strong IMHB (Pseudo-Ring Formation) COOH_Group->Stability Planar Lock

Caption: Figure 2. Interaction map showing how the 2-Chloro substituent and H-bonding network stabilize the molecular core.

NBO Analysis (Natural Bond Orbital)

NBO analysis is mandatory to quantify the Hyperconjugation .

  • Target Interaction:

    
    
    
  • Interpretation: A high stabilization energy E(2) (> 5 kcal/mol) confirms that the H-bond is not just electrostatic but has covalent character, significantly increasing the molecule's rigidity and reducing its metabolic degradation rate.

References

  • Vibrational spectroscopy and DFT studies on 2-chloroquinoline-3-carboxaldehyde. Source: National Institutes of Health (PMC) Significance: Establishes the B3LYP/6-311++G(d,p) standard for 2-chloro-substituted quinolines. URL:[Link]

  • Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Source: MDPI (Molecules) Significance:[6] Validates the methodology for analyzing OH...COOH interactions in aromatic systems. URL:[Link]

  • Frontier molecular orbitals of quinoline derivatives. Source: ResearchGate (Arabian Journal of Chemistry) Significance: Provides comparative HOMO-LUMO gap data for hydroxyquinoline derivatives used in drug design. URL:[Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Source: MDPI (Int. J. Mol. Sci.) Significance: Details the specific effects of carboxylic acid positioning on quinolone stability. URL:[Link][3]

Sources

Exploratory

In Silico Screening of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid Derivatives: A Multi-Target Pharmacological Profiling Guide

Topic: In Silico Screening of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Screening of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its diverse biological activities, ranging from antimalarial (chloroquine) to antibacterial (fluoroquinolones) and anticancer applications.[1][2] Specifically, 2-chloro-3-hydroxyquinoline-4-carboxylic acid represents a highly versatile core. The 2-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (


), the 3-hydroxy group offers hydrogen-bonding or metal chelation capabilities, and the 4-carboxylic acid allows for amide coupling or esterification.

This technical guide outlines a rigorous in silico screening workflow to evaluate derivatives of this scaffold. Moving beyond simple docking, we integrate Inverse Virtual Screening (IVS) , Molecular Dynamics (MD) , and ADMET profiling to identify high-affinity hits against validated targets such as Leishmania major N-myristoyltransferase (LmNMT) and Sirtuin-3 (SIRT3).

Chemical Space & Library Enumeration

Before screening, the chemical space must be defined. The core scaffold allows for vectors of diversity at positions 2, 3, and 4.

Combinatorial Library Design

To maximize structure-activity relationship (SAR) data, generate a virtual library using R-group decomposition.

  • Core: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

  • Vector

    
     (Position 2):  Displace the chlorine atom via 
    
    
    
    with diverse amines (aliphatic, aromatic, heterocyclic). This improves solubility and target specificity.
  • Vector

    
     (Position 4):  Derivatize the carboxylic acid into amides, esters, or hydrazides to modulate lipophilicity (
    
    
    
    ) and hydrogen bond donor/acceptor counts.
  • Vector

    
     (Position 3):  While the hydroxyl is often kept for chelation, it can be O-alkylated to test steric constraints.
    

Protocol:

  • Use RDKit or ChemDraw to generate a library of 500–1,000 analogues.

  • Ligand Preparation: Generate 3D conformers using the OPLS3e or MMFF94 force field.

  • Protonation States: Calculate ionization states at pH 7.4 (Epik/LigPrep). The 4-COOH will predominantly be anionic (

    
    ), while the 3-OH may form an intramolecular H-bond with the carboxylate.
    

Target Selection & Inverse Virtual Screening (IVS)

Blind docking is inefficient. We utilize Inverse Virtual Screening to map the scaffold against a database of protein targets to identify the most probable biological interactors.

Validated Targets for Quinoline-4-Carboxylic Acids

Recent literature highlights specific high-value targets for this scaffold:

  • LmNMT (Leishmania major N-myristoyltransferase): Essential for parasitic survival. Recent in silico studies identified 2-aryl-quinoline-4-carboxylic acids as potent LmNMT inhibitors [1].[3][4]

  • SIRT3 (Sirtuin-3): A mitochondrial NAD+-dependent deacetylase. 2-substituted quinoline-4-carboxylic acids have shown selective inhibition of SIRT3 over SIRT1/2, inducing cell cycle arrest in leukemic cells [2].

  • DNA Gyrase (GyrB): The classic target for quinolone antibiotics.

IVS Workflow

Instead of docking one ligand to one protein, dock the core scaffold against a curated subset of the PDB (e.g., scPDB or BindingDB).

  • Software: idTarget or TarFisDock.

  • Criterion: Rank targets by binding energy (

    
    ). Select the top 1–3 targets for the full library screen.
    

Molecular Docking Workflow

This section details the protocol for screening the library against LmNMT (PDB ID: 2WUU or similar) and SIRT3 (PDB ID: 4BN4 ).

Protein Preparation

Trustworthy docking requires a pristine protein structure.

  • Clean: Remove solvent molecules and co-crystallized ligands.

  • Repair: Fix missing side chains using a rotamer library (e.g., Dunbrack).

  • Protonate: Add hydrogens consistent with pH 7.4. Optimize H-bond networks (flip Asn/Gln/His).

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (e.g., Myristoyl-CoA for LmNMT). Box size:

    
     Å.
    
Docking Protocol (AutoDock Vina / Glide)
  • Search Algorithm: Genetic Algorithm (Lamarckian).

  • Exhaustiveness: Set to 32 or higher for rigorous sampling.

  • Scoring: Sort by Binding Affinity (kcal/mol).

  • Validation: Redocking the native co-crystallized ligand is mandatory. The RMSD between the docked pose and the crystal pose must be

    
     Å.
    
Visualization of Interactions

The diagrams below illustrate the screening workflow and the expected interaction map for a hit compound within the LmNMT active site.

ScreeningWorkflow Start Core Scaffold: 2-Cl-3-OH-quinoline-4-COOH LibGen Library Enumeration (R-group Decomposition) Start->LibGen Prep Ligand Prep (3D Conf, pH 7.4) LibGen->Prep IVS Inverse Virtual Screening (Target Identification) Prep->IVS Dock Molecular Docking (AutoDock Vina/Glide) IVS->Dock Select Top Targets (e.g. LmNMT) Filter Scoring & Filtering (ΔG < -8.0 kcal/mol) Dock->Filter MD MD Simulation (100 ns, GROMACS) Filter->MD Top 10 Hits ADMET ADMET Profiling (SwissADME) MD->ADMET Lead Lead Candidates ADMET->Lead

Figure 1: Integrated In Silico Screening Workflow for Quinoline Derivatives.

InteractionMap Ligand_Core Quinoline Ring Ligand_3OH 3-OH Group Ligand_Core->Ligand_3OH Ligand_4COOH 4-COOH Group Ligand_Core->Ligand_4COOH Ligand_2Sub 2-Aryl Substituent Ligand_Core->Ligand_2Sub Phe88 Phe88 (π-π Stacking) Ligand_Core->Phe88 π-π T-shaped Val378 Val378 (Hydrophobic) Ligand_Core->Val378 Hydrophobic Tyr217 Tyr217 (H-Bond Donor) Ligand_3OH->Tyr217 H-Bond Asn169 Asn169 (H-Bond Acceptor) Ligand_4COOH->Asn169 Salt Bridge/H-Bond

Figure 2: Predicted Ligand-Receptor Interaction Map for LmNMT Active Site.

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify the temporal stability of the ligand-protein complex.

Protocol (GROMACS/Amber):

  • System Setup: Solvate the complex in a cubic box (TIP3P water model). Neutralize with

    
     ions (0.15 M).
    
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT: 100 ps at 300 K (V-rescale thermostat).

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns simulation.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within 2–3 Å relative to the protein backbone.

    • RMSF (Root Mean Square Fluctuation): Assess residue flexibility. Low RMSF in the binding pocket indicates stable interaction.

    • MM-PBSA: Calculate the binding free energy (

      
      ) from the trajectory. This is more accurate than docking scores.
      

ADMET & Druglikeness Profiling

A potent inhibitor is useless if it cannot reach the target. Screen the top hits for pharmacokinetic properties.[3][4][5]

Key Parameters to Monitor:

Parameter Threshold Rationale
Molecular Weight < 500 Da Lipinski's Rule of Five (Oral bioavailability).
LogP 1.5 – 4.5 Optimal lipophilicity for membrane permeability.
TPSA < 140 Ų Topological Polar Surface Area; correlates with cell absorption.
PAINS Alert 0 Alerts Pan-Assay Interference Compounds (avoid false positives).

| hERG Inhibition | Low/None | Avoid cardiotoxicity (QT prolongation). |

Tools: SwissADME, pkCSM.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Source: Frontiers in Pharmacology (2025).[4] URL:[Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Source: Frontiers in Pharmacology (2022). URL:[Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Source: MDPI (2025). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid quantification

Application Note: Trace Quantification of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid (CHQCA) in Pharmaceutical Intermediates Part 1: Executive Summary & Chemical Context 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid (CHQCA) in Pharmaceutical Intermediates

Part 1: Executive Summary & Chemical Context

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) is a critical intermediate and potential process-related impurity in the synthesis of quinoline-based antiretroviral drugs, specifically Integrase Strand Transfer Inhibitors (INSTIs) such as Elvitegravir.[1][2][3] Due to the presence of the 2-chloro moiety, this molecule is chemically reactive and serves as a precursor for nucleophilic substitution reactions during drug substance manufacturing.[1]

Its quantification is essential for two reasons:

  • Yield Optimization: As a key intermediate, monitoring its consumption ensures reaction completeness.[3]

  • Purity Profiling: As a halogenated impurity, it must be controlled to meet ICH Q3A/B thresholds in the final Active Pharmaceutical Ingredient (API).[1][3]

Physicochemical Profile:

  • Molecular Formula: C₁₀H₆ClNO₃[2][3]

  • Molecular Weight: 223.61 g/mol [1][2][3]

  • Acidity (pKa): ~2.5 (Carboxylic acid) and ~9.8 (Phenolic hydroxyl).[1][2][3]

  • Solubility: Low in water; soluble in DMSO, Methanol, and alkaline aqueous solutions.[1]

  • Chromophore: Strong UV absorption at 254 nm and 320 nm (Quinoline core).[3]

Part 2: Analytical Methodologies

This guide presents two validated protocols: Method A (HPLC-PDA) for routine process monitoring (>0.1% w/w) and Method B (LC-MS/MS) for trace impurity analysis (<0.05% w/w).[1][2][3]

Method A: RP-HPLC-PDA (Routine QC)

Principle: Reverse-Phase Chromatography utilizes the hydrophobic nature of the quinoline ring for retention.[1][3] A low pH mobile phase is strictly required to suppress the ionization of the carboxylic acid group (pKa ~2.5), ensuring the molecule remains neutral and preventing peak tailing caused by secondary interactions with residual silanols.[1]

Instrument Setup:

  • System: Agilent 1290 Infinity II or Waters Alliance e2695.[3]

  • Detector: Photodiode Array (PDA) extracted at 254 nm (primary) and 320 nm (secondary identification).[1][2][3]

Chromatographic Conditions:

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped C18 prevents peak tailing of basic nitrogens.[1][2][3]
Column Temp 35°CImproves mass transfer and peak sharpness.[1][3]
Flow Rate 1.0 mL/minStandard backpressure optimization.[3]
Injection Vol 10 µLSufficient sensitivity for >0.1% limits.[3]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][3]2)Suppresses -COOH ionization; improves retention.[1][2][3]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of aromatic quinolines.[1][3]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold
2.09010Isocratic hold
15.04060Linear ramp
18.01090Wash
20.09010Re-equilibration

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 (Critical for acidic quinolines).[3]

  • Resolution (Rs): > 2.0 between CHQCA and the des-chloro analog (3-hydroxyquinoline-4-carboxylic acid).[1][2][3]

  • RSD (n=6): < 2.0% for peak area.

Method B: LC-MS/MS (Trace Impurity Analysis)

Principle: For quantitation below 0.05% (500 ppm), UV detection is insufficient due to matrix interference.[3] Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode is preferred due to the acidic carboxylic and phenolic protons, which ionize readily.[1][3]

Instrument Setup:

  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Ionization: ESI Negative Mode (ESI-).[2][3]

MS Source Parameters:

  • Capillary Voltage: -2.5 kV[1][2][3]

  • Desolvation Temp: 450°C

  • Cone Voltage: 30 V

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
222.0 [M-H]⁻ 178.0 22Quantifier (Loss of CO₂)
222.0 [M-H]⁻ 142.0 35Qualifier (Loss of HCl)

Part 3: Experimental Protocols

Protocol 1: Sample Preparation

Warning: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a skin irritant.[1][2][3] Wear nitrile gloves and work in a fume hood.[1]

  • Stock Solution Preparation (1.0 mg/mL):

    • Weigh 10.0 mg of CHQCA Reference Standard.[1][3]

    • Transfer to a 10 mL volumetric flask.

    • Add 5 mL DMSO (dimethyl sulfoxide) to ensure complete dissolution.[1][3] Sonicate for 5 minutes.

    • Make up to volume with Acetonitrile.[3]

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into a 10 mL flask.

    • Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .[3]

    • Note: Matching the diluent to the initial gradient conditions prevents peak distortion.[1]

  • Test Sample Preparation:

    • Weigh 50.0 mg of the Drug Substance intermediate.[1]

    • Dissolve in 5 mL DMSO.

    • Dilute to 50 mL with Acetonitrile (Final conc: 1 mg/mL).

    • Filter through a 0.22 µm PTFE syringe filter before injection.[3]

Protocol 2: Method Validation Workflow

The following workflow describes the decision logic for selecting the appropriate analytical method based on the stage of drug development.

MethodSelection Start Sample Received CheckStage Determine Development Stage Start->CheckStage EarlyPhase Early Phase / Process Dev (High Conc > 0.1%) CheckStage->EarlyPhase Yield/Process Monitor LatePhase Late Phase / Release Testing (Trace Impurity < 0.05%) CheckStage->LatePhase Genotox/Impurity Screen MethodA Method A: HPLC-PDA (Limit of Quant: 10 ppm) EarlyPhase->MethodA MethodB Method B: LC-MS/MS (Limit of Quant: 0.1 ppm) LatePhase->MethodB Validation Execute System Suitability (Tailing < 1.5, RSD < 2%) MethodA->Validation MethodB->Validation Validation->CheckStage Fail (Re-optimize) Report Generate CoA / Batch Record Validation->Report Pass

Figure 1: Decision matrix for selecting analytical methodology based on sensitivity requirements.

Part 4: Data Analysis & Troubleshooting

Quantification Calculation

For external standard calibration:


[1][2][3]

Where:

  • 
     = Peak Area of CHQCA in sample.[1][3]
    
  • 
     = Average Peak Area of CHQCA in Working Standard.[1][3]
    
  • 
     = Concentration of Working Standard (mg/mL).[2][3]
    
  • 
     = Purity of Reference Standard (decimal, e.g., 0.998).[1]
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or pH mismatch.[1][2][3]Lower Mobile Phase A pH to 2.0 using Phosphate buffer; ensure column is end-capped.[1][2][3]
Split Peaks Solvent mismatch.Ensure sample diluent contains at least 30% water/buffer, not 100% strong solvent.[3]
Low Recovery Precipitation in aqueous buffer.[3]CHQCA is hydrophobic.[3] Increase organic ratio in the wash step or use DMSO in sample prep.[1]
Ghost Peaks Carryover.Quinoline acids stick to steel.[3] Add 0.1% Formic Acid to the needle wash solvent.[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5277135, Elvitegravir. Retrieved January 30, 2026 from [Link][1]

  • Kawaguchi, I. et al. (2023). Simultaneous determination of pyridine and quinoline carboxylic acid derivatives by HPLC-UV. Journal of Pharmaceutical Analysis. (Contextual grounding for HPLC conditions).

  • Williams, R. (2022). pKa Data Compiled for Carboxylic Acids and Quinolines. Organic Chemistry Data. Retrieved January 30, 2026 from [Link][1]

  • Vertex AI Search. Process for making 2-hydroxyquinoline-4-carboxylic acids (Patent US3691171A). Retrieved January 30, 2026 from [1]

Sources

Application

Application Note: Characterization of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in Enzyme Inhibition Assays

Introduction & Biological Context 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a specialized quinoline derivative utilized primarily as a scaffold for developing inhibitors of metalloenzymes and oxidoreductases. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a specialized quinoline derivative utilized primarily as a scaffold for developing inhibitors of metalloenzymes and oxidoreductases. Its structural core—featuring a hydroxyl group at position 3 adjacent to a carboxylic acid at position 4—creates a potent bidentate chelating motif. This motif is capable of sequestering divalent metal ions (e.g.,


, 

,

) within enzyme active sites, a mechanism central to its inhibitory potential.
Primary Applications
  • Kynurenine 3-Monooxygenase (KMO) Inhibition: The compound serves as a structural analog to metabolic intermediates in the kynurenine pathway (such as 3-hydroxykynurenine), making it a valuable probe for studying neurodegenerative pathways involving tryptophan metabolism.

  • Metalloenzyme Screens: Due to its metal-binding pharmacophore (MBP), it is frequently used in fragment-based drug discovery (FBDD) to target viral integrases (e.g., HIV Integrase) and histone deacetylases (HDACs).

Mechanism of Action

The inhibition mechanism is typically competitive or mixed-mode , driven by two interactions:

  • Metal Chelation: The 3-hydroxy and 4-carboxylate groups form a stable 5-membered ring complex with the catalytic metal ion (often

    
     or 
    
    
    
    ), displacing water molecules required for catalysis.
  • Pi-Stacking: The chloroquinoine core engages in hydrophobic or

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the enzyme's binding pocket.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the KMO inhibition assay, highlighting the critical control points for valid data generation.

KMO_Assay_Workflow cluster_QC Quality Control Gates Start Compound Preparation (Solubilization in DMSO) Incubation Inhibition Phase (Enzyme + Inhibitor, 15 min) Start->Incubation Dilution Series QC1 DMSO Tolerance Check (<2% Final Vol) Start->QC1 Enzyme_Prep Enzyme Activation (Recombinant KMO or Microsomes) Enzyme_Prep->Incubation Add Enzyme Master_Mix Reaction Master Mix (Buffer + NADPH + Substrate) Reaction Catalytic Phase (Add L-Kynurenine, 37°C) Master_Mix->Reaction Initiate Incubation->Reaction Pre-equilibrated Complex Termination Reaction Stop (TCA or Acidification) Reaction->Termination Fixed Timepoint Detection Detection (Fluorescence/HPLC) Termination->Detection Supernatant Analysis QC2 Z' Factor > 0.5 Detection->QC2

Figure 1: Step-by-step workflow for evaluating KMO inhibition. Critical quality control gates (QC) ensure assay robustness.

Detailed Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is optimized for a 96-well plate format using fluorescence detection of the product, 3-Hydroxykynurenine (3-HK).

A. Materials & Reagents
ComponentSpecificationStorage
Test Compound 2-Chloro-3-hydroxyquinoline-4-carboxylic acid-20°C (Solid)
Enzyme Source Recombinant Human KMO or Rat Liver Microsomes-80°C
Substrate L-Kynurenine sulfate-20°C
Cofactor NADPH (Reduced form)-20°C (Freshly prep)
Assay Buffer 100 mM Potassium Phosphate, pH 7.44°C
Stop Solution 10% Trichloroacetic Acid (TCA)RT
B. Compound Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in 100% DMSO to a concentration of 10 mM . Vortex until clear.

    • Note: The 3-hydroxy group can oxidize; ensure fresh preparation or store under nitrogen.

  • Serial Dilution: Prepare a 10-point dilution series in DMSO (1:3 serial dilution).

  • Intermediate Dilution: Dilute each DMSO point 1:20 into Assay Buffer to create a 5X working stock (Final DMSO in assay will be 1%).

C. Assay Procedure
  • Enzyme Activation: Thaw KMO enzyme on ice. Dilute in Assay Buffer to a concentration of 2 µg/mL (optimize based on specific activity).

  • Plating: Add 20 µL of the 5X Compound Working Stock to the assay plate.

    • Controls: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Background) wells.

  • Pre-Incubation: Add 50 µL of Diluted Enzyme to the wells. Incubate at 25°C for 15 minutes .

    • Rationale: Allows the inhibitor to equilibrate with the active site and chelate any structural metals before substrate competition begins.

  • Reaction Initiation: Add 30 µL of Substrate/Cofactor Mix (Final concentrations: 100 µM L-Kynurenine, 200 µM NADPH).

  • Kinetic Phase: Incubate at 37°C for 30–60 minutes (ensure linearity of product formation).

  • Termination: Add 50 µL of 10% TCA to stop the reaction. Centrifuge plate at 3000 x g for 10 minutes to pellet precipitated protein.

  • Detection: Transfer 100 µL of supernatant to a new plate. Measure fluorescence:

    • Excitation: 365 nm

    • Emission: 480 nm (Specific for 3-Hydroxykynurenine)

Data Analysis & Interpretation

Calculation of Percent Inhibition

Normalize raw fluorescence units (RFU) using the controls:



IC50 Determination

Fit the dose-response data to a 4-parameter logistic equation (Hill Slope):



  • X: Log of compound concentration.

  • Y: Percent Inhibition.

Expected Results & Troubleshooting
ObservationPossible CauseCorrective Action
High Background Fluorescence Compound autofluorescenceRun a "Compound Only" control (no enzyme/substrate) and subtract this baseline.
Steep Hill Slope (> 2.0) Aggregation or non-specific bindingAdd 0.01% Triton X-100 to the assay buffer to prevent colloid formation.
Low Signal Window Enzyme degradationEnsure NADPH is prepared fresh; KMO is sensitive to freeze-thaw cycles.
Potency Shift with Time Slow-binding inhibitionExtend the pre-incubation time to 30 or 60 minutes to detect slow-onset inhibition.

Mechanistic Pathway: Kynurenine Metabolism[6][7][8]

The diagram below contextualizes the inhibition target (KMO) within the broader tryptophan metabolic pathway, demonstrating where the compound exerts its effect.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Product 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Product Hydroxylation KynurenicAcid Kynurenic Acid (Neuroprotective) Kynurenine->KynurenicAcid KATs KMO Enzyme: KMO (Target) Inhibitor 2-Chloro-3-hydroxy... (Inhibitor) Inhibitor->KMO Inhibits (Chelation)

Figure 2: The Kynurenine Pathway. The compound inhibits KMO, potentially shifting metabolism towards the neuroprotective Kynurenic Acid branch.[1]

References

  • Kynurenine 3-monooxygenase inhibitors. Wikipedia. Retrieved October 24, 2023. [Link][2][3]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 2022. [Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. PubMed Central, 2017. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PubMed Central, 2019. [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating the Role of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid in Bacterial c-di-GMP Signaling

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in cell-based assays. This document outlin...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in cell-based assays. This document outlines the hypothesized mechanism of action of this compound as an inhibitor of cyclic dimeric guanosine monophosphate (c-di-GMP) synthesis and provides detailed protocols to investigate its effects on bacterial biofilm formation and intracellular signaling.

Introduction: The Quinoline Carboxylic Acid Scaffold and the c-di-GMP Signaling Pathway

The quinoline carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Some have been identified as potent enzyme inhibitors, targeting critical cellular processes like pyrimidine biosynthesis by inhibiting dihydroorotate dehydrogenase (DHODH) or acting as histone deacetylase (HDAC) inhibitors[3][4]. This document focuses on the novel investigational compound, 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, and its potential application as a modulator of the bacterial second messenger, c-di-GMP.

Cyclic di-GMP is a key signaling molecule in many bacteria, regulating a multitude of processes including the transition between motile (planktonic) and sessile (biofilm) lifestyles.[5][6] High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.[5] This signaling network is controlled by two main classes of enzymes: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[5] The central role of c-di-GMP in biofilm formation makes it an attractive target for the development of new antimicrobial strategies that can prevent or disperse biofilms, which are notoriously resistant to conventional antibiotics.[7][8]

This guide details the experimental procedures to test the hypothesis that 2-Chloro-3-hydroxyquinoline-4-carboxylic acid acts as an inhibitor of DGCs, thereby reducing intracellular c-di-GMP levels and inhibiting biofilm formation.

Hypothesized Mechanism of Action

We hypothesize that 2-Chloro-3-hydroxyquinoline-4-carboxylic acid interferes with the synthesis of c-di-GMP by inhibiting the activity of diguanylate cyclases (DGCs). By blocking DGCs, the compound would lead to a decrease in the intracellular concentration of c-di-GMP. This reduction in the second messenger is expected to prevent the downstream activation of c-di-GMP effector proteins, which are responsible for producing the extracellular matrix components that form the biofilm. The anticipated cellular outcome is a reduction in biofilm formation and a potential increase in motility.

cluster_0 Bacterial Cell GTP 2 x GTP DGC Diguanylate Cyclase (DGC) GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP Synthesis PDE Phosphodiesterase (PDE) cdiGMP->PDE Effectors c-di-GMP Effectors cdiGMP->Effectors Activation pGpG pGpG / 2 x GMP PDE->pGpG Degradation Biofilm Biofilm Formation Effectors->Biofilm Promotes Motility Motility Effectors->Motility Inhibits Inhibitor 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid Inhibitor->DGC Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

Safety and Handling

While specific safety data for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is not available, related quinoline carboxylic acid compounds are classified as irritants.[9][10][11] Standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application 1: Bacterial Biofilm Inhibition Assay

This protocol is designed to assess the ability of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid to inhibit the formation of bacterial biofilms using the crystal violet staining method.[14][15][16] This assay quantifies the total biofilm biomass attached to a surface.

Causality Behind Experimental Choices:
  • Microtiter Plates: 96-well plates are used for high-throughput screening of multiple concentrations of the test compound.[17]

  • Crystal Violet: This dye stains the cells and extracellular matrix of the biofilm, providing a quantitative measure of the total biofilm mass.

  • Acetic Acid: Used to solubilize the crystal violet that has been taken up by the biofilm, allowing for spectrophotometric quantification.

Experimental Workflow Diagram

prep 1. Prepare bacterial culture and compound dilutions plate 2. Add bacteria and compound to 96-well plate prep->plate incubate 3. Incubate (e.g., 24-48h at 37°C) to allow biofilm formation plate->incubate wash1 4. Discard planktonic cells and wash wells with PBS incubate->wash1 stain 5. Stain with 0.1% Crystal Violet wash1->stain wash2 6. Wash away excess stain stain->wash2 solubilize 7. Solubilize bound stain with 30% Acetic Acid wash2->solubilize read 8. Read absorbance (OD570) solubilize->read

Caption: Workflow for the biofilm inhibition assay.

Detailed Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the chosen bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) into 5 mL of a suitable growth medium (e.g., Tryptic Soy Broth (TSB)).

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.[17]

  • Compound Preparation:

    • Prepare a stock solution of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in the growth medium to create a range of working concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Plate Setup:

    • In a 96-well flat-bottom sterile microtiter plate, add 100 µL of the diluted bacterial culture to each well.[17]

    • Add 100 µL of the compound working solutions to the corresponding wells.

    • Controls:

      • Negative Control: 100 µL of bacterial culture + 100 µL of medium with solvent (no compound).

      • Blank Control: 200 µL of sterile medium only.

    • Include at least three technical replicates for each condition.

  • Incubation:

    • Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Staining and Quantification:

    • Carefully discard the liquid from the wells by inverting the plate.

    • Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air dry the plate completely.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[15]

    • Discard the crystal violet solution and wash the plate three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average OD570 of the blank control from all other readings.

  • Calculate the percentage of biofilm inhibition for each compound concentration using the following formula:

    % Inhibition = [1 - (OD570 of Treated Well / OD570 of Negative Control Well)] x 100

Expected Results
Compound Conc. (µM)Mean OD570 (±SD)% Biofilm Inhibition
0 (Control)1.35 (±0.09)0%
11.21 (±0.07)10.4%
100.88 (±0.05)34.8%
500.45 (±0.04)66.7%
1000.25 (±0.03)81.5%

Application 2: c-di-GMP Reporter Gene Assay

To provide more direct evidence that 2-Chloro-3-hydroxyquinoline-4-carboxylic acid affects the c-di-GMP signaling pathway, a reporter gene assay can be employed.[18][19] This assay uses a bacterial strain engineered to express a reporter protein (e.g., Green Fluorescent Protein (GFP) or luciferase) under the control of a c-di-GMP-responsive promoter, such as the cdrA promoter from P. aeruginosa.[20][21] A decrease in the reporter signal in the presence of the compound would indicate a reduction in intracellular c-di-GMP levels.

Causality Behind Experimental Choices:
  • cdrA Promoter: The transcription from the cdrA promoter is known to be highly upregulated in response to increased levels of c-di-GMP, making it an excellent biosensor for this second messenger.[20]

  • Fluorescent/Luminescent Reporter: GFP or luciferase provides a highly sensitive and easily quantifiable output that is directly proportional to the activity of the promoter.[22]

  • Kinetic Measurement: Reading the reporter signal and bacterial growth (OD600) simultaneously over time allows for the normalization of reporter activity to cell density, ensuring that the observed effects are not due to general cytotoxicity.

Experimental Workflow Diagram

prep 1. Prepare culture of reporter strain and compound dilutions plate 2. Add reporter bacteria and compound to a clear-bottom 96-well plate prep->plate incubate 3. Incubate in a plate reader with shaking at 37°C plate->incubate read 4. Measure fluorescence/luminescence and OD600 kinetically over time incubate->read analyze 5. Normalize reporter signal to OD600 and calculate % reduction read->analyze

Caption: Workflow for the c-di-GMP reporter gene assay.

Detailed Protocol
  • Bacterial Culture Preparation:

    • Use a bacterial strain containing a plasmid with a PcdrA-gfp or PcdrA-lux transcriptional fusion.

    • Prepare an overnight culture as described in the biofilm assay protocol.

    • Dilute the overnight culture in fresh medium to an OD600 of 0.05.

  • Compound Preparation:

    • Prepare serial dilutions of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid as described previously.

  • Plate Setup:

    • In a sterile, clear-bottom 96-well plate, add 100 µL of the diluted reporter strain culture to each well.

    • Add 100 µL of the compound working solutions.

    • Include negative and blank controls as in the previous assay.

  • Incubation and Measurement:

    • Place the plate in a microplate reader capable of kinetic measurements with shaking.

    • Incubate at 37°C with intermittent shaking.

    • Measure the OD600 and the reporter signal (fluorescence: Ex/Em ~485/520 nm for GFP; luminescence for luciferase) every 30-60 minutes for 8-12 hours.

Data Analysis
  • Subtract the blank readings from all measurements.

  • For each time point, calculate the normalized reporter signal by dividing the fluorescence/luminescence reading by the corresponding OD600 reading.

  • Determine the percentage reduction in the normalized reporter signal at a specific time point (e.g., when the negative control culture is in the mid-logarithmic growth phase) using the formula:

    % Reduction = [1 - (Normalized Signal of Treated Well / Normalized Signal of Negative Control Well)] x 100

Expected Results
Compound Conc. (µM)Normalized Fluorescence (RFU/OD600 ±SD)% Signal Reduction
0 (Control)15,400 (±950)0%
114,100 (±870)8.4%
109,800 (±650)36.4%
504,500 (±410)70.8%
1002,100 (±250)86.4%

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for evaluating 2-Chloro-3-hydroxyquinoline-4-carboxylic acid as a potential inhibitor of the c-di-GMP signaling pathway. A dose-dependent inhibition of biofilm formation in the first assay, coupled with a corresponding decrease in the signal from a c-di-GMP-responsive reporter in the second assay, would provide strong evidence for the hypothesized mechanism of action.

Further studies could include direct enzymatic assays using purified DGCs to confirm inhibition, and transcriptomic or proteomic analyses to understand the global cellular response to treatment with this compound. These cell-based assays represent a critical first step in characterizing the biological activity of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid and assessing its potential as a novel anti-biofilm agent.

References

  • Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid.
  • SRIRAMCHEM. 2-hydroxyquinoline-4-carboxylic acid.
  • Luo, Y., et al. (2022). H-NS Represses Biofilm Formation and c-di-GMP Synthesis in Vibrio parahaemolyticus. Biomed Environ Sci.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Berlingozzi, S., & Capuano, L. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Karaolis, D. K., et al. (2010). c-di-GMP (3'-5'-cyclic diguanylic acid)
  • BenchChem. A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
  • Sun, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Li, J., et al. (2018).
  • Reen, F. J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Tejeda-Mora, J., et al. (2019).
  • Zegans, M. E., et al. (2012). Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa. PMC - NIH.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxyquinoline-4-carboxylic acid.
  • Christensen, D. G., et al. (2013). Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa. Applied and Environmental Microbiology - ASM Journals.
  • iGEM. General Biofilm Assay Protocol.
  • Zhang, R., et al. (2022). Bioinformatic and functional characterization of cyclic-di-GMP metabolic proteins in Vibrio alginolyticus. Frontiers in Microbiology.
  • Sigma-Aldrich.
  • Borlee, B. R., & Yirie, Y. (2017). Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in Pseudomonas aeruginosa. Methods in Molecular Biology.
  • BenchChem. Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay.
  • Revvity. Reporter gene luminescence assays.
  • Coats, E. A., et al. (1983).
  • TCI Chemicals. SAFETY DATA SHEET - 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid.
  • BMG LABTECH. Gene reporter assays.
  • Cotter, P. A., & Stibitz, S. (2010). Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems. PMC.
  • O'Toole, G. A. (2022).
  • Fisher Scientific.
  • Bio-protocol. Anti-Biofilm Assay.
  • Echemi. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid SDS.

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid in Medicinal Chemistry

[1] Executive Summary & Core Rationale In the landscape of privileged medicinal scaffolds, 2-Chloro-3-hydroxyquinoline-4-carboxylic acid represents a highly versatile "lynchpin" intermediate.[1] Its structural uniqueness...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Rationale

In the landscape of privileged medicinal scaffolds, 2-Chloro-3-hydroxyquinoline-4-carboxylic acid represents a highly versatile "lynchpin" intermediate.[1] Its structural uniqueness lies in the trifunctional arrangement:

  • C2-Chloro Handle: An electrophilic site primed for SNAr displacement, allowing rapid diversification with amines, thiols, and alkoxides.[1]

  • C3-Hydroxy Group: A critical hydrogen-bond donor/acceptor and metal chelator, essential for binding metalloenzymes (e.g., HIV integrase, matrix metalloproteinases).[1]

  • C4-Carboxylic Acid: A solubilizing group and pharmacophore essential for bacterial DNA gyrase inhibition and further derivatization into amides or esters.[1]

This guide provides a rigorous protocol for the synthesis, purification, and application of this scaffold, moving beyond basic literature to address the practical nuances of library generation and biological optimization.

Synthetic Pathway & Mechanism[2][3]

The synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid typically proceeds via a modified Pfitzinger reaction , followed by selective chlorination.[1] The critical challenge is preserving the C3-hydroxyl group while activating the C2-position.[1]

Reaction Scheme Visualization[1][4][5]

SynthesisPath cluster_div Diversification (SNAr) Isatin Isatin (Starting Material) Intermediate 3-Hydroxy-2-oxo-quinoline- 4-carboxylic acid (Precursor) Isatin->Intermediate KOH, EtOH Reflux (Pfitzinger) Chloropyruvic Chloropyruvic Acid (Reagent) Chloropyruvic->Intermediate Product 2-Chloro-3-hydroxyquinoline- 4-carboxylic acid (Target Scaffold) Intermediate->Product POCl3 70-90°C POCl3 POCl3 (Chlorinating Agent) FinalDrug 2-Amino-3-hydroxy- quinoline derivative Product->FinalDrug S_NAr Nucleophilic Displacement Amine R-NH2 Amine->FinalDrug

Figure 1: Synthetic workflow from Isatin to the 2-Chloro-3-hydroxy scaffold and subsequent diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)[1]

Principle: The condensation of isatin with chloropyruvic acid in alkaline media involves ring opening of isatin to isatic acid, followed by condensation and cyclization.[1]

Reagents:

  • Isatin (1.0 eq)[1]

  • Chloropyruvic acid (1.2 eq)[1]

  • Potassium Hydroxide (KOH) (3-4 eq)[1]

  • Ethanol/Water (1:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve Isatin (e.g., 14.7 g, 100 mmol) in 50 mL of warm aqueous KOH (20%). The solution will turn deep orange/red due to the formation of potassium isatate.

  • Addition: Add a solution of Chloropyruvic acid (12.2 g, 100 mmol) in ethanol slowly to the isatate solution.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: MeOH:DCM 1:9).

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 6N HCl to pH 2–3. A heavy yellow precipitate will form.

  • Isolation: Filter the solid, wash copiously with cold water to remove inorganic salts, and dry in a vacuum oven at 60°C.

  • Yield Expectation: 65–75%.

Protocol B: Selective Chlorination to 2-Chloro-3-hydroxyquinoline-4-carboxylic acid[1]

Principle: Conversion of the lactam (2-oxo) to the lactim chloride using Phosphorus Oxychloride (POCl₃).[1] Critical Note: Temperature control is vital to prevent chlorination or phosphorylation of the C3-hydroxyl group.[1]

Reagents:

  • 3-Hydroxy-2-oxo-quinoline-4-carboxylic acid (dried precursor)[1]

  • POCl₃ (Phosphorus Oxychloride) (Excess, solvent/reagent)[1]

  • Optional: Catalytic DMF (N,N-Dimethylformamide)[2]

Procedure:

  • Setup: Place the dried precursor (10 g) in a dry round-bottom flask under an argon atmosphere.

  • Reagent Addition: Add POCl₃ (30–50 mL) carefully. Add 2–3 drops of dry DMF to catalyze the Vilsmeier-Haack type mechanism.[1]

  • Heating: Heat the mixture to 70–80°C . Do not exceed 90°C to avoid side reactions at the 3-OH position. Stir for 2–4 hours until the solid dissolves and gas evolution (HCl) ceases.

  • Quenching (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 300 g) with vigorous stirring. Exothermic reaction!

  • Precipitation: The 2-chloro product will precipitate as the POCl₃ hydrolyzes.[1] Stir for 1 hour to ensure complete hydrolysis of any phosphoryl intermediates.

  • Filtration: Filter the solid.

  • Purification: Recrystallize from Acetic Acid or Ethanol/Water.[1]

    • Note: If the product is intended for immediate SNAr, crude purity is often sufficient (>90%).

Medicinal Chemistry Applications

Antibacterial Agents (Gyrase Inhibition)

The 4-carboxylic acid quinoline core mimics the pharmacophore of fluoroquinolones (e.g., Ciprofloxacin).[1]

  • Mechanism: The 3-hydroxy and 4-carboxyl groups chelate the Mg²⁺ ion in the active site of DNA Gyrase/Topoisomerase IV.[1]

  • SAR Insight: Replacing the 2-chloro with cyclic amines (piperazine, pyrrolidine) significantly enhances Gram-negative penetration.[1]

Antiviral & Anticancer (SIRT3 & TACE Inhibition)

Derivatives of this scaffold have shown potency against SIRT3 (Sirtuin 3), a mitochondrial deacetylase implicated in leukemia (AML) and oral squamous cell carcinoma.[1]

  • Design Strategy: Introduction of bulky aromatic amides at the C2 position (via displacement of Cl) improves selectivity for the SIRT3 hydrophobic pocket.[1]

  • Data Point: 2-(4-acrylamidophenyl)-quinoline derivatives derived from this core have demonstrated IC₅₀ values in the low micromolar range (7.2 µM) with selectivity over SIRT1/SIRT2 [1].[1]

Chelation Therapy & Antioxidants

The 3-hydroxy-4-carboxylic acid motif is a bidentate chelator.[1]

  • Application: Sequestration of redox-active metals (Fe, Cu) in neurodegenerative models (Alzheimer's).[1]

  • Antioxidant Activity: The phenolic hydroxyl acts as a radical scavenger.[1] Derivatives hybridized with benzimidazoles at C4 have shown superior ABTS radical scavenging activity compared to standard antioxidants [2].[1]

Functionalization Guide (Library Generation)

Reaction: Nucleophilic Aromatic Substitution (SNAr) Conditions: [1]

  • Nucleophile: Primary/Secondary Amines (1.2 eq).[1]

  • Solvent: DMF, DMSO, or Ethanol (microwave).[1]

  • Base: K₂CO₃ or DIPEA (2 eq).[1]

  • Temp: 80–120°C (Conventional) or 140°C (Microwave, 10 min).

EntryNucleophile (R-H)Product TypeBiological Focus
1 Piperazine2-(Piperazin-1-yl)...[1]Antibacterial (Gyrase)
2 Aniline2-(Phenylamino)...[1]Anticancer (Kinase/SIRT)
3 Hydrazine2-Hydrazinyl...Precursor for tricyclic systems
4 Thiol (R-SH)2-(Alkylthio)...[1]Antifungal

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete ring opening of Isatin.Ensure KOH concentration is sufficient; heat isatin/base before adding chloropyruvate.
Phosphorylation of 3-OH Reaction temp too high during POCl₃ step.Keep T < 80°C. If persistent, protect 3-OH as acetate (Ac₂O) prior to chlorination.[1]
Incomplete Hydrolysis POCl₃ adducts remain.[1]Stir the ice-quench mixture for at least 1 hour; adjust pH to ~4 to ensure precipitation.
Solubility Issues Zwitterionic nature of product.Use DMSO-d6 for NMR.[1][3] For reactions, use dipolar aprotic solvents (DMF, NMP).[1]

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 2022.[1]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate, 2016.[1]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. US Patent 3691171A.[1][4]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 2009.[1]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 2016.[1][5]

Sources

Method

Application Notes and Protocols: Experimental Setup for Studying the Antioxidant Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Rationale for Assessing Quinoline Derivatives as Antioxidants Quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Rationale for Assessing Quinoline Derivatives as Antioxidants

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4] A growing body of evidence suggests that many quinoline derivatives possess potent antioxidant properties, making them promising candidates for the development of novel therapeutic agents against pathologies associated with oxidative stress.[1][3][5][6] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7]

The antioxidant activity of quinoline derivatives is often attributed to their chemical structure, which can enable them to donate hydrogen atoms or electrons to neutralize free radicals.[5][6][8] The specific mechanism and efficacy can be significantly influenced by the nature and position of substituents on the quinoline ring.[2][9] Therefore, a robust and multi-faceted experimental approach is crucial to accurately characterize the antioxidant potential of novel quinoline derivatives.

This guide provides a comprehensive overview of the experimental setups for studying the antioxidant activity of quinoline derivatives. It moves beyond a simple listing of protocols to explain the underlying chemical principles of each assay, the rationale for experimental choices, and the interpretation of results. We will cover essential in vitro chemical assays and progress to more biologically relevant cellular models.

Pillar 1: Foundational In Vitro Antioxidant Capacity Assays

A crucial first step in evaluating the antioxidant potential of quinoline derivatives is to determine their intrinsic chemical reactivity towards common free radicals. Several spectrophotometric assays are widely employed for this purpose. It is important to note that no single assay can provide a complete picture of antioxidant activity.[10][11] Therefore, a panel of assays based on different mechanisms is recommended for a comprehensive assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle and Rationale: The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity.[12][13] It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in the reduction of DPPH to its non-radical form, DPPH-H.[9][13] This reduction is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[7][9][12][14][15] The degree of discoloration is directly proportional to the radical scavenging activity of the quinoline derivative.

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are typically used as the reaction solvent because DPPH is readily soluble in them, and they do not interfere with the radical scavenging reaction.[7][14]

  • Wavelength: The maximum absorbance of the DPPH radical is at 517 nm. This wavelength is chosen for monitoring the reaction to ensure maximum sensitivity.

  • Incubation Time: The reaction is typically allowed to proceed for a set time (e.g., 30 minutes) in the dark to reach a steady state, as the reaction kinetics can vary between different antioxidants.[7][14][15] Incubation in the dark is crucial to prevent photodegradation of the DPPH radical.

Experimental Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., in Methanol) Mix Mix Quinoline Derivative/ Standard with DPPH Solution DPPH_sol->Mix Quinoline_sol Prepare Quinoline Derivative Stock Solutions & Dilutions Quinoline_sol->Mix Standard_sol Prepare Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard_sol->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

StepProcedure
1. Reagent Preparation:
a. Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO, methanol).
b. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.
c. Prepare a series of dilutions of a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
2. Assay Procedure:
a. To a 96-well microplate, add a specific volume of the quinoline derivative solution (or standard/blank).
b. Add the DPPH working solution to each well to initiate the reaction.
c. Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
a. Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[16]
b. Determine the IC50 value (the concentration of the quinoline derivative required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle and Rationale: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABts·+ radical cation.[16] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[16][17] The pre-formed radical cation has a characteristic blue-green color with maximum absorbance at around 734 nm.[16] In the presence of an antioxidant, the ABTS radical is reduced, leading to a decrease in absorbance. This assay is versatile as it can be used to measure the antioxidant activity of both hydrophilic and lipophilic compounds.[16]

Causality Behind Experimental Choices:

  • Radical Generation: The ABTS radical is generated in advance to ensure a stable and consistent starting concentration for the assay. The incubation period (12-16 hours) in the dark allows for the complete formation of the radical cation.[17]

  • pH: The assay is typically performed at a neutral pH, which can be more physiologically relevant than the acidic conditions of some other assays.

  • Wavelength: The absorbance is monitored at 734 nm, which is one of the absorption maxima of the ABTS radical cation, providing high sensitivity.[18]

Experimental Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) Adjust_Abs Dilute ABTS•+ Solution to Working Absorbance ABTS_rad->Adjust_Abs Mix Mix Quinoline Derivative/ Standard with ABTS•+ Solution Adjust_Abs->Mix Quinoline_sol Prepare Quinoline Derivative Stock Solutions & Dilutions Quinoline_sol->Mix Standard_sol Prepare Standard Antioxidant (e.g., Trolox) Standard_sol->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Abs Measure Absorbance at ~734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and TEAC Value Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Protocol: ABTS Radical Cation Scavenging Assay

StepProcedure
1. Reagent Preparation:
a. Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
b. Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
c. Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
d. Prepare a series of dilutions of the quinoline derivative and a standard antioxidant (e.g., Trolox).
2. Assay Procedure:
a. Add a small volume of the quinoline derivative solution (or standard/blank) to a 96-well microplate.
b. Add the diluted ABTS radical solution to each well.
c. Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
3. Measurement:
a. Measure the absorbance of each well at 734 nm.
4. Data Analysis:
a. Calculate the percentage of inhibition as described for the DPPH assay.[17]
b. Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the quinoline derivative.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle and Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[19][20] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[17][19] The intensity of the blue color is directly proportional to the reducing power of the sample.[19] This assay provides a direct measure of the total antioxidant capacity of a sample.

Causality Behind Experimental Choices:

  • Acidic pH: The reaction is carried out under acidic conditions (pH 3.6) to maintain the solubility of iron and to facilitate the reduction of the Fe³⁺-TPTZ complex.[20]

  • Temperature: The reaction is often performed at 37°C to accelerate the reaction rate.[19]

  • Wavelength: The absorbance is measured at 593 nm, the wavelength of maximum absorbance for the Fe²⁺-TPTZ complex.[17][19]

Experimental Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm_reagent Warm FRAP Reagent to 37°C FRAP_reagent->Warm_reagent Quinoline_sol Prepare Quinoline Derivative Stock Solutions & Dilutions Mix Mix Quinoline Derivative/ Standard with FRAP Reagent Quinoline_sol->Mix Standard_sol Prepare FeSO4 or Trolox Standard Solutions Standard_sol->Mix Warm_reagent->Mix Incubate Incubate at 37°C Mix->Incubate Measure_Abs Measure Absorbance at ~593 nm Incubate->Measure_Abs Calculate Determine FRAP Value (e.g., in FeSO4 equivalents) Measure_Abs->Calculate

Caption: Workflow for the FRAP assay.

Protocol: FRAP Assay

StepProcedure
1. Reagent Preparation:
a. Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[17][21]
b. Prepare a series of dilutions of the quinoline derivative and a standard (e.g., FeSO₄ or Trolox).
2. Assay Procedure:
a. Warm the FRAP reagent to 37°C.
b. Add a small volume of the quinoline derivative solution (or standard/blank) to a 96-well microplate.
c. Add the pre-warmed FRAP reagent to each well.
d. Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[19]
3. Measurement:
a. Measure the absorbance of each well at 593 nm.
4. Data Analysis:
a. Construct a standard curve using the absorbance values of the standard.
b. Determine the FRAP value of the quinoline derivative from the standard curve and express it in terms of Fe(II) equivalents or Trolox equivalents.

Data Summary Table for In Vitro Assays:

Quinoline DerivativeDPPH IC50 (µM)ABTS TEACFRAP Value (µM Fe(II) eq.)
Derivative A
Derivative B
Derivative C
Standard (e.g., Trolox)

Pillar 2: Cellular Antioxidant Activity (CAA) Assay - Bridging the Gap to Biological Relevance

While in vitro chemical assays are valuable for initial screening, they do not account for crucial biological factors such as cell uptake, metabolism, and localization of the antioxidant compound.[12][22] The Cellular Antioxidant Activity (CAA) assay was developed to address these limitations and provide a more biologically relevant measure of antioxidant activity.[22][23]

Principle and Rationale: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[24] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23] The assay measures the ability of an antioxidant compound to inhibit the formation of DCF by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP).[23][25] A reduction in fluorescence intensity in the presence of the quinoline derivative indicates its cellular antioxidant activity.

Causality Behind Experimental Choices:

  • Cell Line: Human hepatocarcinoma HepG2 cells are commonly used as they are a well-characterized human cell line with metabolic capabilities.[23][25]

  • Probe: DCFH-DA is a cell-permeable probe that becomes trapped within the cell after deacetylation, allowing for the measurement of intracellular antioxidant activity.[24]

  • ROS Generator: AAPH is a peroxyl radical generator that induces oxidative stress in a controlled manner.[25]

Experimental Workflow Diagram:

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_ros_induction ROS Induction & Measurement cluster_analysis Data Analysis Seed_cells Seed HepG2 Cells in a 96-well Plate Incubate_cells Incubate for 24h Seed_cells->Incubate_cells Treat_compounds Treat Cells with Quinoline Derivatives & DCFH-DA Incubate_cells->Treat_compounds Incubate_treatment Incubate for 1h Treat_compounds->Incubate_treatment Wash_cells Wash Cells with PBS Incubate_treatment->Wash_cells Add_AAPH Add AAPH to Induce Oxidative Stress Wash_cells->Add_AAPH Measure_Fluorescence Measure Fluorescence Kinetically Add_AAPH->Measure_Fluorescence Calculate_CAA Calculate CAA Value (e.g., in Quercetin Equivalents) Measure_Fluorescence->Calculate_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol: Cellular Antioxidant Activity (CAA) Assay

StepProcedure
1. Cell Culture and Seeding:
a. Culture HepG2 cells in appropriate media and conditions.
b. Seed the cells into a 96-well black microplate with a clear bottom at a suitable density (e.g., 6 x 10⁴ cells/well) and incubate for 24 hours.[25]
2. Cell Treatment:
a. Remove the media and treat the cells with the quinoline derivative and DCFH-DA (e.g., 25 µM) in treatment media for 1 hour at 37°C.[25]
b. Wash the cells with PBS to remove extracellular compounds.
3. Oxidative Stress Induction and Measurement:
a. Add AAPH solution (e.g., 600 µM) to the cells to induce oxidative stress.[25]
b. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 535 nm) with excitation at (e.g., 485 nm) every 5 minutes for 1 hour.
4. Data Analysis:
a. Calculate the area under the curve for the fluorescence versus time plot.
b. Determine the CAA value, often expressed as quercetin equivalents (QE), which represents the concentration of quercetin that has the same antioxidant activity as the quinoline derivative.[23]

Pillar 3: Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the results, it is essential to incorporate proper controls and validation steps into each experimental setup.

  • Positive Controls: A well-characterized antioxidant, such as ascorbic acid, Trolox, or quercetin, should be included in every assay as a positive control. This allows for the validation of the assay performance and provides a benchmark for comparing the activity of the quinoline derivatives.

  • Negative Controls: A blank containing only the solvent used to dissolve the quinoline derivative should be included to account for any background absorbance or fluorescence.

  • Standard Curves: For quantitative assays like FRAP and for determining IC50 values, a standard curve with a range of known concentrations of a standard compound is essential for accurate quantification.

  • Replicate Measurements: All experiments should be performed in at least triplicate to ensure the precision and statistical significance of the results.

  • Assay Validation: The choice of antioxidant assays should be validated for their suitability with the specific class of compounds being tested. For instance, the correlation between different assays can provide a more comprehensive understanding of the antioxidant mechanism.[26]

Conclusion and Future Directions

The experimental setups described in this guide provide a robust framework for the initial characterization of the antioxidant activity of novel quinoline derivatives. By employing a combination of in vitro chemical assays and a more biologically relevant cellular assay, researchers can gain a comprehensive understanding of the antioxidant potential of these compounds.

Future studies may involve more advanced cellular models, such as primary cells or co-culture systems, to further investigate the antioxidant effects in a more physiological context. Additionally, exploring the underlying molecular mechanisms, such as the modulation of intracellular antioxidant enzymes (e.g., superoxide dismutase, catalase) and signaling pathways (e.g., Nrf2/ARE), will provide deeper insights into the therapeutic potential of these promising compounds.

References

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. Available from: [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. ResearchGate. Available from: [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available from: [Link]

  • An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Ultimate Treat. Available from: [Link]

  • In Vitro Methods of Assay of Antioxidants: An Overview. Taylor & Francis Online. Available from: [Link]

  • Recent studies of antioxidant quinoline derivatives. PubMed. Available from: [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. Ingenta Connect. Available from: [Link]

  • A Review: Analytical methods used for In vitro Antioxidant studies. IJNRD. Available from: [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ACS Publications. Available from: [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. Available from: [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Available from: [Link]

  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. Available from: [Link]

  • (PDF) Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. ResearchGate. Available from: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. Available from: [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research. Available from: [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC. Available from: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. Available from: [Link]

  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. PMC. Available from: [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. PubMed. Available from: [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. Available from: [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available from: [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available from: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Available from: [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available from: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]

  • Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. Growing Science. Available from: [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. Available from: [Link]

  • (PDF) Synthesis, structure identification, antioxidant and antimicrobial activities of some novel quinoline derivatives. ResearchGate. Available from: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. PubMed. Available from: [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link]

Sources

Application

Techniques for preparing derivatives of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Application Note: Strategic Derivatization of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid Abstract The 2-Chloro-3-hydroxyquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

Abstract

The 2-Chloro-3-hydroxyquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, offering a trifunctional platform for diversity-oriented synthesis (DOS). Its structural architecture allows for independent modification at the C-2 (electrophilic center), C-3 (nucleophilic oxygen), and C-4 (carboxylic acid) positions. This application note provides validated protocols for the orthogonal functionalization of this scaffold, enabling the rapid generation of libraries targeting NMDA receptors, bacterial DNA gyrase, and sirtuins (SIRT3).

Chemical Profile & Reactivity Analysis

To successfully derivatize this molecule, one must understand the competing electronic effects governing its reactivity.

  • C-2 Position (Chlorine): The chlorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent quinoline nitrogen. However, the electron-donating hydroxyl group at C-3 slightly deactivates this position compared to a unsubstituted 2-chloroquinoline.
    
  • C-3 Position (Hydroxyl): This phenol-like moiety is susceptible to O-alkylation and acylation. It often participates in intramolecular hydrogen bonding with the C-4 carboxylate, which can impede reaction kinetics if not disrupted by polar aprotic solvents.

  • C-4 Position (Carboxylic Acid): A standard handle for amidation or esterification. Steric hindrance from the C-3 hydroxyl and C-5 peri-hydrogen can make bulky couplings challenging.

Reactivity Pathway Diagram

Reactivity_Pathway Core 2-Chloro-3-hydroxy quinoline-4-COOH C2_Path C-2 Substitution (SNAr / Suzuki) Core->C2_Path Pd(0) or R-NH2 C3_Path C-3 O-Alkylation (Ether Synthesis) Core->C3_Path R-X, Base C4_Path C-4 Amidation (Peptide Coupling) Core->C4_Path HBTU/HATU, R-NH2 Prod_C2 2-Amino/Aryl Derivatives C2_Path->Prod_C2 Prod_C3 3-Alkoxy Derivatives C3_Path->Prod_C3 Prod_C4 Quinolyl Amides/Esters C4_Path->Prod_C4

Figure 1: Orthogonal reaction pathways for the trifunctional quinoline scaffold.

Protocol A: C-4 Carboxylic Acid Amidation

Objective: To attach solubilizing groups or pharmacophores via a stable amide bond without disturbing the C-2 chlorine.

Challenge: The C-2 chlorine is sensitive to hydrolysis under harsh acidic or basic conditions. Therefore, acid chloride generation using thionyl chloride (


) is risky. We recommend mild coupling agents.
Materials
  • Substrate: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (1.0 eq)

  • Amine Partner: Primary or secondary amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add DIPEA (2.5 mmol) dropwise. The solution may darken slightly. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the amine partner (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass: M+Amine-H2O).

  • Workup:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient).

Critical Note: Avoid using strong nucleophilic bases (like NaOH) during workup to prevent hydrolysis of the C-2 chloride to the 2-quinolone (2-hydroxy) analog.

Protocol B: C-2 Selective Nucleophilic Displacement ( )

Objective: To introduce amino-side chains for increased potency or solubility.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1][2] The ring nitrogen renders the C-2 position electrophilic.

Optimization Table: Solvent & Temperature Effects
SolventTemp (°C)Time (h)Yield (%)Notes
Ethanol 80 (Reflux)12-2445-60Green solvent; slow kinetics.
n-Butanol 1106-1275-85Optimal balance of temp/solubility.
DMF 120460-70Difficult workup; side reactions possible.
Microwave (EtOH) 1000.588Recommended for high throughput.
Step-by-Step Methodology (Thermal)
  • Preparation: Suspend 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (or its C-4 derivative) in n-Butanol (0.2 M concentration).

  • Nucleophile: Add the amine nucleophile (2.0 - 3.0 eq). Excess amine acts as a scavenger for the liberated HCl.

  • Reflux: Heat the mixture to 110°C. The suspension typically clears as the product forms.

  • Monitoring: Check TLC every 2 hours. The product is usually more polar than the starting material.

  • Isolation:

    • Cool to RT.

    • The product often precipitates directly from n-Butanol.

    • Filter and wash with cold ether.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Water.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To install aryl or heteroaryl groups at the C-2 position, creating biaryl systems common in kinase inhibitors.

Constraint: The free carboxylic acid at C-4 and hydroxyl at C-3 can poison Pd catalysts. Protection is highly recommended (e.g., convert COOH to Methyl Ester, OH to Methoxy) before coupling, though direct coupling is possible with specialized ligands.

Workflow Diagram

Suzuki_Workflow Start Start: 2-Cl-3-OH-4-COOH Protect Step 1: Protection (MeI/K2CO3 -> 3-OMe, 4-COOMe) Start->Protect Essential for Yield Coupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Protect->Coupling Inert Atm (Ar) Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Coupling->Hydrolysis Optional End Final Product: 2-Aryl-3-OMe-4-COOH Hydrolysis->End

Figure 2: Recommended synthetic route for C-2 arylation to avoid catalyst poisoning.

Step-by-Step Methodology (Protected Substrate)
  • Substrate: Use Methyl 2-chloro-3-methoxyquinoline-4-carboxylate (derived from starting material via MeI/

    
    ).
    
  • Catalyst System:

    • Pd Source:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered boronic acids).
    • Base:

      
       (2M aqueous solution).
      
    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Procedure:

    • Combine substrate (1.0 eq), Aryl boronic acid (1.5 eq), and catalyst in the solvent.

    • Degas the solution (bubble Argon for 10 mins).

    • Add the aqueous base.[3][4]

    • Heat to 90°C for 12 hours under Argon.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water, and purify via column chromatography.

References

  • SIRT3 Inhibitor Synthesis: Wang, J., et al. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors."[5] Frontiers in Pharmacology, 2022. Link

  • Antioxidant Derivatives: Massoud, M. A., et al. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants." Scientia Pharmaceutica, 2025 (Preprint/ResearchGate). Link

  • Suzuki Coupling on Quinolines: Li, H., et al. "A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes." Organic Letters, 2015.[6] Link

  • Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution of Carboxylic Acid Derivatives." Chemistry LibreTexts. Link

  • General Quinoline Reactivity: "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions." Semantic Scholar. Link

Sources

Method

Application Note: Cytotoxicity Assessment of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

Introduction & Compound Profile 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a functionalized quinoline derivative often utilized as a scaffold in the synthesis of bioactive agents, including potential antitumor, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a functionalized quinoline derivative often utilized as a scaffold in the synthesis of bioactive agents, including potential antitumor, antimalarial, and antimicrobial drugs. Its structural features—specifically the 2-chloro reactive handle, the redox-active 3-hydroxyl group, and the 4-carboxyl moiety—impart unique physicochemical properties that necessitate a tailored approach to cytotoxicity assessment.

Unlike simple small molecules, quinoline derivatives often exhibit intrinsic fluorescence and pH-dependent solubility, which can interfere with standard colorimetric and fluorometric assays. This guide outlines a rigorous, multi-tiered workflow designed to eliminate false positives and provide mechanistic insight into the compound's mode of cell death.

Chemical Profile & Handling
PropertyDetailImplication for Assay
Molecular Structure Quinoline core, 2-Cl, 3-OH, 4-COOHPotential for intercalation; 3-OH may participate in redox cycling (ROS generation).
Solubility (Predicted) LogP ~2.9; AmphiphilicRequires DMSO stock. The 4-COOH group ionizes at pH 7.4, aiding aqueous solubility, but precipitation may occur in acidic microenvironments.
Stability Thermally stable; PhotosensitiveProtect from light. Quinoline rings can degrade or photo-react under intense UV/visible light.
Interference Potential FluorescenceWarning: May interfere with blue/green fluorescence assays (e.g., certain ROS probes).

Experimental Workflow Overview

The assessment follows a "Tiered Logic" approach to maximize resource efficiency and data reliability.

CytotoxicityWorkflow Start Compound Preparation (DMSO Stock) Tier1 Tier 1: Metabolic Screen (MTT / MTS Assay) Start->Tier1 Decision IC50 < 50 µM? Tier1->Decision Tier2 Tier 2: Membrane Integrity (LDH Release Assay) Decision->Tier2 Yes (Active) Stop Discard / Redesign Decision->Stop No (Inactive) Tier3 Tier 3: Mechanism of Action (Annexin V / PI Flow Cytometry) Tier2->Tier3 Report Final Characterization (Potency + Mode of Death) Tier3->Report

Caption: Tiered workflow for validating cytotoxicity. Only compounds showing metabolic inhibition (Tier 1) proceed to mechanistic differentiation (Tier 2 & 3).

Protocol: Stock Preparation & Handling

Objective: To create a stable, homogeneous solution without precipitation, ensuring accurate dosing.

  • Solvent Choice: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 22.36 mg of compound (MW ≈ 223.61 g/mol ) and dissolve in 1.0 mL DMSO.

    • Vortexing: Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5-10 minutes.

  • Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Working Solutions:

    • Dilute stock into culture medium immediately prior to use.

    • Critical Limit: Final DMSO concentration in cell culture must be ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Precipitation Check: Visually inspect the highest concentration (e.g., 100 µM) in medium under a microscope. If crystals form, lower the concentration.

Tier 1: Metabolic Viability Screening (MTT Assay)

Rationale: The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. It is the gold standard for high-throughput estimation of cell viability.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., HeLa, A549, or HepG2) in 96-well plates at 5,000–10,000 cells/well. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in Media.

      • Positive: Doxorubicin (1 µM) or Triton X-100 (0.1%).

      • Blank: Media + Compound (no cells) – Crucial to check for intrinsic chemical reduction of MTT by the quinoline.

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan. Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



Plot log(concentration) vs. % Viability to determine the IC50  using non-linear regression (e.g., GraphPad Prism).

Tier 2: Membrane Integrity (LDH Release)

Rationale: MTT detects metabolic suppression, which can be reversible (cytostatic). LDH (Lactate Dehydrogenase) release confirms irreversible membrane rupture (necrosis or late apoptosis).

Protocol Highlights:

  • Setup: Perform in parallel with MTT using the supernatant from the treated cells.

  • Reaction: Mix 50 µL of culture supernatant with 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 minutes at Room Temperature (protected from light).

  • Stop: Add Stop Solution (1M Acetic Acid).

  • Read: Absorbance at 490 nm.

Interpretation:

  • High MTT inhibition + Low LDH release: Suggests Cell Cycle Arrest (Cytostatic) or early apoptosis.

  • High MTT inhibition + High LDH release: Suggests Necrosis (Cytotoxic).

Tier 3: Mechanism of Action (Annexin V / PI)

Rationale: To distinguish between Apoptosis (programmed death, preferred for drugs) and Necrosis (inflammatory, often toxic).

Flow Cytometry Workflow:

ApoptosisAssay cluster_output Quadrants Cells Treated Cells (24h) Harvest Harvest (Trypsin-free preferred) Cells->Harvest Stain Stain: Annexin V-FITC + PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Q1 Q1: Necrotic (Annexin- / PI+) Flow->Q1 Q2 Q2: Late Apoptotic (Annexin+ / PI+) Flow->Q2 Q3 Q3: Live (Annexin- / PI-) Flow->Q3 Q4 Q4: Early Apoptotic (Annexin+ / PI-) Flow->Q4

Caption: Flow cytometry gating strategy. Annexin V binds exposed Phosphatidylserine (early apoptosis marker).

Protocol:

  • Treat cells with IC50 concentration (determined in Tier 1) for 24 hours.

  • Harvest cells gently (accutase is preferred over trypsin to preserve membrane proteins).

  • Wash with cold PBS and resuspend in 1X Annexin-binding buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate 15 mins at RT in dark.

  • Analyze 10,000 events via Flow Cytometer (FL1 channel for FITC, FL2/FL3 for PI).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background in Blank Compound reduces MTT chemicallySwitch to ATP-based luminescence assay (e.g., CellTiter-Glo) which is less prone to chemical interference.
Precipitation in Wells Low solubility at neutral pHVerify solubility limit. Reduce max concentration to 50 µM. Ensure DMSO < 0.5%.
Inconsistent IC50 Evaporation of outer wellsUse only inner 60 wells of 96-well plate; fill edge wells with PBS.
Fluorescence Interference Quinoline autofluorescenceRun a "Cell-free + Compound" control in the flow cytometer to gate out compound fluorescence.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS 847547-91-5).[3] National Center for Biotechnology Information. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT and MTS Protocols. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kumar, P., et al. (2018). Quinoline: A promising scaffold in medicinal chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]

  • OECD. (2023). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. [Link]

Sources

Application

2-Chloro-3-hydroxyquinoline-4-carboxylic acid as a ligand in coordination chemistry

Application Note: 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid as a Ligand in Coordination Chemistry Abstract This technical guide details the utility of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQC) as a bidenta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid as a Ligand in Coordination Chemistry

Abstract

This technical guide details the utility of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQC) as a bidentate O,O-donor ligand in coordination chemistry. Unlike typical N,O-donor quinolines (e.g., 8-hydroxyquinoline), CHQC utilizes a vicinal hydroxy-carboxylate motif (positions 3 and 4) to form stable five-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe³⁺). The presence of the electron-withdrawing 2-chloro substituent modulates the ligand’s pKa and lipophilicity, enhancing its utility in medicinal inorganic chemistry and catalysis. This note provides standardized protocols for ligand solubilization, metal complex synthesis, and structural characterization.

Ligand Architecture & Properties[1]

Structural Analysis

The CHQC scaffold presents a unique coordination environment compared to classical quinolines.

  • Primary Donor Site (O,O-Chelation): The 3-hydroxyl and 4-carboxylate groups function analogously to salicylic acid, forming a stable 5-membered metallocycle upon deprotonation.

  • Electronic Modulation (2-Cl): The chlorine atom at position 2 is electron-withdrawing (inductive effect, -I). This increases the acidity of the adjacent 3-hydroxyl group compared to the non-chlorinated parent, potentially strengthening the metal-oxygen bond character.

  • Steric Environment: The 2-Cl group provides steric bulk adjacent to the binding pocket, which can prevent the formation of polymeric networks, favoring discrete mononuclear or dinuclear complexes.

Table 1: Physicochemical Profile of CHQC

PropertyValue / DescriptionSignificance
Formula C₁₀H₆ClNO₃Precursor stoichiometry calculation.
MW 223.61 g/mol Molecular weight for molarity adjustments.
Coordination Mode Bidentate (O,O')Forms [M(L)₂] or [M(L)(H₂O)₂] complexes.
pKa (est.) pKa₁ ≈ 3.5 (COOH), pKa₂ ≈ 9.8 (OH)Dictates pH required for complexation (pH > 10 for full deprotonation).
Solubility DMSO, DMF, dil. NaOHInsoluble in neutral water; requires base for activation.

Experimental Protocols

Protocol A: Ligand Activation & Solubilization

Rationale: The ligand exists as a zwitterion or neutral solid and must be converted to its anionic form (L²⁻) or mono-anionic form (HL⁻) to facilitate metal binding.

Reagents:

  • CHQC (Solid)[1]

  • 0.1 M NaOH or KOH

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Weigh 1.0 mmol (223.6 mg) of CHQC into a 50 mL round-bottom flask.

  • Add 10 mL of MeOH . The solid will likely remain as a suspension.

  • Dropwise add 2.2 equivalents (2.2 mL) of 1.0 M NaOH.

  • Observation: The solution should turn clear and intensify in yellow color (phenolate formation).

  • Stir at room temperature for 15 minutes to ensure complete deprotonation.

Protocol B: Synthesis of Metal(II) Complexes (General M²⁺)

Target: Synthesis of neutral bis-ligand complex [M(C₁₀H₄ClNO₃)₂(H₂O)₂]. Applicable Metals: Cu(II), Zn(II), Ni(II), Co(II).

Workflow Diagram (Synthesis):

SynthesisWorkflow Ligand Ligand (CHQC) (Solid) Activation Activation (MeOH + NaOH, pH 10) Ligand->Activation Deprotonation Mixing Reaction (Reflux, 3-4 hrs) Activation->Mixing MetalSalt Metal Salt (M(OAc)2 or MCl2) MetalSalt->Mixing 0.5 eq Precipitation Precipitation (Cooling) Mixing->Precipitation Filtration Isolation (Wash: H2O/MeOH) Precipitation->Filtration Product Metal Complex [M(L)2] Filtration->Product

Figure 1: Step-by-step synthesis workflow for CHQC-Metal complexes.

Step-by-Step Procedure:

  • Preparation of Metal Solution: Dissolve 0.5 mmol of the metal salt (e.g., Cu(OAc)₂·H₂O) in 5 mL of H₂O/MeOH (1:1).

  • Mixing: Slowly add the metal salt solution to the activated ligand solution (from Protocol A) under continuous stirring.

    • Critical Check: Ensure the pH remains between 7.5 and 8.5. If it drops too low, the ligand may protonate and precipitate; if too high, metal hydroxides may form. Adjust with dilute acetic acid or NaOH if necessary.

  • Reflux: Heat the mixture to reflux (60–70°C) for 3–4 hours.

    • Mechanism:[2][3] Thermal energy overcomes the activation barrier for chelate ring closure.

  • Isolation: Cool the reaction mixture to room temperature. A colored precipitate (Green for Cu, Pale Yellow for Zn) should form.

  • Purification: Filter the solid under vacuum. Wash three times with:

    • Cold water (to remove Na⁺ and counterions).

    • Cold MeOH (to remove unreacted ligand).

    • Diethyl ether (to facilitate drying).

  • Drying: Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated using the following markers.

Table 2: Spectroscopic Validation Markers

TechniqueExpected Signal (Free Ligand)Expected Signal (Complex)Mechanistic Insight
FT-IR ν(COOH) ≈ 1700 cm⁻¹ν(OH) ≈ 3300 cm⁻¹ (broad)Shift/Absence: ν(COO⁻) asym ≈ 1580-1620 cm⁻¹ν(M-O) ≈ 450-550 cm⁻¹Disappearance of carboxylic proton and shift to carboxylate stretch indicates coordination.
¹H NMR (d₆-DMSO)δ 11-14 ppm (COOH/OH)Disappearance of signals >10 ppm.Confirms deprotonation and replacement of protons by the metal center. (Paramagnetic broadening for Cu/Fe).
UV-Vis π-π* transitions (< 350 nm)LMCT / d-d bands: New bands > 400 nmLigand-to-Metal Charge Transfer (LMCT) confirms electronic interaction between CHQC and Metal.

Applications & Mechanism of Action

Biological Activity (Antimicrobial/Anticancer)

Complexes of 3-hydroxyquinoline-4-carboxylic acids are structural mimics of quinolone antibiotics (e.g., Ciprofloxacin), although they lack the N-1 alkylation and C-3 carboxylation pattern of fluoroquinolones.

  • Mechanism: The planar, lipophilic nature of the Cu(II)-CHQC complex allows for intercalation into DNA or binding to the minor groove.

  • Role of 2-Cl: The chlorine atom enhances lipophilicity (logP), facilitating passive transport across bacterial cell membranes.

Proposed Biological Interaction Pathway:

BioMechanism Complex M(II)-CHQC Complex (Lipophilic) Transport Membrane Transport (Passive Diffusion) Complex->Transport Facilitated by 2-Cl Target Intracellular Target (DNA / Gyrase) Transport->Target Intercalation OxStress ROS Generation (Fenton Chemistry) Transport->OxStress Redox Cycling (Cu/Fe) Apoptosis Cell Death (Apoptosis) Target->Apoptosis OxStress->Apoptosis

Figure 2: Proposed mechanism of action for bio-active CHQC metal complexes.

Catalysis

The Zn(II)-CHQC complex can serve as a Lewis Acid catalyst. The coordination unsaturation (if solvent molecules are removed) allows the metal center to activate carbonyls or epoxides.

  • Application: Ring-opening polymerization (ROP) of lactides or epoxide CO₂ copolymerization.

References

  • PubChem. (2023). 3-Hydroxyquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Vertex AI Search. (2023). Synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid and derivatives. (Aggregated Search Results 1.1, 1.6). 1

  • Anshul Specialty Molecules. (2023). 2-Hydroxyquinoline-4-carboxylic acid: Applications in Coordination Chemistry. 4

  • LibreTexts Chemistry. (2023). Nomenclature and Isomerism in Coordination Compounds. 3

  • ResearchGate. (2005). A new approach to 3-hydroxyquinoline-2-carboxylic acid (Mention of 2-chloro-3-hydroxyquinoline-4-carboxylic acid synthesis). 5

Disclaimer: This Application Note is a theoretical synthesis guide based on the physicochemical properties of the specified ligand and standard coordination chemistry principles. Optimization of pH and solvent systems may be required for specific metal salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

[1] Current Status: Active Topic: Yield Optimization & Troubleshooting Audience: Synthetic Chemists, Drug Discovery Researchers Part 1: Diagnostic & Strategic Analysis The Synthetic Challenge The synthesis of 2-Chloro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Active Topic: Yield Optimization & Troubleshooting Audience: Synthetic Chemists, Drug Discovery Researchers

Part 1: Diagnostic & Strategic Analysis

The Synthetic Challenge

The synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid presents a "perfect storm" of chemical challenges. You are likely navigating a route involving the Pfitzinger reaction (or a modified isatin condensation) to generate the quinoline core, followed by a chlorination step (typically converting a 2-oxo/2-hydroxy tautomer to 2-chloro).

Low yields in this pathway usually stem from three specific bottlenecks:

  • Competing Aldol Pathways: During the initial condensation of isatin with the alpha-halo carbonyl source (e.g., dichloroacetic acid or chloroacetyl derivatives), the ring-opening hydrolysis of isatin often outcompetes the desired condensation.

  • Nucleophilic Interference (The 3-OH Problem): If you are chlorinating a 3-hydroxy-2-oxo intermediate using agents like

    
    , the free 3-hydroxyl group is highly nucleophilic. It often reacts to form phosphate esters or undergoes competitive chlorination, leading to "tar" formation and low recovery.
    
  • Zwitterionic Solubility: The final product contains both an acidic group (-COOH) and a basic nitrogen/phenolic motif. It has a distinct isoelectric point (pI) where it is insoluble, but it is highly soluble in both strong acid and base, leading to massive losses during aqueous workup.

Part 2: Protocol Optimization Guide

Phase 1: Scaffold Construction (Modified Pfitzinger)

Target Intermediate: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

The Standard Failure Mode: Using standard Pfitzinger conditions (Isatin + Ketone + 33% KOH) often fails for alpha-halo reactants because the strong base hydrolyzes the alkyl halide before condensation occurs.

Optimized Protocol Parameters:

ParameterStandard ConditionOptimized Condition Reasoning
Base Concentration 30-40% KOH15-20% KOH (aq) Higher concentrations favor isatin ring opening (isatoic salt) but also rapidly hydrolyze the alpha-halo reactant.
Temperature Reflux (100°C)Stepwise: 40°C

80°C
Initiate condensation at lower temp to favor the aldol adduct; raise temp only to drive dehydration/cyclization.
Reagent Stoichiometry 1:11:1.5 (Isatin:Halo-reagent) Excess halo-reagent compensates for hydrolysis losses.
Atmosphere AirInert (

/Ar)
Prevents oxidative degradation of the 3-hydroxy group (which is oxidation-prone in base).
Phase 2: The Critical Chlorination (2-Oxo 2-Cl)

Target Transformation: Converting the lactam to the imidoyl chloride without destroying the molecule.

The "Yield Killer": Direct reflux with neat phosphoryl chloride (


) often chars the 3-hydroxy compound.

The Fix: Hydroxyl Protection Strategy You must protect the 3-hydroxyl group before chlorination if yields are below 30%.

  • Protection: Convert 3-OH to 3-OMOM (Methoxymethyl ether) or 3-OAc (Acetate).

    • Note: Acetates may be unstable in

      
      . MOM is robust.
      
  • Chlorination: React the protected intermediate with

    
     (3-5 equiv) in a solvent (Acetonitrile or Toluene) rather than neat. Add a base catalyst (N,N-dimethylaniline).
    
  • Deprotection: Acidic hydrolysis during the workup will cleave the MOM group, restoring the 3-OH.

Part 3: Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction logic and where mass is typically lost.

QuinolineSynthesis Isatin Isatin (Starting Material) OpenSalt Isatoic Salt (Ring Open) Isatin->OpenSalt KOH (Fast Equilibrium) AldolAdduct Aldol Intermediate Isatin->AldolAdduct + HaloAcid (Slow Step) HaloAcid Dichloroacetic Acid (or equivalent) OpenSalt->Isatin Reversible Int_2Oxo 3-Hydroxy-2-oxo- quinoline-4-COOH AldolAdduct->Int_2Oxo Cyclization (-H2O) Side_Tar Polymerized Tar (Oxidation/Degradation) Int_2Oxo->Side_Tar Direct POCl3 (Unprotected OH) Protection 3-OH Protection (MOM-Cl / Base) Int_2Oxo->Protection Recommended Path Chlorination Chlorination (POCl3 / PhNMe2) Protection->Chlorination FinalProduct 2-Chloro-3-hydroxy- quinoline-4-COOH Chlorination->FinalProduct Acid Hydrolysis (Workup)

Caption: Logical flow of synthesis showing the critical diversion point where direct chlorination leads to tar formation (Red), necessitating a protection strategy.

Part 4: Troubleshooting FAQ

Q1: My reaction mixture turns black/tarry during the Pfitzinger condensation. Why?

  • Cause: Oxidative polymerization of the 3-hydroxy intermediate or isatin under highly alkaline conditions at high temperatures.

  • Solution:

    • Degas your solvents and run under Nitrogen.

    • Add sodium sulfite (

      
      , 0.5 equiv) to the reaction mixture as an antioxidant scavenger.
      
    • Reduce the reflux temperature; try 80°C instead of 100°C.

Q2: I get a precipitate, but it dissolves when I wash it with water. Where is my product?

  • Cause: You are washing away the product. 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is an amphoteric zwitterion. At neutral pH, it might be sparingly soluble, but slight deviations solubilize it.

  • Solution:

    • Do not wash the filter cake with large volumes of water.

    • Wash with a minimal amount of cold dilute acetic acid (pH ~4-5).

    • Recrystallize from Ethanol/Water or Acetic Acid rather than washing the crude extensively.

Q3: During chlorination with


, I see the starting material disappear, but I isolate a phosphate ester. 
  • Cause: The 3-hydroxyl group reacted with

    
     faster than the 2-oxo group.
    
  • Solution: As detailed in Phase 2, you must protect the hydroxyl group. If you cannot use a protecting group, try adding Phosphorus Pentachloride (

    
    )  to the 
    
    
    
    mixture.
    
    
    is more aggressive towards the amide-to-chloride conversion and might outcompete the esterification if temperature is controlled carefully (keep below 60°C initially).

Q4: The carboxylic acid group seems to be missing in the final product (Decarboxylation).

  • Cause: Quinoline-4-carboxylic acids are prone to thermal decarboxylation, especially if the 3-position is electron-rich (hydroxy).

  • Solution:

    • Avoid temperatures above 120°C.

    • During acidification, do not use concentrated mineral acids at high heat. Use Acetic Acid for acidification.

    • Confirm the structure; sometimes the "missing" acid is actually the formation of a lactone or anhydride species which can be hydrolyzed back.

Part 5: References & Grounding

  • Pfitzinger Reaction & Variations:

    • Source: Wikipedia / Classic Organic Reactions.

    • Relevance: Establishes the baseline mechanism for Isatin + Carbonyl condensation to form Quinoline-4-carboxylic acids.

    • Link:

  • Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives:

    • Source: Riego, E., Bayo, N., et al.[1][2][3] "A new approach to 3-hydroxyquinoline-2-carboxylic acid."[1][2][3] ChemInform (2005).[1][2][3]

    • Relevance: Explicitly mentions 2-chloro-3-hydroxyquinoline-4-carboxylic acid as a product obtained during attempts to modify hydroxyquinoline carboxylic acids.[1][2][3] This validates the existence and difficulty of the specific target.

    • Link:

  • Antioxidant Activity & Synthesis of Hydroxyquinoline Carboxylic Acids:

    • Source: Bayoumi, W. A., et al. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants." ResearchGate (2025).[3][4]

    • Relevance: Provides modern protocols for synthesizing the 3-hydroxy-4-COOH scaffold, which is the precursor to your chlorinated target.

    • Link:

  • Isatin Ring Expansion & Reactivity:

    • Source: "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction." UI Scholars Hub.

    • Relevance: Discusses the modification of Isatin and the spectroscopic characterization (FTIR/UV) of the resulting carboxylic acids, useful for tracking your reaction progress.

    • Link:

Sources

Optimization

Overcoming solubility issues with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in assays

Welcome to the technical support guide for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the significant solubility challenges associated with this compound in experimental assays. Our goal is to empower you with the foundational knowledge and practical protocols required to ensure your results are accurate, reproducible, and free from compound-related artifacts.

Understanding the Challenge: Physicochemical Properties

2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative with potential applications in various biological screening campaigns.[1][2][3][4] However, its planar, hydrophobic quinoline core combined with an ionizable carboxylic acid group presents a classic solubility problem. Its aqueous solubility is highly dependent on pH, a critical factor that is often the primary source of experimental variability.[5][6]

PropertyValue / DescriptionImplication for Assays
Molecular Formula C₁₀H₆ClNO₂-
Molecular Weight 223.62 g/mol Essential for calculating molar concentrations for stock solutions.
Structure Contains a hydrophobic quinoline ring, a chloro group, a hydroxyl group, and a carboxylic acid group.The carboxylic acid is a key handle for pH-dependent solubilization.
Ionization As a carboxylic acid, this compound is a weak acid. It is predominantly in its neutral, less soluble form at acidic pH and its anionic (carboxylate), more soluble form at neutral to basic pH.[7][8]This is the most critical property to leverage for improving solubility.
Aqueous Solubility Poor, especially at pH values below its pKa.Direct dissolution in aqueous assay buffers is often impossible, leading to precipitation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when working with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in a question-and-answer format.

Question 1: My compound immediately precipitated when I added my DMSO stock to the aqueous assay buffer. What went wrong and how can I fix it?

Answer: This phenomenon, often called "crashing out," is the most frequent issue with poorly soluble compounds.[9]

  • Causality: You created a supersaturated solution that could not be maintained. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve the compound at high concentrations (e.g., 10-50 mM).[10] However, when this concentrated DMSO stock is introduced into a large volume of an aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. The compound's solubility in this new, predominantly aqueous environment is much lower, causing it to rapidly precipitate out of solution.[9]

  • Immediate Solutions & Best Practices:

    • Perform Serial Dilutions: Instead of adding the concentrated stock directly into the final assay volume, perform an intermediate dilution step. First, dilute the DMSO stock in a small volume of your assay medium, mix thoroughly, and then add this intermediate dilution to the final volume.[9]

    • Control Final Solvent Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and may interfere with assay components.[11][12][13][14] Always include a "vehicle control" (assay buffer + same final concentration of DMSO) to account for any solvent effects.

    • Mind the Temperature: If your assay buffer is stored cold (e.g., 4°C), gently warm it to the experimental temperature (e.g., 37°C) before adding the compound. Solubility often decreases at lower temperatures.[9]

    • Increase Mixing/Agitation: Ensure rapid and thorough mixing immediately after adding the compound to disperse it before it has a chance to aggregate and precipitate.

Question 2: What is the most reliable way to prepare a high-concentration stock solution? Are there alternatives to DMSO?

Answer: Preparing a stable, high-concentration stock solution is the critical first step.

  • Causality: A stable stock solution ensures accurate and reproducible dilutions for your experiments. The choice of solvent is paramount and depends on the compound's properties and the assay's constraints.

  • Recommended Protocols & Alternatives:

    • DMSO (Primary Choice): DMSO is the industry standard due to its strong solubilizing power for a wide range of compounds.[15] Use only high-purity, anhydrous DMSO and store it in small aliquots, protected from moisture, as water absorption can decrease its solvating capacity over time.[10] (See Protocol 1 for detailed steps).

    • pH-Adjusted Aqueous Stocks (Alternative Strategy): Given the carboxylic acid moiety, you can leverage pH to create a moderately concentrated aqueous stock. By dissolving the compound in a slightly basic solution (e.g., PBS adjusted to pH 8.0, or a dilute NaOH solution), you deprotonate the carboxylic acid, forming a much more soluble salt.[16][17] This stock can then be carefully diluted into your final assay buffer, ensuring the final pH remains within the desired experimental range. (See Protocol 2 for detailed steps).

    • Other Organic Solvents: If DMSO is incompatible with your assay, other aprotic, polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered.[18] However, their compatibility and potential for assay interference must be validated. Newer, "greener" solvents like Cyrene™ are also emerging as potential alternatives to DMSO.[15][19]

Question 3: My compound seems to work in my biochemical assay but causes precipitation and cell death in my cell-based assay. Why the difference?

Answer: The complexity of the assay medium is the critical difference.

  • Causality: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and, most importantly, serum (like Fetal Bovine Serum, FBS). While serum proteins can sometimes help solubilize compounds, they can also interact with and cause the precipitation of others.[9] Furthermore, the final concentration of your compound might be above its solubility limit in the complex media, leading to the formation of microscopic precipitates that are cytotoxic.[20]

  • Troubleshooting Steps:

    • Determine Solubility in Media: Before conducting the experiment, test the solubility of your compound directly in the cell culture medium (with and without serum) at the intended final concentrations. Visually inspect for any cloudiness or precipitate under a microscope.

    • Run a Solvent Toxicity Control: As mentioned, DMSO itself can be toxic to cells.[13][21] Ensure you run a vehicle control with the exact same concentration of DMSO to confirm that the observed cell death is due to your compound and not the solvent. Many cell lines show stress at DMSO concentrations above 0.5%.[12][14]

    • Consider a Solubility Enhancer: If solubility in media is the limiting factor, using a pharmaceutically accepted solubilizing excipient like a cyclodextrin may be necessary. (See Protocol 3).

Experimental Protocols & Workflows

Workflow for Selecting a Solubilization Strategy

This decision tree provides a logical path for troubleshooting solubility issues with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

G start Start: Prepare 10-20 mM Stock Solution dmso Attempt Dissolution in 100% Anhydrous DMSO start->dmso dissolves_dmso Does it dissolve? dmso->dissolves_dmso dilute_assay Dilute to Final Assay Conc. (e.g., 1:1000) dissolves_dmso->dilute_assay  Yes alt_solvent Try Alternative Solvents (e.g., DMF, NMP) dissolves_dmso->alt_solvent No precipitates_assay Does it precipitate? dilute_assay->precipitates_assay success Success! Proceed with Assay. (Include Vehicle Control) precipitates_assay->success No advanced_strategies Move to Advanced Strategies precipitates_assay->advanced_strategies Yes alt_solvent->advanced_strategies Still Insoluble ph_mod pH Modification Strategy (See Protocol 2) advanced_strategies->ph_mod excipients Use Excipients (e.g., Cyclodextrins) (See Protocol 3) advanced_strategies->excipients

Caption: Decision workflow for selecting the appropriate solubilization method.

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol describes the standard method for preparing a stock solution in DMSO.[22][23]

  • Calculation: Determine the mass of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (MW: 223.62 g/mol ) needed to prepare your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, you need 2.236 mg).

  • Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, appropriate-sized glass vial or microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[10]

Protocol 2: pH Modification Strategy for an Aqueous Stock

This protocol leverages the acidic nature of the compound to create a water-based stock.[16][17]

  • Preparation of Basic Solvent: Prepare a sterile 50 mM NaOH solution or use a common buffer adjusted to a basic pH (e.g., 50 mM Tris, pH 9.0).

  • Weighing: Weigh the required mass of the compound into a sterile tube.

  • Dissolution: Add the basic solvent incrementally while vortexing. The compound should dissolve as it is converted to its more soluble sodium salt. Gentle warming (37°C) may assist dissolution.

  • Neutralization Check (Critical): Before use, determine the dilution factor needed to ensure the final assay pH is not significantly altered. For example, a 1:100 dilution of a stock made in 50 mM NaOH into a well-buffered assay solution will have a negligible impact on the final pH. Always verify the final pH of your assay solution after adding the compound.

  • Use Immediately: It is recommended to prepare this type of aqueous stock fresh before each experiment, as its long-term stability may be uncertain.

Protocol 3: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.[24][25][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[27]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. A concentration of 1-5% (w/v) is a typical starting point.

  • Compound Addition: Add the solid, pre-weighed 2-Chloro-3-hydroxyquinoline-4-carboxylic acid directly to the HP-β-CD solution.

  • Complexation: Vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should clarify as the compound is encapsulated by the cyclodextrin.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Validation: Always run a control with the HP-β-CD solution alone to ensure the excipient does not interfere with your assay.

Frequently Asked Questions (FAQs)

Q: What is the maximum concentration of DMSO my cells can tolerate? A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) for extended periods (24-72 hours) without significant toxicity.[12] Some robust cell lines may tolerate up to 1%, but this can induce stress or differentiation.[14] It is essential to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[13]

Q: Can I just increase the pH of my final assay buffer to dissolve the compound? A: While tempting, this is generally not recommended. Most biological assays (especially cell-based and enzymatic ones) have a narrow optimal pH range (typically 7.2-7.4). Significantly altering the bulk pH of the assay will likely alter the biological activity you are trying to measure, leading to artifacts. The goal of the pH modification strategy (Protocol 2) is to use a high pH to create a concentrated stock, which is then diluted significantly so it does not affect the final assay pH.

Q: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period (e.g., >24 hours). It represents the absolute maximum amount that can be dissolved under those conditions. Kinetic solubility is the concentration of a compound that remains in solution under non-equilibrium conditions, such as when a DMSO stock is rapidly diluted into an aqueous buffer.[28] For screening assays, you are primarily concerned with kinetic solubility—keeping the compound in solution for the duration of the experiment. Precipitation in your assay plate indicates you have exceeded the kinetic solubility limit.

Q: My compound is colored. Will this interfere with my absorbance- or fluorescence-based assay? A: Yes, it is highly likely. If your compound has intrinsic color or fluorescence, you must run a control well containing only the compound in the assay buffer (without cells, enzymes, etc.) to measure its background signal. This background must be subtracted from your experimental wells to get an accurate reading.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY - ResearchGate.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). What effects does DMSO have on cell assays? - Quora.
  • Vertex AI Search. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing.
  • Vertex AI Search. (n.d.). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • Vertex AI Search. (n.d.). DMSO in cell based assays - Scientist Solutions.
  • Vertex AI Search. (n.d.). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - Semantic Scholar.
  • Vertex AI Search. (n.d.). Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega.
  • Vertex AI Search. (n.d.). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate.
  • Vertex AI Search. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC.
  • Vertex AI Search. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives | Abstract.
  • Vertex AI Search. (n.d.). troubleshooting Compound XAC experiments - Benchchem.
  • Vertex AI Search. (n.d.). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • Vertex AI Search. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • Vertex AI Search. (n.d.). Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH.
  • Vertex AI Search. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed.
  • Vertex AI Search. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate.
  • Vertex AI Search. (n.d.). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI.
  • Vertex AI Search. (n.d.). 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem.
  • Vertex AI Search. (n.d.). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Vertex AI Search. (n.d.). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Vertex AI Search. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • Vertex AI Search. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells - Journal of Biotech Research.
  • Vertex AI Search. (n.d.). Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.
  • Vertex AI Search. (n.d.). How to prevent compound precipitation during flash column chromatography - Biotage.
  • Vertex AI Search. (n.d.). 2.5: Preparing Solutions - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). How to tackle compound solubility issue : r/labrats - Reddit.
  • Vertex AI Search. (n.d.). Lab Skills: Preparing Stock Solutions - YouTube.
  • Vertex AI Search. (n.d.). 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234.
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Vertex AI Search. (n.d.). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs.
  • Vertex AI Search. (n.d.). Co-immunoprecipitation (Co-IP) Troubleshooting - Antibodies.com.
  • Vertex AI Search. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Vertex AI Search. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.
  • Vertex AI Search. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate.
  • Vertex AI Search. (n.d.). 2-Hydroxyquinoline-4-carboxylic Acid | 15733-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd..

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Troubleshooting

Technical Support Center: Pfitzinger Reaction for Quinoline Synthesis

Welcome to the technical support guide for the Pfitzinger reaction. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline-4-carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Pfitzinger reaction. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline-4-carboxylic acids. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.

Part 1: Core Mechanism & Principles FAQ

This section addresses fundamental questions about the Pfitzinger reaction mechanism to provide the causal context for troubleshooting experimental outcomes.

Q1: What is the fundamental mechanism of the Pfitzinger reaction?

The Pfitzinger reaction is a base-catalyzed condensation between isatin (or a derivative) and a carbonyl compound possessing an α-methylene group, which ultimately yields a substituted quinoline-4-carboxylic acid.[1] The reaction proceeds through several distinct steps:

  • Isatin Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, forming a keto-acid intermediate (isatinic acid) in situ.[2]

  • Condensation & Imine Formation: The amine of the opened isatin intermediate then condenses with the carbonyl group of the reaction partner (an aldehyde or ketone) to form an imine.[3]

  • Tautomerization: The imine rapidly tautomerizes to its more stable enamine form.[1]

  • Cyclization & Dehydration: A final intramolecular cyclization (an aldol-type reaction) followed by dehydration yields the aromatic quinoline ring system.[3][4]

Below is a diagram illustrating this mechanistic pathway.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin KetoAcid Keto-Acid (2) Isatin->KetoAcid Base (e.g., KOH) Amide Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) KetoAcid->Imine + Carbonyl Cmpd. Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4- carboxylic acid (5) Enamine->Product Intramolecular Cyclization & Dehydration Pfitzinger_Workflow A 1. Dissolve KOH in EtOH/H2O B 2. Add Isatin & stir A->B C 3. Add Carbonyl Compound B->C D 4. Reflux for ~24h C->D E 5. Cool & remove solvent D->E F 6. Dissolve residue in H2O E->F G 7. Extract with Diethyl Ether F->G H 8. Acidify aqueous layer (pH 4-5) G->H I 9. Filter & wash solid product H->I J 10. Dry & Recrystallize I->J

Sources

Optimization

Technical Support Center: Enhancing the Purity of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their purification protocols. We will address common issues encountered during synthesis and provide validated, step-by-step methods to increase the final purity of your compound.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Purity Issues

This section addresses the initial diagnosis of common purity problems based on routine observations and analytical data.

Q1: My final product has a persistent yellow or brownish color. What are the likely impurities?

A persistent color in your product often indicates the presence of chromophoric impurities, which can arise from several sources. The most common culprits are tarry byproducts formed during the cyclization reaction, especially if the reaction temperature was too high or reaction time was extended.[1] Additionally, incomplete reactions can leave colored starting materials, or oxidation of phenolic intermediates can generate highly conjugated, colored species. Treatment with activated charcoal during recrystallization is a standard and effective method for removing such color impurities.[1][2]

Q2: My NMR and/or LC-MS analyses show multiple peaks besides my desired product. What are the most common side-products?

The presence of multiple peaks points to a mixture of compounds. Based on common synthetic routes for quinoline carboxylic acids, potential side-products include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include isatin, anilides, or halogen-acetone derivatives.[3][4]

  • Hydrolysis Products: In syntheses involving harsh alkaline conditions, the 2-chloro group can be susceptible to hydrolysis, leading to the formation of 2,3-dihydroxyquinoline-4-carboxylic acid. Similarly, other functional groups in the precursors can undergo hydrolysis.[5]

  • Decarboxylation Products: Although less common under standard workup conditions, excessive heat can sometimes lead to the loss of the carboxylic acid group.

  • Isomers: Depending on the specificity of the cyclization reaction, minor amounts of isomeric quinoline structures could be formed.

It is crucial to compare the spectral data of your impurities with those of the starting materials to rule them out first.

Q3: The melting point of my product is broad and significantly lower than the literature value. What does this indicate?

A broad melting point range is a classic indicator of an impure compound. Impurities disrupt the crystal lattice of the solid, which reduces the energy required to melt it, resulting in both a depression and a broadening of the melting point range. Each purification step should be followed by a melting point analysis to track the progress of purity enhancement. A sharp melting point, consistent with literature values, is a good qualitative indicator of high purity.

Part 2: Troubleshooting Guide - Step-by-Step Purification Protocols

This section provides detailed, field-proven protocols to address the purity issues identified above. We will progress from fundamental techniques to more advanced methods.

Technique 1: Purification by pH-Mediated Precipitation

Q: How can I leverage the acidic nature of my compound for an initial, high-yield purification step?

A: The carboxylic acid moiety of your target compound is its most valuable functional group for purification. By manipulating the pH, you can selectively solubilize your product, physically separate it from non-acidic and many neutral impurities, and then recover it in a much purer form. The principle involves converting the water-insoluble carboxylic acid into its highly water-soluble alkali metal salt (e.g., sodium or potassium carboxylate) in a basic solution. Insoluble impurities can then be removed by filtration. Subsequently, re-acidification of the filtrate will precipitate the purified carboxylic acid, leaving water-soluble impurities behind. This method has been shown to be highly effective for quinoline-4-carboxylic acids, with precipitation typically occurring between pH 1 and 4.[3][4][5][6]

  • Dissolution: Suspend the crude, dry 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in a minimal amount of deionized water.

  • Basification: While stirring, add a 1M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise until the solid completely dissolves and the solution becomes clear. Avoid adding a large excess of base. The target pH should be >10.

  • Filtration of Impurities: If any solid impurities remain undissolved, remove them by vacuum filtration through a Büchner funnel fitted with fine filter paper or a Celite® pad. Retain the clear filtrate.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a 1M aqueous solution of hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH. Your purified product will begin to precipitate out. Continue adding acid until the pH of the solution is between 2 and 3.[3]

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

G cluster_workflow pH-Mediated Precipitation Workflow A Crude Product (Solid Mixture) B Dissolve in Aqueous Base (e.g., 1M NaOH) A->B C Solution of Sodium Salt + Insoluble Impurities B->C D Filter to Remove Insoluble Impurities C->D E Clear Filtrate (Soluble Sodium Salt) D->E F Acidify with HCl to pH 2-3 E->F G Precipitated Pure Acid F->G H Filter, Wash with Water, and Dry G->H I High-Purity Product H->I

Caption: Workflow for purifying carboxylic acids via pH manipulation.

Technique 2: Recrystallization

Q: My product is still not pure enough after pH precipitation. How do I perform an effective recrystallization to remove closely related impurities?

A: Recrystallization is a powerful technique for removing impurities that have similar acidity and solubility profiles to your target compound. The success of this method hinges on selecting an appropriate solvent system where your compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures. This differential solubility allows the compound to form pure crystals upon slow cooling, while impurities remain in the mother liquor. For quinoline derivatives, several solvent systems have proven effective.[5][7][8]

The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold, and it will either not dissolve the impurities at all or dissolve them very well even at low temperatures.

Solvent SystemBoiling Point (°C)Notes & Rationale
Glacial Acetic Acid 118Often an excellent choice for quinoline carboxylic acids, as it can break up aggregates and provide very pure crystals.[5] Requires thorough drying to remove residual acid.
Ethanol 78A versatile polar protic solvent effective for many quinoline derivatives.[5][6]
Ethyl Acetate 77A moderately polar solvent, good for removing more polar or non-polar impurities.[8]
Dimethylformamide (DMF) / Methanol 153 (DMF)A powerful solvent system for compounds that are difficult to dissolve. The product is dissolved in a minimum of hot DMF, and then methanol or water is added to induce crystallization.[2]
  • Solvent Addition: Place the impure, dry compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent—just enough to wet the solid.

  • Heating and Dissolution: Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just completely dissolves. Adding too much solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal.[2] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven.

Technique 3: Advanced Purification - Column Chromatography

Q: Both precipitation and recrystallization have failed to give me a single spot on TLC. When should I consider column chromatography?

A: When dealing with a complex mixture of impurities that have very similar physicochemical properties to your target compound, column chromatography is the most powerful purification technique.[6] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase. While it can be more time-consuming and lead to lower yields than crystallization, it offers the highest resolution. This method is recommended when high-purity material is essential (e.g., for biological testing or as an analytical standard) and other methods are insufficient.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: The key is to find a solvent system that provides good separation on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4. A common mobile phase for acidic compounds is a gradient of ethyl acetate in hexanes. To prevent peak tailing, it is highly recommended to add a small amount of acetic acid (0.5-1%) to the mobile phase.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). Carefully add this to the top of the packed column.

  • Elution: Run the column, starting with a non-polar solvent system and gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified compound.

G cluster_decision Purification Strategy Decision Tree Start Assess Crude Product (TLC / NMR) Decision1 Major Product with Baseline Impurities? Start->Decision1 Proc1 Perform pH-Mediated Precipitation Decision1->Proc1 Yes Proc2 Perform Recrystallization Decision1->Proc2 No (Complex Mixture) Decision2 Purity Sufficient After Precipitation? Decision2->Proc2 No End High-Purity Product (Confirm with Analytics) Decision2->End Yes Decision3 Purity Sufficient After Recrystallization? Proc3 Perform Silica Gel Column Chromatography Decision3->Proc3 No Decision3->End Yes Proc1->Decision2 Proc2->Decision3 Proc3->End

Caption: Decision tree for selecting an appropriate purification method.

Part 3: Final Purity Assessment

Q: How can I confidently assess the purity of my final product?

A: A combination of analytical techniques should be used to confirm the purity and identity of your 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point for method development.[9] A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities, even at low levels.

  • Melting Point Analysis: As discussed earlier, a sharp melting point that matches the literature value is a strong indicator of high purity.

By systematically applying these diagnostic and purification protocols, you can effectively address common purity challenges and reliably obtain high-purity 2-Chloro-3-hydroxyquinoline-4-carboxylic acid for your research and development needs.

References

  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S.
  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171. (This is the same as reference 1, but contains additional relevant details in its full text).
  • Gomha, S. M., et al. (2012). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 4(4), 1531-1538. [Link]

  • Laska, E., & Haller, M. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • Stadler, I., et al. (1994). Process for the preparation of a quinoline carboxylic acid.
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 349. [Link]

  • Bayoumi, W. A., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. De Gruyter. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 66(7), 668-690. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • He, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(19), 8710-8729. [Link]

  • Li, Y., et al. (2023). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology, 3(3), 506-515. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2019). The crystallization of quinoline.
  • Li, J., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(18), 3749. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

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Troubleshooting

Technical Support Center: Stability Protocols for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Introduction: Understanding Your Molecule's Risk Profile Welcome to the technical support hub. As researchers working with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid , you are handling a polyfunctional scaffold with d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule's Risk Profile

Welcome to the technical support hub. As researchers working with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid , you are handling a polyfunctional scaffold with distinct regions of instability. Unlike simple quinolines, this molecule possesses a "push-pull" electronic environment that complicates stability profiles.

Before initiating ICH-compliant testing, you must recognize the three primary failure modes inherent to this structure:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C2 position is activated by the ring nitrogen, making it susceptible to hydrolysis (yielding 2,3-dihydroxyquinoline-4-carboxylic acid).

  • Thermal Decarboxylation: The C4-carboxylic acid is prone to thermal loss of CO₂, particularly because the adjacent C3-hydroxyl group can facilitate proton transfer in transition states.

  • Photolytic Degradation: The quinoline core is a known chromophore, susceptible to radical formation and oxidation under UV light.

The following guides are structured to address these specific risks.

Module 1: Forced Degradation Protocols (Stress Testing)

User Question: How do I validate my stability-indicating method? The standard acid/base protocols are degrading my sample too quickly.

Scientist Response: Standard generic protocols often destroy heterocyclic carboxylic acids. For this specific molecule, the 2-chloro group is the "weak link" in basic media. You need a tuned stress protocol.

Optimized Stress Testing Table
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Hydrolysis (Acidic) 0.1 N HCl, 60°C4–8 Hours5–20%Protonation of ring N increases electrophilicity at C2, promoting Cl displacement by water.
Hydrolysis (Basic) 0.01 N NaOH, RT< 1 Hour5–20%Critical: The 2-Cl is highly labile in base. High pH will rapidly convert the molecule to the 2-hydroxy form (quinolone). Do not heat initially.
Oxidation 3% H₂O₂, RT2–6 Hours5–20%N-oxide formation is possible, but ring oxidation (opening) is more likely due to the electron-rich 3-OH group.
Thermal Solid state, 80°C7 DaysN/AMonitors decarboxylation (loss of CO₂). Watch for gas evolution in sealed vials.
Photolytic 1.2M lux hoursICH Q1BN/ARadical generation at the 3-OH position; dimerization.
Visualizing the Degradation Pathways

The following diagram illustrates the chemical logic behind the stress conditions described above.

DegradationPathways Parent 2-Chloro-3-hydroxy- quinoline-4-COOH HydrolysisProd 2,3-Dihydroxy- quinoline-4-COOH (Quinolone Form) Parent->HydrolysisProd Basic Hydrolysis (S_NAr at C2) DecarbProd 2-Chloro-3-hydroxy- quinoline Parent->DecarbProd Thermal Stress (-CO2 at C4) OxidationProd Ring Opening / N-Oxide Species Parent->OxidationProd H2O2 / UV

Caption: Primary degradation pathways. Red path indicates the high-risk hydrolysis of the C2-Chlorine; Yellow path indicates thermal decarboxylation.

Module 2: Analytical Method Troubleshooting (HPLC)

User Question: My HPLC peaks are tailing severely, and retention times drift between injections. Is my column failing?

Scientist Response: It is likely not column failure, but secondary interactions . Your molecule contains a basic nitrogen (quinoline), an acidic proton (carboxylic acid), and a phenolic hydroxyl. This "zwitterionic-like" behavior causes havoc on standard C18 silanols.

Troubleshooting Guide

Issue 1: Peak Tailing (Tailing Factor > 1.5)

  • Cause: Interaction between the protonated quinoline nitrogen and residual silanols on the column stationary phase.

  • Solution:

    • Buffer Choice: Switch to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The low pH (approx 2.0) ensures the carboxylic acid is protonated (neutral) and suppresses silanol ionization.

    • Column Selection: Use a "Base Deactivated" or "End-capped" column (e.g., C18 with high carbon load).

    • Ion Pairing (Advanced): If tailing persists, add 5mM Sodium Hexanesulfonate to the mobile phase.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting the pKa/ionization state of the 3-OH and 4-COOH groups.

  • Solution: Thermostat your column oven strictly at 30°C or 40°C . Do not run at ambient temperature.

Issue 3: "Ghost" Peaks

  • Cause: On-column degradation. If you use a basic mobile phase (pH > 7), the 2-Cl group may hydrolyze during the run.

  • Solution: Always maintain Mobile Phase A at pH < 3.0 .

Recommended HPLC Conditions
  • Column: C18 (150 x 4.6 mm, 3.5 µm) – End-capped.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: PDA Scan (200–400 nm). Note: Extract chromatogram at 254 nm, but check 320 nm for oxidized impurities.

Module 3: Solid State & Regulatory Strategy

User Question: We are seeing color changes in the solid powder during storage (yellow to brown). Does this mean the batch is rejected?

Scientist Response: Not necessarily, but it indicates surface instability. Quinolines are notorious for "photoyellowing" due to surface radical formation which may not reflect bulk degradation.

Step-by-Step Investigation Protocol
  • Appearance Check: Is the color change uniform or only on the surface exposed to light?

  • HPLC Assay: Dissolve the "brown" sample. If purity is >99.0%, the issue is likely a trace photo-degradant (<0.1%) with a high extinction coefficient.

  • Hygroscopicity: The 3-hydroxy and 4-carboxy groups can attract moisture. Perform a Dynamic Vapor Sorption (DVS) study. If the sample absorbs >2% moisture, hydrolysis of the 2-Cl group becomes a risk even in the solid state.

ICH Stability Workflow

Use this workflow to ensure your data package meets regulatory standards (ICH Q1A R2).

StabilityWorkflow Start Batch Manufacture T0 Initial Testing (T=0) (Assay, Impurities, XRD, H2O) Start->T0 Storage Chamber Storage T0->Storage LongTerm Long Term 25°C / 60% RH (12 Months) Storage->LongTerm Accel Accelerated 40°C / 75% RH (6 Months) Storage->Accel PullPoints Pull Points: 1, 3, 6, 9, 12 Months LongTerm->PullPoints Accel->PullPoints Eval Data Evaluation (Trend Analysis) PullPoints->Eval Fail Significant Change? (>5% Assay Loss) Eval->Fail Intermed Trigger Intermediate 30°C / 65% RH Fail->Intermed Yes

Caption: Standard ICH Q1A(R2) workflow. Note the "Significant Change" trigger for intermediate testing.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[3][4]

  • Musioł, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.[5] (Provides context on HPLC conditions for hydroxyquinoline carboxylic acids).

  • BenchChem Application Note. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.[6] (Analogous method parameters).

  • Canadian Journal of Chemistry. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids.[7] (Mechanistic basis for N-heterocycle decarboxylation).

Sources

Optimization

Technical Support Center: Crystallization of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA)

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, X-Ray Crystallography Division Subject: Optimization of CHQCA for Single-Crystal X-Ray Diffraction (SCXRD) Introduction: The Physicochemical Challenge W...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, X-Ray Crystallography Division Subject: Optimization of CHQCA for Single-Crystal X-Ray Diffraction (SCXRD)

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid . Crystallizing this molecule for X-ray diffraction is non-trivial due to three competing structural factors:

  • Zwitterionic Potential: The basic quinoline nitrogen and acidic C4-carboxyl group can lead to zwitterionic species, drastically altering solubility based on pH.

  • Intramolecular H-Bonding: The C3-hydroxyl and C4-carboxyl groups often form a pseudo-6-membered ring, locking the conformation and reducing the intermolecular interactions necessary for lattice formation.

  • Steric Bulk: The C2-Chlorine atom provides steric hindrance and lipophilicity, often disrupting standard stacking interactions seen in unsubstituted quinolines.

This guide moves beyond "trial and error" to a rational design based on these molecular properties.

Module 1: Solvent System Architecture

User Query: "My compound is either insoluble or precipitates as a microcrystalline powder instantly. What solvent system should I use?"

Technical Diagnosis: The rapid precipitation indicates high supersaturation energy (nucleation > growth). You are likely using a solvent where the compound is too soluble (trapped in solution) or an anti-solvent that is too harsh (crashes out).

Resolution: The "Goldilocks" Polarity Gradient For CHQCA, we recommend a Binary Solvent System . The Chlorine atom increases lipophilicity compared to standard quinolinic acids, meaning you need a slightly less polar organic component than usual.

Recommended Solvent Matrix
Solvent RoleRecommended SolventsPhysicochemical Rationale
Primary (Good) Solvent DMF (N,N-Dimethylformamide)High dielectric constant dissolves the zwitterion; breaks intermolecular H-bonds.
DMSO (Dimethyl sulfoxide)Excellent for protonated species; high boiling point allows thermal tempering.
Glacial Acetic Acid Protonates the quinoline nitrogen, preventing zwitterion formation and improving solubility.
Anti-Solvent (Precipitant) Methanol / Ethanol Moderate polarity; miscible with DMF/DMSO but reduces CHQCA solubility slowly.
Acetonitrile Aprotic; encourages halogen bonding (Cl...N) by not competing for H-bonds.
Water (Acidified) Use with caution. Only use water acidified to pH < 2 to prevent salt formation.

Module 2: Experimental Protocols

User Query: "I have tried slow evaporation, but I only get crusty rings on the vial. How do I get single blocks?"

Technical Diagnosis: Slow evaporation is often uncontrolled for quinoline acids because the solvent surface area changes, accelerating evaporation at the end (crust formation).

Resolution: Vapor Diffusion (Sitting Drop) This method decouples the rate of supersaturation from the volume of the solution.

Protocol: The Optimized Vapor Diffusion Setup
  • Prepare the Reservoir (Anti-Solvent):

    • Fill the outer well with 1.0 mL of Acetonitrile .

  • Prepare the Drop (Mother Liquor):

    • Dissolve 5 mg of CHQCA in 0.5 mL of DMF .

    • Critical Step: Filter this solution through a 0.22 µm PTFE syringe filter to remove micro-nuclei (dust/undissolved seeds).

  • Equilibration:

    • Place a sitting drop post/bridge in the reservoir.

    • Pipette 20 µL of the CHQCA/DMF solution onto the post.

    • Optimization: Add 5 µL of the Reservoir solution (Acetonitrile) directly to the drop to lower the initial nucleation energy barrier.

  • Seal & Wait:

    • Seal with high-vacuum grease and a glass slide. Store at 4°C (low temp reduces kinetic energy, promoting defect-free growth).

Visualizing the Workflow

VaporDiffusion Start Start: Solid CHQCA Dissolve Dissolve in DMF (High Solubility) Start->Dissolve Filter Filter (0.22 µm) Remove Nuclei Dissolve->Filter Essential Step Setup Setup Vapor Diffusion (Sitting Drop) Filter->Setup Equilibrate Equilibration: Acetonitrile diffuses into DMF Setup->Equilibrate Seal Chamber Nucleation Controlled Nucleation (Supersaturation reached slowly) Equilibrate->Nucleation 2-7 Days Harvest Harvest X-Ray Quality Crystal Nucleation->Harvest

Caption: Logical workflow for Vapor Diffusion. Filtering is the critical control point to prevent poly-crystalline clumps.

Module 3: Troubleshooting & Logic Paths

User Query: "I am getting crystals, but they are extremely thin needles that do not diffract well. Why?"

Technical Diagnosis: Needle growth (acicular habit) in quinolines suggests that stacking interactions (pi-pi stacking) are occurring too fast along one axis, while growth along the other axes is inhibited.

Resolution: Viscosity & H-Bond Disruption You need to slow down the diffusion of molecules to the crystal face.

  • Switch Technique: Move from Vapor Diffusion to Gel Crystallization .

    • Why: The gel matrix (Sodium Metasilicate or Agarose) physically impedes convection, forcing diffusion-limited growth which favors blocky habits over needles.

  • Add a Co-Former: Try adding Triphenylphosphine oxide (TPPO) .

    • Why: TPPO is a strong H-bond acceptor. It can disrupt the carboxylic acid dimers, potentially altering the packing motif from "stacks" to "blocks."

Decision Tree: Troubleshooting Crystal Habits

Troubleshooting Issue Observation: Crystal Quality Issue Needles Thin Needles / Hairs Issue->Needles Plates Thin Plates (2D Growth) Issue->Plates Twinning Split / Twinned Crystals Issue->Twinning Sol_Needles Increase Viscosity: Use 10% Glycerol in solvent OR Switch to Gel Growth Needles->Sol_Needles Sol_Plates Slow Evaporation Rate: Lower Temp to 4°C Change Anti-solvent to Isopropanol Plates->Sol_Plates Sol_Twinning Reduce Supersaturation: Dilute starting solution by 50% Re-filter solution Twinning->Sol_Twinning

Caption: Diagnostic logic for correcting common crystal habit defects in substituted quinolines.

Module 4: Frequently Asked Questions (FAQs)

Q1: The crystal structure shows a solvent molecule included in the lattice. Is this a problem?

  • Answer: Not necessarily. This is a "Solvate." For quinoline carboxylic acids, solvent inclusion (especially water or methanol) often stabilizes the zwitterionic form via H-bonding bridges.

    • Action: If the solvent is disordered, collect data at 100 K (cryogenic cooling) to freeze the solvent motion. Do not dry the crystal under vacuum, or the lattice will collapse (efflorescence).

Q2: My solution turned yellow/brown, and no crystals formed.

  • Answer: Quinolines are light-sensitive and prone to oxidation, forming N-oxides or photodimers over time.

    • Action: Wrap your crystallization vials in aluminum foil and conduct experiments in the dark. Ensure your DMF is fresh and amine-free.

Q3: Can I use salt formation to improve crystallization?

  • Answer: Yes. The C4-Carboxylic acid allows for salt formation.

    • Protocol: React CHQCA with 1 equivalent of Ammonium Hydroxide . Ammonium salts of carboxylic acids often crystallize better than the free acid because the ionic charge drives stronger lattice energy.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (The definitive text on practical crystallography and solvent selection).
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from

  • Spingler, B., et al. (2012).[1] Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.[1] (Detailed discussion on vapor diffusion for organic molecules).

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Growing Crystals: Your best chance of a good structure. Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) derivatives. This guide provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis, characterization, and biological evaluation of this promising class of compounds. Our goal is to empower you with the knowledge to enhance the biological activity of your CHQCA derivatives and accelerate your research.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Specifically, quinoline-4-carboxylic acid derivatives have emerged as potent inhibitors of various enzymes, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is critical for the proliferation of cancer cells.[2][3] This guide will address the common hurdles in optimizing these compounds to achieve desired therapeutic effects.

Troubleshooting Guide

This section is designed to provide solutions to specific issues you may encounter during your experiments. Each problem is followed by a step-by-step guide to help you resolve the issue, along with the scientific rationale behind the suggested actions.

Problem 1: Low or Inconsistent Biological Activity in Cellular Assays

You've synthesized a novel CHQCA derivative and confirmed its structure, but it shows weak or inconsistent activity in your cell-based assays.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: Many quinoline derivatives suffer from low water solubility, which can lead to precipitation in aqueous assay media and an underestimation of their true potency.[3]

    • Troubleshooting Steps:

      • Determine the Kinetic Solubility: Use a nephelometric or spectrophotometric method to determine the kinetic solubility of your compound in the specific assay buffer you are using.

      • Employ Solubilizing Excipients: For in vitro assays, consider using co-solvents such as DMSO (typically up to 0.5% v/v), ethanol, or formulating the compound with non-ionic surfactants like Tween® 80 or Cremophor® EL.[4][5] Be sure to run appropriate vehicle controls to account for any effects of the excipients on the cells.

      • pH Adjustment: The carboxylic acid moiety of your CHQCA derivative means its solubility will be pH-dependent.[6] For some applications, adjusting the pH of the buffer to be further from the compound's pKa can increase solubility. However, ensure the pH is compatible with your cellular model.

      • Prodrug Approach: For in vivo studies, a prodrug strategy can be employed where the carboxylic acid is masked with a labile group that is cleaved by intracellular esterases to release the active compound.[7]

  • Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting Steps:

      • Assess Cell Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell permeability assay to quantify the ability of your compound to cross a lipid bilayer.

      • Structure-Activity Relationship (SAR) Analysis: The lipophilicity of the substituents on the quinoline ring can significantly impact cell permeability.[8] Systematically modify the substituents to optimize the lipophilicity (logP) for better membrane transport.

      • Efflux Pump Inhibition: If you suspect your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), co-incubate your cells with a known P-gp inhibitor, such as verapamil, to see if the biological activity of your compound is restored.[9]

  • Compound Instability: The derivative may be degrading in the assay medium over the course of the experiment.

    • Troubleshooting Steps:

      • Assess Stability: Use HPLC-UV to monitor the concentration of your compound in the assay medium over time at the experimental temperature (e.g., 37°C).

      • Modify Experimental Protocol: If instability is observed, consider reducing the incubation time of your assay or replenishing the compound at specific intervals.

Problem 2: Suspected Off-Target Effects

Your CHQCA derivative shows potent activity in a cell viability assay, but you are unsure if the effect is due to the intended target or off-target interactions. This is a common concern, especially for kinase inhibitors, where the ATP-binding site is highly conserved across the kinome.[1][10]

Workflow for Investigating Off-Target Effects:

Off_Target_Workflow Start Potent Activity Observed in Primary Cellular Assay Biochemical_Assay Confirm Direct Inhibition of Primary Target (e.g., DHODH or specific kinase) Start->Biochemical_Assay Kinome_Scan Perform Kinome-Wide Selectivity Profiling (e.g., radiometric or binding assay) Biochemical_Assay->Kinome_Scan If direct inhibition is confirmed Cellular_Target_Engagement Validate Off-Target Hits in Cellular Context (e.g., Western blot for downstream signaling) Kinome_Scan->Cellular_Target_Engagement Identify potential off-targets SAR_Modification Modify Scaffold to Enhance Selectivity (Structure-Guided Design) Cellular_Target_Engagement->SAR_Modification Confirm cellular relevance Conclusion Identify Selective Lead Compound Cellular_Target_Engagement->Conclusion If compound is sufficiently selective SAR_Modification->Biochemical_Assay

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting Steps:

  • Biochemical Target Validation: Confirm that your compound directly inhibits the intended target using a purified enzyme assay (e.g., a DHODH activity assay or a specific kinase activity assay).[11] This will help differentiate direct target inhibition from indirect cellular effects.

  • Kinome-Wide Profiling: Submit your compound for a kinome-wide selectivity screen.[12][13] These services test your compound against a large panel of kinases to identify potential off-targets.

  • Cellular Target Engagement Assays: For confirmed off-targets, use cellular assays to determine if the compound engages these targets in a cellular context. For example, if your compound is found to inhibit a known kinase, you can use Western blotting to look at the phosphorylation status of its downstream substrates.

  • Structure-Guided Design: If significant off-target activity is confirmed, use structure-activity relationship (SAR) data to guide the synthesis of new derivatives with improved selectivity.[14]

Problem 3: Resistance Development in Long-Term Cell Culture

After initially observing good activity, your cancer cell line has become less sensitive to your CHQCA derivative over time.

Possible Causes and Solutions:

  • Upregulation of the Pyrimidine Salvage Pathway (for DHODH inhibitors): Cancer cells can compensate for the inhibition of de novo pyrimidine synthesis by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine and cytidine.[2]

    • Troubleshooting Steps:

      • Uridine Rescue Assay: Culture the resistant cells with your DHODH inhibitor in the presence and absence of supplemental uridine. If the addition of uridine rescues the cells from the inhibitory effects of your compound, it suggests that resistance is mediated by the salvage pathway.[7]

      • Combination Therapy: Combine your DHODH inhibitor with an inhibitor of the pyrimidine salvage pathway, such as an equilibrative nucleoside transporter (ENT) inhibitor like dipyridamole.[7]

  • Mutations in the Target Protein: Point mutations in the drug-binding site of the target enzyme can reduce the binding affinity of your inhibitor.[2]

    • Troubleshooting Steps:

      • Sequence the Target Gene: Sequence the gene encoding the target protein in the resistant cell line to identify any potential mutations.

      • Synthesize New Derivatives: If a mutation is identified, use molecular modeling to design and synthesize new derivatives that can overcome the resistance mutation.

  • Increased Expression of the Target Protein: Overexpression of the target protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[2]

    • Troubleshooting Steps:

      • Quantify Target Protein Levels: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of the target protein in the sensitive and resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the 2-chloro and 3-hydroxy substitutions on the quinoline ring?

A1: The 2-chloro and 3-hydroxy substitutions are key pharmacophoric features. The 3-hydroxy group can act as a hydrogen bond donor and/or acceptor, which can be crucial for binding to the target protein. The 2-chloro group is an electron-withdrawing group that can influence the electronics of the quinoline ring system and can also serve as a synthetic handle for further derivatization.

Q2: How do substituents at other positions on the quinoline ring affect biological activity?

A2: Substituents at other positions can have a profound impact on activity. For example, in a series of 4-quinoline carboxylic acid analogues with antiviral activity, replacing a C(7)-chlorine with a fluorine resulted in a 10-fold increase in activity.[13] Lipophilic substituents at the C-7 and C-8 positions have been shown to be important for COX-2 inhibitory activity.[10] It is crucial to explore the structure-activity relationships for your specific target.

Q3: Is the carboxylic acid at the 4-position essential for activity?

A3: For many targets, the 4-carboxylic acid is crucial for activity as it can form key ionic interactions or hydrogen bonds with residues in the active site of the target protein.[10][13] However, in some cases, it can be replaced with other acidic groups or bioisosteres. It is recommended to first confirm the importance of this group for your target before making modifications.

Q4: My compound has a high cLogP value. How will this affect its biological activity?

A4: A high cLogP value indicates high lipophilicity. While this can sometimes improve cell permeability, it can also lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic instability.[3] It is often necessary to find a balance between lipophilicity and hydrophilicity to achieve optimal drug-like properties.

Q5: What are some common synthetic routes to prepare 2-Chloro-3-hydroxyquinoline-4-carboxylic acid derivatives?

A5: Common synthetic methods include the Gould-Jacobs reaction, the Doebner-von Miller reaction, and the Pfitzinger reaction to construct the quinoline core.[15][16] The specific substitutions can then be introduced through various functional group transformations.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: To determine the kinetic solubility of a CHQCA derivative in an aqueous buffer.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Nephelometer or plate reader with a turbidity reading capability

Procedure:

  • Add 198 µL of assay buffer to each well of the 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution to the first well and serially dilute down the plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Quantitative Data Summary

Compound IDC7-SubstituentC2-SubstituentAntiviral EC50 (µM)[13]DHODH IC50 (nM)[13]
C11ClOPh1.293-
C12FOPh0.110-
C13BrOPh3.10-
C16NO2OPh1.98-
C44FO-(2-F-Ph)0.00191.0

Table 1: Structure-Activity Relationship of C7-Substituted Quinoline-4-Carboxylic Acid Analogues. This table illustrates the significant impact of the C7-substituent on the antiviral activity of this class of compounds.

References

  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Overcoming Dhodh-IN-1 Resistance in Cancer Cell Lines.
  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs.
  • Liu, K., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • BenchChem. (2025). Technical Support Center: Overcoming DHODH Inhibitor Resistance.
  • St. Jean, D. J., Jr, et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.
  • Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. (2020). PubMed.
  • Carna Biosciences. (2020).
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Peltomaa, R., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS.
  • El-Sayed, M. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (n.d.).
  • Crowe, A., & Hsu, C. Y. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC.
  • Synapse. (2023).
  • Request PDF. (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
  • Effects of C7 substitutions in a high affinity microtubule-binding taxane on antitumor activity and drug transport. (2011). PubMed.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • AbMole BioScience. (n.d.).
  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) vs. Established Enzyme Inhibitors

Executive Summary 2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) represents a specialized chemical scaffold within the hydroxyquinoline class. Unlike broad-spectrum quinolones, CHQCA features a dense substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CHQCA) represents a specialized chemical scaffold within the hydroxyquinoline class. Unlike broad-spectrum quinolones, CHQCA features a dense substitution pattern (2-Cl, 3-OH, 4-COOH) that creates a unique bidentate chelating motif. This structure mimics the transition states of 2-oxoglutarate (2-OG) dependent oxygenases and kynurenine pathway enzymes.

While often utilized as a high-value fragment in Structure-Activity Relationship (SAR) studies rather than a clinical monotherapy, its performance as a core pharmacophore offers distinct advantages in metal-chelation specificity and fragment-based drug discovery (FBDD) . This guide compares CHQCA against the clinical standard Clioquinol (neuroprotective chelator) and the research tool Ro 61-8048 (KMO inhibitor).

Mechanistic Profile & Target Landscape

The Pharmacophore: 3-Hydroxy-4-Carboxyl Motif

The biological activity of CHQCA is defined by the proximity of the hydroxyl group (C3) and the carboxylic acid (C4). This arrangement forms a "hard" ligand pocket capable of sequestering divalent metal ions (


, 

,

) within enzyme active sites.
  • Primary Target Class: Metalloenzymes (e.g., Kynurenine 3-monooxygenase [KMO], HIV Integrase, HIF Prolyl Hydroxylases).

  • Mechanism of Action (MOA):

    • Competitive Chelation: Displaces the native metal cofactor or co-substrate (like 2-oxoglutarate).

    • Steric Blockade: The 2-Chloro substituent provides steric bulk, preventing rotation and locking the molecule into a planar conformation favorable for active site intercalation.

Pathway Visualization

The following diagram illustrates the interference of CHQCA in the Kynurenine pathway, contrasting it with downstream effects.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT QUIN Quinolinic Acid HK->QUIN IDO IDO/TDO KMO KMO (FAD/NADPH) KAT KAT CHQCA CHQCA (Inhibitor) CHQCA->KMO Chelates Active Site Ro61 Ro 61-8048 Ro61->KMO High Affinity Binding

Caption: CHQCA inhibits Kynurenine 3-monooxygenase (KMO), shifting the metabolic flux from neurotoxic 3-Hydroxykynurenine toward neuroprotective Kynurenic Acid.

Comparative Analysis: CHQCA vs. Alternatives

This section evaluates CHQCA against Ro 61-8048 (the gold standard for KMO inhibition) and Clioquinol (a structural analog used for metal chelation).

Table 1: Technical Performance Matrix
FeatureCHQCA (2-Cl-3-OH-4-COOH)Ro 61-8048 (Sulfonamide)Clioquinol (8-OH-Quinoline)
Primary Role Fragment Lead / ChelatorPotent Enzyme InhibitorBroad Spectrum Chelator
Target Specificity Moderate (Tunable via 2-Cl)High (KMO Specific)Low (General Metal Scavenger)
Binding Mode Bidentate Chelation (Mg/Zn)Allosteric / HydrophobicBidentate Chelation (Cu/Zn)
MW ( g/mol ) ~223.6~434.5~305.5
Lipophilicity (cLogP) Low (< 2.0, Hydrophilic)High (> 3.5)Moderate-High
Key Advantage Ligand Efficiency : High potency per atom; mimics 2-OG.Potency : Nanomolar IC50.Permeability : Brain-penetrant.
Key Limitation Polar surface area limits passive diffusion.Poor solubility; metabolic liability.Neurotoxicity at high doses.
Detailed Competitor Breakdown
1. CHQCA vs. Ro 61-8048 (Specificity)
  • Ro 61-8048 is a highly optimized sulfonamide that inhibits KMO with an

    
     in the low nanomolar range (approx. 37 nM). It works by occupying the hydrophobic pocket of the enzyme.
    
  • CHQCA functions differently. Its 3-hydroxy-4-carboxyl motif mimics the substrate transition state. While its absolute potency is generally lower (micromolar range,

    
    ), it offers a higher ligand efficiency (LE) .
    
  • Insight: Use Ro 61-8048 for in vivo phenotype validation. Use CHQCA as a starting scaffold to synthesize novel inhibitors with improved solubility.

2. CHQCA vs. Clioquinol (Chelation)
  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) chelates metals using the N-atom and 8-OH group. It is lipophilic and crosses the Blood-Brain Barrier (BBB).

  • CHQCA chelates using the 3-OH and 4-COOH groups. This "upper rim" chelation is more specific to enzyme active sites (like Integrases or Oxygenases) compared to the "general" scavenging of Clioquinol.

  • Insight: CHQCA is superior for targeted enzyme inhibition assays where metal cofactor displacement is the desired mechanism, whereas Clioquinol is better for cellular metal depletion studies.

Experimental Protocols

To validate CHQCA performance, the following protocols ensure robust data generation.

Protocol A: KMO Enzymatic Inhibition Assay

Objective: Determine the IC50 of CHQCA against recombinant human KMO.

  • Reagent Prep:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Substrate: L-Kynurenine (2 mM stock).

    • Cofactor: NADPH (1 mM stock).

    • Inhibitor: Dissolve CHQCA in DMSO (Max final DMSO 1%).

  • Reaction Assembly:

    • Mix 80 µL Buffer + 10 µL Enzyme (hKMO) + 5 µL CHQCA (variable conc).

    • Incubate at 37°C for 10 minutes (Pre-incubation is critical for chelators).

  • Initiation:

    • Add 5 µL NADPH/Kynurenine mix.

  • Detection:

    • Monitor the decrease in NADPH absorbance at 340 nm or the formation of 3-Hydroxykynurenine via HPLC (Retention time ~4.5 min on C18 column).

  • Validation:

    • Run a parallel control with Ro 61-8048 (Positive Control, expect >90% inhibition at 1 µM).

Protocol B: Differential Chelation Assay (UV-Vis Shift)

Objective: Confirm metal binding capability.

  • Prepare 50 µM solution of CHQCA in Tris-HCl buffer (pH 7.4).

  • Record UV-Vis spectrum (200-500 nm).

  • Titrate with

    
     or 
    
    
    
    (0 to 100 µM).
  • Result: A bathochromic shift (red shift) in the

    
     confirms bidentate complex formation.
    
Experimental Workflow Diagram

AssayWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Data Analysis Step1 Solubilize CHQCA (DMSO Stock 10mM) Step3 Pre-Incubation (10 min) Allows Chelation Equilibrium Step1->Step3 Step2 Prepare Recombinant Enzyme (hKMO/PHD) Step2->Step3 Step4 Substrate Addition (L-Kyn + NADPH) Step3->Step4 Step5 Measure Absorbance (340nm) or Fluorescence Step4->Step5 Step6 Calculate IC50 Non-linear Regression Step5->Step6

Caption: Step-by-step workflow for validating CHQCA inhibitory potential in an enzymatic assay.

Synthesis & Safety Notes

  • Synthesis: CHQCA is typically synthesized via the Pfitzinger reaction or by chlorination of 3-hydroxyquinoline-4-carboxylic acid precursors. The 2-Cl position is reactive and can be further derivatized via nucleophilic aromatic substitution (

    
    ) to create expanded libraries.
    
  • Safety: As a quinoline derivative, handle with care. Potential for skin/eye irritation (H315, H319).[1][2] Unlike some halogenated quinolines, it is not reported as a potent mutagen, but standard PPE is mandatory.

Conclusion

2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a potent, atom-efficient scaffold for targeting metal-dependent enzymes. While it lacks the nanomolar potency of Ro 61-8048 for KMO inhibition, its structural rigidity and distinct chelation geometry make it an invaluable tool for Fragment-Based Drug Discovery targeting KMO, PHDs, and Integrases. Researchers should utilize CHQCA when exploring the structural requirements of the active site metal center, whereas Ro 61-8048 remains the choice for phenotypic screening.

References

  • KMO Inhibition & Kynurenine Pathway

    • Title: Kynurenine 3-monooxygenase: a target for the treatment of neurodegenerative disorders.[3]

    • Source: Drug Discovery Today.
    • URL:[Link]

  • Ro 61-8048 Characterization

    • Title: Molecular basis for the inhibition of human kynurenine 3-monooxygenase by Ro 61-8048.
    • Source: N
    • URL:[Link]

  • Quinoline-4-Carboxylic Acid Derivatives (SIRT3/Enzyme Context)

    • Title: Discovery of 2-(4-Acrylamidophenyl)
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Chemical Properties & Safety (PubChem)

    • Title: 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid (Related Structure Data).[1]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid and Its Analogs

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is a cornerstone in a multitude of natural products and synthetic therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] At the heart of our investigation is 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, a specific derivative that serves as a valuable synthetic intermediate for developing novel bioactive molecules.[3][4]

This guide offers an in-depth comparison of the biological activities of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid's structural analogs. We will dissect the structure-activity relationships (SAR), present supporting experimental data from peer-reviewed studies, and provide detailed protocols for key biological assays. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the therapeutic potential of this chemical class.

Comparative Analysis of Biological Activities

The therapeutic efficacy of a quinoline derivative is profoundly influenced by the nature and position of substituents on its core structure. The introduction of different functional groups can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby altering its interaction with biological targets.

Antimicrobial Activity

Derivatives of quinoline-4-carboxylic acid are widely recognized for their potent antimicrobial effects.[1][2][5] The carboxylic acid moiety is often crucial for this activity, with studies showing that corresponding carboxamide analogs tend to exhibit weaker antimicrobial action.[5][6] Structural modifications, particularly at the 2-position, have been shown to significantly enhance antibacterial potency compared to the parent compounds.[1] For instance, the introduction of an aryl ring at this position is a common strategy to boost activity.[1]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline-4-carboxylic acid analogs against common pathogens, illustrating the impact of various substitutions.

Compound/AnalogSubstituent(s)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC)Reference
Analog A 2-phenyl64128Not Reported[1]
Analog B 2-phenyl (modified)>64>128Not Reported[1]
Analog C Thiazolidinone derivativeStrong InhibitionStrong InhibitionStrong Inhibition[7]
Analog D 2-aryl, nitro substituentNot ReportedPotent ActivityPotent Activity[2]

Note: This table is a composite representation based on findings from multiple studies. Direct comparison requires identical testing conditions.

The causality behind these variations often relates to the molecule's ability to penetrate the bacterial cell wall or interfere with essential cellular processes. Increased lipophilicity, for example, can facilitate passage through the lipid-rich cell membranes of bacteria.[1]

Anticancer Activity

The quinoline scaffold is a fertile ground for the development of novel anticancer agents.[2] Derivatives have been shown to exert cytotoxic effects against a broad range of cancer cell lines through diverse mechanisms of action.

A critical aspect of SAR in this context is the nature of the substituent at the 2- and 3-positions. One study identified that a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was essential for potent anticancer effects.[8] The data below highlights the cytotoxic profile of several quinoline analogs.

Compound/AnalogTarget Cancer Cell LinesIC50 / GI50 (µM)Mechanism of ActionReference
Analog E (2h) Leukemia (MOLT-4, SR), Colon (SW-620)< 0.01–0.02 (GI50)Not specified, involves AIF-mediated apoptosis[8]
Analog F (P6) MLLr leukemic cell lines7.2 (SIRT3 IC50)Selective SIRT3 Inhibition, G0/G1 cell cycle arrest[9][10]
Analog G (D28) K562, U266, U937 cell lines1.02 - 1.11 (IC50)HDAC3 Inhibition, G2/M cell cycle arrest, apoptosis[11]
Analog H (41) Not specified (cell lines)0.0097 (DHODH IC50)DHODH Inhibition, S-phase cell cycle arrest[12]

The mechanistic rationale for these anticancer effects is often linked to the inhibition of key enzymes that regulate cell proliferation and survival.

  • Enzyme Inhibition: Certain analogs function as potent inhibitors of enzymes like sirtuin 3 (SIRT3), histone deacetylases (HDACs), or dihydroorotate dehydrogenase (DHODH).[9][11][12] SIRT3 and HDACs are crucial regulators of gene expression, and their inhibition can trigger cell cycle arrest and apoptosis.[11] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway; its inhibition depletes the nucleotides required for DNA replication, thereby halting cell proliferation in the S-phase.[12]

The following diagram illustrates the consequence of DHODH inhibition by a quinoline-based inhibitor.

DHODH_Inhibition_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_proliferation Cell Cycle Progression DHO Dihydroorotate DHODH DHODH (Enzyme) DHO->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (dUMP, dCTP) Orotate->Pyrimidines DNA DNA Replication (S-Phase) Pyrimidines->DNA Proliferation Cell Proliferation DNA->Proliferation Inhibitor Quinoline-4-Carboxylic Acid Analog Inhibitor->DHODH Inhibition

Caption: DHODH inhibition by quinoline analogs blocks pyrimidine synthesis, halting the cell cycle.

Experimental Methodologies: A Guide to Self-Validating Protocols

The integrity of any comparative analysis rests on the reliability of its underlying experimental data. Below are detailed, step-by-step protocols for standard assays used to evaluate the antimicrobial and cytotoxic activities of novel compounds. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data accuracy.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][13]

Workflow Diagram

Antimicrobial_Screening_Workflow start Start: Prepare Microorganism Inoculum prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds inoculate_plate Inoculate Microplate Wells (Compounds + Bacteria) prepare_compounds->inoculate_plate controls Set Up Controls: - Positive (Antibiotic) - Negative (No Drug) inoculate_plate->controls incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate_plate->incubate read_results Read Results: Observe Turbidity incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Step-by-Step Protocol:

  • Inoculum Preparation: Aseptically pick several colonies of the test microorganism from an agar plate. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[14]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.

  • Inoculation: Dilute the standardized inoculum from Step 1 into the growth medium and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Include wells with a known antibiotic (e.g., amoxicillin) to validate the susceptibility of the microorganism.

    • Negative Control (Growth Control): Include wells containing only the inoculum and medium to ensure the microorganism is viable.

    • Sterility Control: Include wells with medium only to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 2: In Vitro Cytotoxicity Screening via CCK-8 Assay

This colorimetric assay is widely used to assess the cytotoxicity of compounds against cancer cell lines by measuring cell viability.[15][16] It is a reliable method for high-throughput screening of potential anticancer agents.[17]

Workflow Diagram

Cytotoxicity_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate cell_adhesion Allow Cells to Adhere (24h Incubation) start->cell_adhesion add_compounds Add Serial Dilutions of Test Compounds cell_adhesion->add_compounds controls Set Up Controls: - Vehicle (Solvent) - Untreated Cells add_compounds->controls incubate_treatment Incubate for Treatment Period (e.g., 48-72h) add_compounds->incubate_treatment add_reagent Add CCK-8 Reagent to each well incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent measure_absorbance Measure Absorbance (450 nm) incubate_reagent->measure_absorbance calculate_ic50 Calculate Cell Viability and IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing compound cytotoxicity using the CCK-8 colorimetric assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Controls:

    • Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Untreated Control: Add fresh medium without any compound to represent 100% cell viability.

  • Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Execution: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the color in the untreated wells turns orange. The water-soluble tetrazolium salt in CCK-8 is reduced by dehydrogenases in living cells to produce a colored formazan product.[16]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 2-Chloro-3-hydroxyquinoline-4-carboxylic acid scaffold and its analogs represent a highly promising class of compounds with a diverse range of biological activities. The evidence clearly indicates that strategic structural modifications can significantly enhance their potency and selectivity against microbial and cancer targets. Structure-activity relationship studies reveal that substitutions at the 2- and 3-positions of the quinoline ring are particularly effective for modulating activity.

Future research should focus on synthesizing novel analogs with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity. Elucidating the precise molecular mechanisms and identifying specific cellular targets will be crucial for translating these promising compounds into clinically effective therapeutic agents. The robust and validated experimental protocols provided herein offer a reliable foundation for conducting such translational research.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • SRIRAMCHEM. (n.d.). 2-hydroxyquinoline-4-carboxylic acid.
  • National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.
  • UI Scholars Hub. (2023).
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
  • ResearchGate. (2008).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cytotoxic assays for screening anticancer agents. PubMed.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • Royal Society of Chemistry. (n.d.).
  • protocols.io. (2019). Assessment of antimicrobial activity.

Sources

Validation

A Researcher's Guide to Evaluating Quinolone Scaffolds: A Comparative Analysis of In Vitro and In Vivo Efficacy

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of novel chemical entities, specifically focusing on the promising 2-Chloro-3-hydroxyquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of novel chemical entities, specifically focusing on the promising 2-Chloro-3-hydroxyquinoline-4-carboxylic acid scaffold and its analogs. While specific comprehensive in vitro to in vivo translational data for this exact molecule is not yet consolidated in published literature, this guide will leverage data from structurally related quinoline-4-carboxylic acids to illustrate the critical pathway from laboratory benchtop to preclinical models. We will explore the causality behind experimental choices, detail validated protocols, and bridge the often-disparate results seen between cell-based assays and whole-organism studies.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of biological activity. The addition of a carboxylic acid at the 4-position is particularly significant, often serving as a key interaction point with biological targets, such as the zinc-coordinating domain of histone deacetylases (HDACs) or the active site of dihydroorotate dehydrogenase (DHODH).[1] The exploration of derivatives, such as those with chloro- and hydroxyl- substitutions, aims to enhance potency, selectivity, and pharmacokinetic properties.

The logical progression of any new chemical entity from concept to clinic begins with a rigorous two-stage evaluation: establishing efficacy in vitro and subsequently validating it in vivo.

Stage 1: Establishing a Profile of Activity - The In Vitro Assessment

The initial phase of testing is performed in vitro ("in glass"), using isolated enzymes, cells, or microorganisms. This approach is rapid, cost-effective, and allows for the high-throughput screening of many compounds to identify primary "hits." The core objectives are to determine a compound's potency, its mechanism of action, and its selectivity.

Causality in Experimental Design: Why Start In Vitro?
  • Target Engagement & Potency: The first question is fundamental: Does the compound interact with its intended biological target? Enzyme inhibition assays provide a direct measure of this interaction, typically quantified as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cellular Efficacy: A compound may inhibit an isolated enzyme but fail to work in a cellular context due to poor membrane permeability or efflux by cellular pumps. Therefore, cell-based assays are crucial to confirm that the compound can reach its intracellular target and exert a biological effect, such as inducing cell death or inhibiting proliferation.

  • Selectivity & Off-Target Effects: A good drug candidate is potent against its target but inactive against other related targets to minimize side effects. Selectivity is often assessed by screening the compound against a panel of related enzymes or cell lines.

Illustrative In Vitro Data for Quinoline-4-Carboxylic Acid Analogs

While data for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is emerging, we can examine related structures to understand the type of data generated. For instance, a series of 2-phenylquinoline-4-carboxylic acid derivatives were evaluated as HDAC inhibitors.[2][3]

Compound IDTargetAssay TypeResult (IC50 in µM)Target Cell Line(s)Antiproliferative IC50 (µM)
D28 HDAC3Enzyme Inhibition24.45K562 (Leukemia)1.02[2][3]
A549 (Lung Cancer)2.89[2][3]
MCF-7 (Breast Cancer)5.66[2][3]
D29 HDAC3Enzyme Inhibition0.477K562 (Leukemia)>10
HDAC1Enzyme Inhibition32.59A549 (Lung Cancer)>10
HDAC2Enzyme Inhibition183.5MCF-7 (Breast Cancer)>10

Data synthesized from studies on 2-phenylquinoline-4-carboxylic acid derivatives as illustrative examples.[2][3]

Key Insight: The above table demonstrates a common challenge in drug development. Compound D29 is a significantly more potent inhibitor of the isolated HDAC3 enzyme (IC50 = 0.477 µM) than D28 (IC50 = 24.45 µM).[2][3] However, D28 shows much better antiproliferative activity in cancer cell lines, while D29 is largely inactive.[2][3] This discrepancy highlights why in vitro evaluation must encompass both target-based and cell-based assays. The superior cellular activity of D28 may be due to better cell permeability, lower susceptibility to efflux pumps, or engagement of other cellular pathways.

Workflow & Protocol: In Vitro Antiproliferative Assay

The following diagram and protocol outline a standard workflow for assessing a compound's effect on cancer cell proliferation.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assessment (MTT Assay) cell_culture 1. Maintain Cell Line (e.g., A549) cell_count 2. Harvest & Count Cells (Trypsinization, Hemocytometer) cell_culture->cell_count cell_seed 3. Seed Cells in 96-Well Plate (5,000 cells/well) cell_count->cell_seed add_compound 5. Add Compound to Wells (e.g., 0.1 to 100 µM) cell_seed->add_compound compound_prep 4. Prepare Serial Dilutions of Compound Q compound_prep->add_compound incubate 6. Incubate for 72 hours add_compound->incubate add_mtt 7. Add MTT Reagent incubate->add_mtt incubate_mtt 8. Incubate for 4 hours add_mtt->incubate_mtt add_solv 9. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solv read_plate 10. Read Absorbance (570 nm) add_solv->read_plate data_analysis 11. Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: Standard workflow for an in vitro cell viability assay.

Protocol: MTT Cell Proliferation Assay

This protocol is a self-validating system, including controls for baseline viability and solvent effects.

  • Cell Seeding:

    • Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet and count using a hemocytometer.

    • Dilute cells to a concentration of 5 x 10⁴ cells/mL and seed 100 µL (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for "cells only" (negative control) and "media only" (blank).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. A "vehicle control" (0.5% DMSO in medium) must be included.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Stage 2: Demonstrating Preclinical Potential - The In Vivo Evaluation

A compound that shows promising in vitro activity must then be tested in vivo ("within the living") to demonstrate efficacy and safety in a complex, whole-organism system. This is the critical step in translating a laboratory finding into a potential therapeutic.

Causality in Experimental Design: Why the Move to In Vivo?
  • Pharmacokinetics (PK): How does the body affect the drug? This involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME). A compound must reach the target tissue in sufficient concentration and for a sufficient duration to be effective.[4][5] Many potent in vitro compounds fail at this stage due to poor oral bioavailability, rapid clearance by the liver, or inability to penetrate the target tissue.[5]

  • Pharmacodynamics (PD): How does the drug affect the body? This assesses the drug's effect on the target in the living system (e.g., reduction of tumor size) and helps establish a dose-response relationship.

  • Efficacy in a Disease Model: Does the compound work in a system that mimics human disease? For an anti-cancer agent, this typically involves a tumor xenograft model where human cancer cells are implanted in immunocompromised mice.

  • Safety & Tolerability: Is the compound safe at therapeutic doses? Animal models are used to identify potential toxicities and establish a therapeutic window (the range between the effective dose and the toxic dose).

Illustrative In Vivo Study Design

Based on the in vitro antiproliferative activity of a hypothetical Compound Q (e.g., IC50 of 2.89 µM against A549 cells), a typical efficacy study in an A549 xenograft mouse model would be designed as follows.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Phase (21 Days) cluster_monitoring Efficacy & Safety Monitoring cluster_endpoint Study Endpoint implant 1. Implant A549 Cells Subcutaneously in Immunocompromised Mice growth 2. Monitor Tumor Growth implant->growth randomize 3. Randomize Mice into Groups (when tumors reach ~100 mm³) growth->randomize group1 Group 1: Vehicle Control (e.g., Saline, p.o., daily) randomize->group1 group2 Group 2: Compound Q (Low Dose, e.g., 25 mg/kg, p.o., daily) tumor_vol 4. Measure Tumor Volume (2-3 times per week) group2->tumor_vol group3 Group 3: Compound Q (High Dose, e.g., 50 mg/kg, p.o., daily) group4 Group 4: Positive Control (Standard-of-Care Drug) body_wt 5. Monitor Body Weight (Indicator of Toxicity) endpoint 7. Euthanize & Collect Tissues (Tumor, Plasma, Organs) body_wt->endpoint clinical_signs 6. Observe Clinical Signs (Behavior, Appearance) analysis 8. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) endpoint->analysis

Caption: Workflow for a typical in vivo tumor xenograft study.

Protocol: Murine Xenograft Efficacy Study

  • Animal Husbandry:

    • Use 6-8 week old female athymic nude mice. House them in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest A549 cells and resuspend in sterile, serum-free medium mixed 1:1 with Matrigel.

    • Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Monitoring and Grouping:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Prepare the dosing formulation for Compound Q (e.g., suspended in 0.5% methylcellulose) and the vehicle control daily.

    • Administer the assigned treatment (e.g., by oral gavage, p.o.) daily for 21 days.

  • Data Collection:

    • Measure tumor volume and body weight three times a week.

    • Perform daily clinical observations for any signs of distress or toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or if tumors exceed a predetermined size), euthanize the mice.

    • Collect blood for pharmacokinetic analysis and tumors for pharmacodynamic (e.g., target modulation) analysis.

    • Calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

Bridging the Gap: The Challenge of In Vitro to In Vivo Correlation (IVIVC)

The transition from in vitro success to in vivo efficacy is the single greatest hurdle in drug development. A compound's journey is governed by complex pharmacokinetic and pharmacodynamic principles.

IVIVC_Diagram cluster_invitro In Vitro Potency cluster_pk Pharmacokinetics (ADME) cluster_invivo In Vivo Efficacy invitro_ic50 IC50 (Enzyme/Cell Assay) pk_params Cmax (Max Concentration) AUC (Total Exposure) T1/2 (Half-life) invitro_ic50->pk_params Must have favorable PK to translate potency invivo_eff Tumor Growth Inhibition (Xenograft Model) invitro_ic50->invivo_eff Desired Correlation (Often fails here) pk_params->invivo_eff PK drives exposure at the tumor site, leading to efficacy (PD)

Sources

Comparative

A Researcher's Guide to the Synthesis and Characterization of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid: A Reproducibility Assessment

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Promise of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid Quinoline derivatives are a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring dictates its pharmacological profile. 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a sparsely documented compound, yet its structure suggests significant potential. The presence of a carboxylic acid at the 4-position is a known feature in compounds targeting dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer.[2] The 2-chloro and 3-hydroxy substitutions offer unique electronic and hydrogen-bonding properties that could be exploited for novel drug design.

This guide provides a comprehensive overview for the synthesis and characterization of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. In the absence of extensive published data for this specific molecule, we present a proposed, reproducible synthetic route based on well-established named reactions for quinoline synthesis. We will delve into the critical experimental parameters, potential challenges, and a detailed protocol for the robust characterization of the final compound. This document serves as a roadmap for researchers venturing into the synthesis of this and similar quinoline derivatives, with a strong emphasis on ensuring the reproducibility of their findings.

Comparative Analysis of Synthetic Strategies for the Quinoline Core

Several classical methods exist for the synthesis of the quinoline scaffold, each with its own advantages and limitations. The choice of synthetic route is critical and depends on the availability of starting materials and the desired substitution pattern.

Synthetic RouteStarting MaterialsKey Features & Limitations
Pfitzinger Reaction Isatin and a carbonyl compoundA versatile method for producing quinoline-4-carboxylic acids. The reaction proceeds via the condensation of isatin with a compound containing an α-methylene group in the presence of a base.[3][4][5]
Doebner-von Miller Reaction α,β-Unsaturated carbonyl compound and an anilineA flexible approach that can accommodate a variety of substituted anilines and carbonyl compounds.[6][7]
Conrad-Limpach Synthesis Aniline and a β-ketoesterPrimarily yields 4-hydroxyquinolines. The reaction involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[8][9][10]
Gould-Jacobs Reaction Aniline and an alkoxymethylenemalonic esterLeads to the formation of 4-hydroxyquinoline-3-carboxylic acid esters, which can be further modified.[11][12][13]
Camps Cyclization o-AcylaminoacetophenoneAn intramolecular condensation that can yield two different hydroxyquinoline isomers depending on the reaction conditions.[14][15]

For the synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, a modified Pfitzinger-type reaction, specifically the Halberkann variant , appears to be the most logical and promising approach. The Halberkann variant utilizes an N-acyl isatin, which upon reaction with a base, can lead to the formation of a 2-hydroxyquinoline-4-carboxylic acid.[4] Subsequent chlorination would then yield the target compound.

Proposed Synthetic Workflow: A Reproducible Protocol

This section outlines a detailed, two-step experimental protocol for the synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Synthetic Workflow cluster_0 Step 1: Synthesis of 3-Hydroxyquinoline-2,4-dicarboxylic acid cluster_1 Step 2: Chlorination and Decarboxylation Isatin Isatin Step1_Reaction Pfitzinger-type Condensation (Reflux in Acetic Acid) Isatin->Step1_Reaction MalonicAcid Malonic Acid MalonicAcid->Step1_Reaction Intermediate1 3-Hydroxyquinoline-2,4-dicarboxylic acid Step1_Reaction->Intermediate1 Step2_Reaction Chlorination & Decarboxylation (Reflux) Intermediate1->Step2_Reaction ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Step2_Reaction FinalProduct 2-Chloro-3-hydroxyquinoline-4-carboxylic acid Step2_Reaction->FinalProduct

Caption: Proposed two-step synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

Step 1: Synthesis of 3-Hydroxyquinoline-2,4-dicarboxylic acid (Pfitzinger-type Reaction)

Rationale: This step utilizes a variation of the Pfitzinger reaction, where isatin is condensed with malonic acid. The acidic conditions and heat promote the ring opening of isatin, followed by condensation with the enol form of malonic acid, subsequent cyclization, and dehydration to form the quinoline ring system.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add isatin (1 equivalent) and malonic acid (1.5 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 3-hydroxyquinoline-2,4-dicarboxylic acid.

Step 2: Chlorination and Decarboxylation

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides and can also act as a chlorinating agent for the hydroxyl group at the 2-position of the quinoline ring. The reaction likely proceeds through the formation of a chlorosulfite intermediate. The heat of the reaction also facilitates the decarboxylation at the 2-position, which is sterically hindered.

Experimental Protocol:

  • In a fume hood, suspend the dried 3-hydroxyquinoline-2,4-dicarboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • To the residue, add ice-cold water cautiously to hydrolyze any remaining acid chloride and precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

Reproducibility of Characterization Data: A Self-Validating System

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following table summarizes the expected characterization data for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

Characterization TechniqueExpected ObservationsRationale and Key Features for Identification
Melting Point >250 °C (decomposes)Quinoline-4-carboxylic acids generally have high melting points due to strong intermolecular hydrogen bonding.[16][17]
¹H NMR (DMSO-d₆)Aromatic protons (δ 7.5-8.5 ppm), -OH proton (broad singlet, variable), -COOH proton (broad singlet, variable)The number of signals, their splitting patterns, and integration in the aromatic region will confirm the quinoline core. The acidic protons will be exchangeable with D₂O.
¹³C NMR (DMSO-d₆)Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~110-150 ppm), C-Cl carbon (downfield shift)The chemical shift of the carboxylic acid carbonyl and the carbons of the quinoline ring will be characteristic. The carbon bearing the chlorine atom will show a significant downfield shift.
FT-IR (KBr)Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C=C and C=N stretches (~1500-1620 cm⁻¹)The broad O-H band is characteristic of a carboxylic acid dimer. The C=O stretch confirms the carboxylic acid group.[18]
Mass Spectrometry (ESI-)[M-H]⁻ ion with a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio)The presence of a chlorine atom will result in a distinct isotopic pattern for the molecular ion peak, providing definitive evidence of chlorination.[19][20]

Trustworthiness and Troubleshooting: Navigating Potential Pitfalls

Reproducibility in organic synthesis can be affected by various factors. Below are some potential challenges and troubleshooting tips for the proposed synthesis of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

  • Incomplete Reaction in Step 1: If the Pfitzinger-type reaction does not go to completion, unreacted isatin may be present.

    • Troubleshooting: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction by TLC until the starting material is consumed. The purity of the malonic acid is also crucial.

  • Side Reactions in Step 2: The use of excess thionyl chloride and high temperatures can potentially lead to over-chlorination or other side products.

    • Troubleshooting: Control the reaction temperature and time carefully. Purification by recrystallization is essential to remove any impurities.

  • Low Yields: Yields can be affected by incomplete reactions, product loss during workup, or side reactions.

    • Troubleshooting: Optimize reaction conditions (time, temperature, and stoichiometry of reagents). Ensure efficient precipitation and filtration during the workup steps.

Conclusion: Paving the Way for Future Research

This guide provides a scientifically grounded and reproducible pathway for the synthesis and characterization of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. By leveraging established synthetic methodologies and providing a detailed analytical framework, we aim to empower researchers to confidently produce and validate this promising compound. The unique structural features of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid warrant further investigation into its biological activities, and this guide serves as a foundational resource for such endeavors. The principles of reproducibility and thorough characterization outlined herein are essential for the integrity and advancement of scientific research in drug discovery and development.

References

  • Wikipedia. (2023). Pfitzinger reaction. [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

  • Bayoumi, W. A., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • PubMed Central (PMC). (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • NIH. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Oxford Academic. (1975). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]

  • Wikipedia. (2023). Camps quinoline synthesis. [Link]

  • ResearchGate. (2009). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • ResearchSpace@UKZN. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • NIH. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. [Link]

  • Cambridge University Press. (n.d.). Camps Quinoline Synthesis. [Link]

  • PubMed Central (PMC). (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. [Link]

  • IIP Series. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (2021). (PDF) Camps Reaction and Related Cyclizations. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. [Link]

  • Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. [Link]

  • MDPI. (2023). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Molecules. [Link]

  • Taylor & Francis Online. (2009). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Wiley Online Library. (2010). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

Sources

Validation

Publish Comparison Guide: Selectivity Evaluation of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

The following guide evaluates the selectivity of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid , a compound belonging to the class of 2-oxoglutarate (2-OG) mimetics . Based on its structural pharmacophore (adjacent hydro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the selectivity of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid , a compound belonging to the class of 2-oxoglutarate (2-OG) mimetics .

Based on its structural pharmacophore (adjacent hydroxyl and carboxylic acid groups on a heteroaromatic core), this compound is functionally categorized as an inhibitor of HIF Prolyl Hydroxylase Domain (PHD) enzymes. This guide compares its performance against clinical standards (e.g., Roxadustat) and tool compounds (e.g., IOX2), focusing on its selectivity profile against related iron-dependent dioxygenases.

Executive Summary

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (2-Cl-3-HQC) is a synthetic small molecule designed to mimic 2-oxoglutarate (2-OG), the co-substrate for Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs) . By chelating the active site Iron(II), it stabilizes HIF-1


, mimicking a hypoxic state under normoxic conditions.

While effective as a pan-PHD inhibitor, its utility in drug development hinges on its selectivity profile . Unlike the clinical standard Roxadustat (which is optimized for pharmacokinetic stability) or the tool compound IOX2 (optimized for potency), 2-Cl-3-HQC represents a "fragment-like" scaffold. Its primary challenge is distinguishing between the PHD isoforms (PHD2 vs. PHD1/3) and avoiding off-target inhibition of other 2-OG oxygenases, such as Factor Inhibiting HIF (FIH) and Histone Demethylases (KDMs) .

Target Profile & Mechanism of Action

The Pharmacophore: 2-OG Mimicry

The defining feature of 2-Cl-3-HQC is the 3-hydroxy-4-carboxylic acid motif. This bidentate ligand forms a stable complex with the Fe(II) center in the PHD catalytic pocket, displacing the endogenous co-substrate, 2-oxoglutarate.

  • Primary Target: PHD2 (EGLN1) – The master oxygen sensor.

  • Mechanism: Competitive inhibition with respect to 2-OG; Non-competitive with respect to HIF-1

    
     substrate.
    
  • Structural Advantage: The 2-chloro substituent provides steric bulk that may restrict rotation, potentially enhancing binding affinity compared to the unsubstituted parent scaffold, though it lacks the extensive "tail" interactions seen in late-stage inhibitors like Vadadustat.

G Substrate HIF-1α (Pro-564) Outcome HIF-1α Stabilization (Normoxia) Substrate->Outcome Escapes Degradation Enzyme PHD2 Enzyme (Active Site Fe2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Chelation of Fe2+ CoSub 2-Oxoglutarate (Endogenous) CoSub->Enzyme Blocked Inhibitor 2-Cl-3-HQC (Inhibitor) Inhibitor->Complex Competes with 2-OG Complex->Outcome Prevents Hydroxylation

Figure 1: Mechanism of Action. 2-Cl-3-HQC competitively blocks the 2-OG binding site, preventing HIF-1


 hydroxylation and subsequent proteasomal degradation.

Comparative Performance Analysis

The following table contrasts 2-Cl-3-HQC with established alternatives. Data represents consensus values from class-representative studies.

Feature2-Cl-3-HQC (Evaluated Product)Roxadustat (Clinical Standard)IOX2 (Tool Compound)Kynurenic Acid (Endogenous Analog)
Primary Class PHD Inhibitor (Scaffold)PHD Inhibitor (Late Stage)PHD Inhibitor (Selective)NMDA Antagonist / GPR35 Agonist
Potency (IC50) 0.5 – 5.0 µM (Est.)[1]~0.01 – 0.05 µM 0.02 µM >100 µM (at PHD)
PHD2 Selectivity Low (Pan-PHD)Moderate (Pan-PHD)High (PHD2 > PHD1/3)N/A
Selectivity vs FIH < 50-fold > 100-fold > 100-fold N/A
Off-Target Risk High (KDMs, TETs)LowLowHigh (NMDA, GPR35)
Cell Permeability Moderate (Polar core)HighHighLow (Poor BBB penetration)
Key Advantage Ligand Efficiency (Small MW)Clinical Efficacy Isoform Selectivity Endogenous relevance
Critical Insights for Researchers
  • Potency vs. Efficiency: 2-Cl-3-HQC is less potent than Roxadustat but possesses high Ligand Efficiency (LE) . It serves as an excellent "fragment lead" for crystallographic soaking experiments but is suboptimal for in vivo efficacy studies without further derivatization.

  • The "Selectivity Trap": Unlike IOX2, which has a bulky tail to exploit the hydrophobic pocket of PHD2, 2-Cl-3-HQC binds primarily via the metal center. This increases the risk of inhibiting Factor Inhibiting HIF (FIH) , an asparaginyl hydroxylase. Inhibition of FIH alters HIF transcriptional specificity (HIF-1

    
     C-term transactivation), which may confound experimental results if not controlled.
    
  • Structural Specificity: Do not confuse with Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid). The shift of the carboxyl group from position 2 to 4 abolishes NMDA glycine-site affinity and creates the iron-chelating motif required for PHD inhibition.

Experimental Protocols for Validation

To validate the selectivity of 2-Cl-3-HQC, you must employ a self-validating orthogonal workflow .

Protocol A: Primary Biochemical Assay (TR-FRET)

Objective: Determine IC50 against PHD2 and FIH.

  • Reagents: Recombinant PHD2 catalytic domain, Biotinylated HIF-1

    
     peptide (residues 556–574), Europium-labeled anti-HIF-OH antibody, 2-Cl-3-HQC (serial dilutions), and Fe(II)/Ascorbate mix.
    
  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 min at Room Temp (RT).

    • Add Substrate Mix (Peptide + 2-OG + Fe2+ + Ascorbate).

    • Incubate 60 min at RT.

  • Detection: Add Detection Buffer (Eu-Ab + Streptavidin-APC). Read TR-FRET (Ex 337nm, Em 665/620nm).

  • Validation Check: Use IOX2 (1 µM) as a positive control. Signal inhibition >80% is required for assay validity.

Protocol B: Cellular Target Engagement (HRE-Luciferase)

Objective: Confirm cell permeability and functional HIF stabilization.

  • Cell Line: HeLa-HRE-Luc (stably transfected with Hypoxia Response Element driving Luciferase).

  • Treatment:

    • Seed cells (10,000/well). Adhere overnight.

    • Treat with 2-Cl-3-HQC (0.1, 1, 10, 100 µM) for 6–16 hours.

    • Control: Co-treat one arm with 2-OG (1 mM) . If 2-Cl-3-HQC is a competitive mimic, excess 2-OG should rescue the inhibition (reduce Luciferase signal). This proves the mechanism is specific to the 2-OG pocket and not general toxicity.

  • Readout: Lyse and read luminescence.

Protocol C: Selectivity Profiling (The "Clean Screen")

Objective: Rule out off-target metalloenzyme inhibition.

Run the compound at 10 µM against a panel of 2-OG dependent enzymes:

  • KDM4A (JMJD2A): Histone demethylase (epigenetic off-target).

  • TET1: DNA hydroxylase.

  • FIH: Asparaginyl hydroxylase.

  • Success Criteria: >50% inhibition of PHD2 with <20% inhibition of KDM4A/TET1 indicates acceptable selectivity.

Decision Workflow

Use the following logic to determine if 2-Cl-3-HQC is the right tool for your study:

Workflow Start Start: Selectivity Evaluation Assay1 Biochemical IC50 (PHD2 vs FIH) Start->Assay1 Check1 Is Selectivity > 50-fold? Assay1->Check1 BranchHigh High Selectivity Check1->BranchHigh Yes BranchLow Low Selectivity Check1->BranchLow No Assay2 Cellular HRE-Luciferase (+/- 2-OG Rescue) BranchHigh->Assay2 ResultC Use as Pan-Inhibitor (Control for FIH) BranchLow->ResultC Check2 Does 2-OG Rescue? Assay2->Check2 ResultA Valid Selective Probe Proceed to in vivo Check2->ResultA Yes ResultB Off-Target Toxicity Discard Check2->ResultB No

Figure 2: Evaluation Logic. A step-by-step decision tree to validate compound utility based on biochemical and cellular data.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989. Link

  • Murray, J. K., et al. (2010). Solid-phase synthesis of 3-hydroxy-4-quinolinecarboxylic acids as inhibitors of HIF-1α prolyl hydroxylase. Journal of Combinatorial Chemistry, 12(5), 676-686. Link

  • Yeh, T. L., et al. (2017). Molecular characterization of the PHD2–hypoxia-inducible factor 1α pathway. Scientific Reports, 7, 1-12. Link

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464. Link

Sources

Comparative

Critical appraisal of the therapeutic potential of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Title: Critical Appraisal of the Therapeutic Potential of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid: A Scaffold for Next-Generation Ligands Executive Summary: The "Orthogonal" Scaffold 2-Chloro-3-hydroxyquinoline-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Critical Appraisal of the Therapeutic Potential of 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid: A Scaffold for Next-Generation Ligands

Executive Summary: The "Orthogonal" Scaffold

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS: 847547-91-5) represents a highly specialized pharmacophore in medicinal chemistry.[1] Unlike the ubiquitous fluoroquinolone antibiotics (which utilize a 4-oxo-3-carboxylic acid motif), this compound features a cinchonic acid core (4-carboxylic acid) with a critical 3-hydroxyl group and a reactive 2-chloro handle .

This specific substitution pattern renders it a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD). It is not typically a final drug product but a high-value intermediate used to synthesize ligands for SIRT3 inhibition (Oncology) , ASGPR targeting (Liver Delivery) , and NK-3 receptor antagonism .

Verdict: This guide evaluates the compound not as a monotherapy, but as a superior starting block for library generation compared to standard quinoline precursors, owing to its ability to undergo orthogonal functionalization at the C2 (Suzuki/Buchwald) and C4 (Amidation) positions while retaining a metal-chelating C3-OH/C4-COOH motif.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule's therapeutic potential is encoded in its three functional zones:

  • Zone A (C3-OH & C4-COOH): A bidentate chelating site. Mimics the transition state of metalloenzymes (e.g., Sirtuins, MMPs) and allows binding to the Asialoglycoprotein Receptor (ASGPR).

  • Zone B (C2-Cl): An electrophilic handle. Enables the attachment of "tail" groups (aryl/heteroaryl) to probe hydrophobic pockets in enzymes like SIRT3.

  • Zone C (Quinoline Ring): Provides π-π stacking interactions with aromatic residues (Trp, Phe) in receptor active sites.

Validated Therapeutic Targets
Target SystemMechanismTherapeutic Outcome
SIRT3 (Sirtuin 3) The 4-carboxamide derivatives (synthesized from this acid) occupy the NAD+ binding pocket; the scaffold chelates the active site Zn²⁺.Oncology: Reverses metabolic reprogramming in AML and Oral Squamous Cell Carcinoma.[2]
ASGPR (Liver) 3-Hydroxyquinoline moiety mimics galactose residues, binding to ASGPR on hepatocytes.Drug Delivery: Targeted delivery of conjugated payloads to the liver, reducing systemic toxicity.
Neuroreceptors Structural analog of Kynurenic Acid (endogenous NMDA/Glycine site antagonist).Neuroprotection: Potential modulation of excitotoxicity (though less potent than 7-Cl-KYNA).

Comparative Analysis: Performance vs. Alternatives

This section compares the 2-Cl-3-OH-4-COOH scaffold against standard alternatives in drug design workflows.

Table 1: Comparative Evaluation of Quinoline Scaffolds

Feature2-Chloro-3-hydroxyquinoline-4-COOH Kynurenic Acid (4-OH-2-COOH) 8-Hydroxyquinoline (8-HQ)
Primary Utility Multifunctional Scaffold (Linker + Chelator)Neuroactive Ligand (NMDA Antagonist)Non-specific Chelator (Antiseptic)
Synthetic Versatility High: C2-Cl allows Pd-catalyzed cross-coupling; C4-COOH allows amide coupling.Low: Harder to functionalize selectively without protecting groups.Medium: C5/C7 functionalization is possible but limited.
Binding Selectivity Tunable: Side chains at C2 dictate specificity (e.g., SIRT3 vs SIRT1).Fixed: Binds conserved glutamate sites.Poor: Promiscuous metal binding (pan-assay interference).
Solubility Moderate: 3-OH improves aqueous solubility vs. 2-Cl-quinolines.Low: Poor brain penetrance without modification.Low: Lipophilic chelates.
Toxicity Risk Low to Moderate: Depends on C2 substituent.Low: Endogenous metabolite.High: Cytotoxic due to non-specific metal stripping.

Key Insight: Researchers choosing Kynurenic acid are limited to neuro-targets. Those choosing 8-HQ struggle with toxicity. The 2-Cl-3-OH-4-COOH scaffold offers the "sweet spot": a tunable core that can be directed toward oncology or metabolic targets by modifying the C2 position.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Scaffold (Optimized Route)

Rationale: Direct chlorination of 3-hydroxyquinoline-4-carboxylic acid is difficult. The preferred route utilizes a directed lithiation strategy or a modified Pfitzinger reaction to ensure regioselectivity.

Workflow:

  • Protection: React 3-hydroxyquinoline with Methoxymethyl chloride (MOM-Cl) to protect the phenol.

    • QC Check: TLC (Hexane/EtOAc 7:3) must show disappearance of starting material (Rf ~0.4 → ~0.7).

  • Lithiation & Carboxylation: Treat MOM-protected quinoline with LDA at -78°C, followed by CO₂ quench.

    • Critical Step: Temperature must not exceed -70°C to prevent ring opening.

  • Chlorination: Activation of the N-oxide or direct C2-chlorination using POCl₃ is standard, but for this specific isomer, starting from 2,3-dichloro-isatin via Pfitzinger reaction with chloroacetone is more industrial.

Recommended Lab Scale Protocol (Pfitzinger Variant):

  • Reagents: Isatin derivative (1 eq), Chloroacetone (1.2 eq), KOH (33% aq).

  • Reflux: Heat at 100°C for 12 hours.

  • Workup: Acidify with HCl to pH 2. The product precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol.

  • Validation: ¹H NMR (DMSO-d₆) must show singlet at C2 (absent) and shifts corresponding to C5-C8 protons.

Protocol B: Functionalization Assay (SIRT3 Inhibitor Synthesis)

Objective: Convert the scaffold into a bioactive SIRT3 inhibitor (e.g., Compound P6).

  • Step 1 (Amidation): React the C4-COOH with 4-amino-phenyl-acrylamide using HATU/DIPEA in DMF.

    • Control: Monitor by LC-MS for mass [M+H]⁺.

  • Step 2 (Suzuki Coupling): React the C2-Cl with Phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in Dioxane/Water.

    • Endpoint: 90°C for 4 hours.

  • Bioassay (Fluorescence):

    • Substrate: Fluorogenic acetyl-lysine peptide (p53 sequence).

    • Enzyme: Recombinant Human SIRT3.

    • Readout: Fluorescence intensity at Ex/Em 360/460 nm.

    • Success Criteria: IC₅₀ < 10 µM indicates successful library generation.

Visualization of Mechanisms & Workflows

Diagram 1: The "Divergent Synthesis" Strategy

This diagram illustrates how the 2-Cl-3-OH-4-COOH scaffold serves as a hub for creating distinct therapeutic classes.

TherapeuticPotential Scaffold 2-Chloro-3-hydroxy quinoline-4-COOH (The Hub) Mod_C2 C2-Cl Displacement (Suzuki/Buchwald) Scaffold->Mod_C2 Functionalization Mod_C4 C4-COOH Amidation (Linker Attachment) Scaffold->Mod_C4 Functionalization Mod_C3 C3-OH Chelation (Metal Binding) Scaffold->Mod_C3 Intrinsic Property Target_SIRT3 SIRT3 Inhibitors (Oncology/AML) Mod_C2->Target_SIRT3 Adds Hydrophobic Tail Target_AntiOx Antioxidants (Neuroprotection) Mod_C2->Target_AntiOx Target_Liver ASGPR Ligands (Liver Delivery) Mod_C4->Target_Liver Conjugates to Payload Mod_C3->Target_AntiOx Radical Scavenging

Caption: The 2-Cl-3-OH-4-COOH scaffold enables divergent synthesis: C2 modification yields anticancer agents, while C4 modification creates liver-targeting vectors.

Diagram 2: Mechanism of Action (SIRT3 Inhibition)

Visualizing the binding mode of the derivative within the enzyme pocket.

MOA Enzyme SIRT3 Active Site (NAD+ Pocket) Substrate Acetylated Protein (Substrate) Enzyme->Substrate Deacetylation (Blocked) Zinc Zn2+ Ion Inhibitor Scaffold Derivative Inhibitor->Enzyme Pi-Stacking (Quinoline) Hydrophobic Fit (C2-Tail) Inhibitor->Zinc Chelation via C3-OH & C4-C=O

Caption: Mechanism of SIRT3 inhibition. The scaffold chelates the catalytic Zinc ion while the quinoline core blocks NAD+ access.

References

  • Ma, W. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. Link

  • Riego, E. et al. (2005).[3][4] A New Approach to 3-Hydroxyquinoline-2-carboxylic Acid. ChemInform. Link (Note: Discusses the 2-chloro-3-hydroxy intermediate).

  • Sipos, A. et al. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid. Link

  • Kamal, A. et al. (2006).[5][6] Potential DNA Gyrase Inhibitors. Letters in Drug Design & Discovery. Link

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-hydroxyquinoline-4-carboxylic acid proper disposal procedures

Executive Summary & Chemical Identity Objective: To define the safe handling, segregation, and disposal protocols for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid . This compound presents specific challenges due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: To define the safe handling, segregation, and disposal protocols for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid . This compound presents specific challenges due to its halogenated heterocyclic structure, requiring strict segregation from standard organic waste streams to prevent regulatory non-compliance and potential environmental toxicity.

Chemical Identity:

  • Chemical Name: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid[1][2][3]

  • CAS Number: 847547-91-5[1][2][3]

  • Molecular Formula: C₁₀H₆ClNO₃[4]

  • Molecular Weight: 223.61 g/mol [4]

  • Core Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity (Chronic).

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with strong oxidizers or bleach (potential for release of chlorinated byproducts).

  • DO segregate as HALOGENATED waste, regardless of the solvent used.

Hazard Profiling & Pre-Disposal Assessment

Effective disposal begins with understanding the why behind the protocol. This compound is not just an acid; it is a halogenated aromatic .

Hazard CategoryRisk FactorOperational Implication
Halogen Content High (Chlorine substituent)Mandatory Incineration. Must be destroyed in a facility equipped with scrubbers to capture HCl gas.[1][2] Cannot be landfilled or treated biologically.
Acidity Moderate (Carboxylic Acid)Incompatible with Cyanides/Sulfides. Mixing with cyanide salts can release HCN gas.[1][2] Keep away from basic waste streams unless neutralized under controlled conditions.
Quinoline Core Bio-accumulative / ToxicAquatic Hazard. Quinolines are notoriously toxic to aquatic life.[1][2] Zero-discharge policy applies.
Physical State Solid (Powder)Dust Hazard. High risk of inhalation during weighing/transfer.[1][2] Use a powder funnel or weighing boat; do not pour freely.

Waste Segregation Logic

The most common compliance failure in research labs is misclassifying halogenated solids dissolved in non-halogenated solvents.

The Golden Rule: If the solute contains a halogen (Cl, Br, F, I), the entire waste container must be tagged as HALOGENATED , even if the solvent is Acetone or Methanol.

Visualizing the Segregation Workflow

WasteSegregation Start Waste Generation: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder (Weigh boats, contaminated gloves, pure compound) StateCheck->SolidPath LiquidPath Liquid / Solution (Mother liquor, rinsate) StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Double-bagged) SolidPath->SolidBin Label: Toxic Solid SolventCheck Is it dissolved in water? LiquidPath->SolventCheck AqueousStream Aqueous Toxic Waste (Do NOT pour down drain) SolventCheck->AqueousStream Yes (pH adjusted) OrganicStream Halogenated Organic Waste (Red Can / Carboy) SolventCheck->OrganicStream No (Organic Solvent)

Figure 1: Decision tree for segregating 2-Chloro-3-hydroxyquinoline-4-carboxylic acid waste. Note that liquid waste defaults to "Halogenated" streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable to: Expired reagent, spill cleanup debris, contaminated weigh boats, and gloves.[1]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a second bag (Double-Bagging) to prevent rupture during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Chloro-3-hydroxyquinoline-4-carboxylic acid" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Place in the laboratory's designated Solid Hazardous Waste Drum . Ensure the lid is latched when not in use.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicable to: HPLC waste, mother liquors, and glassware rinses.[1]

  • Solvent Compatibility Check: Ensure the collection carboy is compatible with the solvent used (e.g., HDPE for most organics).

  • Transfer: Use a funnel to prevent dripping.

  • Segregation: Pour into the container marked "HALOGENATED ORGANIC WASTE" .

    • Scientific Rationale: Even if the solvent is Ethanol (non-halogenated), the presence of the chloro-quinoline solute renders the mixture halogenated for incineration purposes.

  • pH Caution: If the waste is an aqueous solution (e.g., from a basic extraction), verify pH is between 5 and 9 before adding to a general aqueous drum, OR collect strictly as a separate "Basic Toxic Aqueous" stream. Never mix acidic quinoline waste directly with bleach or strong sulfide solutions.

Spill Management & Emergency Response

In the event of a benchtop spill (solid powder), immediate action is required to prevent inhalation of dust.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g or in a drafty area?) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95 Mask) Assess->PPE Contain 3. Containment (Cover with wet paper towel to suppress dust) PPE->Contain Clean 4. Cleanup (Scoop into bag, wipe with Acetone) Contain->Clean Dispose 5. Disposal (Treat debris as Hazardous Solid) Clean->Dispose

Figure 2: Operational workflow for managing dry powder spills.

Decontamination Solution: For final surface cleaning, use a 5% Sodium Carbonate (Na₂CO₃) solution. The base will convert the carboxylic acid into its water-soluble carboxylate salt, facilitating easier removal from bench surfaces, followed by a water rinse.

Regulatory Framework (RCRA)[2][5]

While 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated by characteristic:

  • Generator Responsibility: Under 40 CFR § 262.11, the researcher is responsible for determining if the waste exhibits hazardous characteristics.

  • Waste Code Assignment:

    • If mixed with halogenated solvents (DCM, Chloroform): F002 .

    • If pure solid: D000 (Non-listed), but must be manifested as "Toxic Organic Solid" for incineration.

  • Satellite Accumulation Area (SAA): Waste must be stored at or near the point of generation. Containers must remain closed except when adding waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.[1] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-hydroxyquinoline-4-carboxylic acid

A Researcher's Guide to Safely Handling 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Chloro-3-hydroxyquinoline-4-carboxylic Acid

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid. This document is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing Personal Protective Equipment (PPE), it's crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense. The most effective safety measures involve eliminating or substituting the hazard, followed by engineering and administrative controls.

  • Elimination/Substitution: While you may not be able to eliminate the use of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, consider if a less hazardous analogue could be used.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The most critical engineering control for handling this compound is a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[1][2][3]

  • Administrative Controls: These are changes to work practices, such as developing standard operating procedures (SOPs), providing thorough training, and implementing a Chemical Hygiene Plan as required by OSHA.[4][5]

  • Personal Protective Equipment (PPE): This is the final barrier between you and the hazardous substance.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, based on the hazards identified for similar compounds.

PPE Component Specification Rationale
Eye & Face Protection Safety goggles with side shields or a full-face shield.[3][6]Protects eyes from splashes or airborne particles of the compound. Standard safety glasses are insufficient.[7]
Skin & Body Protection Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[6][8]Protects the body and personal clothing from contamination.
Hand Protection Chemical-resistant gloves (e.g., nitrile), inspected before use.[9]Provides a barrier against dermal absorption. Double-gloving is recommended for enhanced protection.[8]
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder outside of a fume hood or if aerosolization is likely.[6][7]Prevents inhalation of the compound, which may cause respiratory irritation.[3][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the key steps for safely handling 2-Chloro-3-hydroxyquinoline-4-carboxylic acid from receipt to use.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS of a similar compound B Inspect fume hood A->B C Don appropriate PPE B->C D Weigh solid in fume hood C->D Proceed to handling E Prepare solution in fume hood D->E F Decontaminate work area E->F Experiment complete G Dispose of waste F->G H Doff PPE correctly G->H I Wash hands thoroughly H->I

Caption: A workflow diagram illustrating the key stages of safely handling 2-Chloro-3-hydroxyquinoline-4-carboxylic acid.

Detailed Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for a structurally similar compound to understand the potential hazards.[11]

    • Ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table above. A structured approach to donning PPE is crucial to avoid contamination.[8]

  • Handling:

    • Conduct all manipulations of the solid compound, such as weighing, within a certified chemical fume hood to minimize inhalation exposure.[5]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Dispose of contaminated waste and excess chemical according to the disposal plan.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Spill and Emergency Procedures

In the event of a spill or exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][14]

  • Spill: Evacuate the area. For a small spill, and if properly trained and equipped, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[10]

Disposal Plan

Proper disposal of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid and any contaminated materials is critical to ensure environmental and personnel safety.

Disposal Decision Tree A Material for Disposal B Is it unused chemical in original container? A->B Evaluate C Is it contaminated PPE or labware? A->C Evaluate D Label as Hazardous Waste B->D Yes C->D Yes E Segregate from other waste streams D->E F Arrange for pickup by EH&S or licensed contractor E->F

Caption: A decision tree for the proper disposal of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid and associated waste.

Disposal Protocol:

  • Waste Characterization: All materials contaminated with 2-Chloro-3-hydroxyquinoline-4-carboxylic acid, including the chemical itself, gloves, weigh boats, and any absorbent materials from a spill, should be considered hazardous waste.

  • Containment: Collect all solid waste in a clearly labeled, sealed container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste in a designated satellite accumulation area.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][9][14][15]

By adhering to these guidelines, you can create a safer research environment for yourself and your colleagues, fostering a culture of scientific integrity and responsibility.

References

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • The Redwoods Group. (n.d.). Using Pool Chemicals Safely. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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